Product packaging for Allyltriphenylsilane(Cat. No.:CAS No. 18752-21-1)

Allyltriphenylsilane

Numéro de catalogue: B103027
Numéro CAS: 18752-21-1
Poids moléculaire: 300.5 g/mol
Clé InChI: DXJZZRSMGLGFPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allyltriphenylsilane is a useful research compound. Its molecular formula is C21H20Si and its molecular weight is 300.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20Si B103027 Allyltriphenylsilane CAS No. 18752-21-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

triphenyl(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJZZRSMGLGFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299137
Record name Allyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18752-21-1
Record name 18752-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Allyltriphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylsilane, a member of the organosilane family, is a versatile reagent in organic synthesis. Its unique chemical properties, stemming from the presence of both an allyl group and three phenyl rings attached to a central silicon atom, make it a valuable tool for the formation of carbon-carbon bonds and the introduction of the allyl moiety into various molecular frameworks. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its potential applications in synthetic chemistry and drug development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₀Si[2]
Molecular Weight 300.48 g/mol [2]
Melting Point 87-90 °C[1]
Boiling Point 380.4 °C at 760 mmHg[3]
Density 1.03 g/cm³[3]
Appearance White Solid[1]
CAS Number 18752-21-1[2]

Molecular Structure

The structure of this compound consists of a central silicon atom tetrahedrally bonded to three phenyl groups and one allyl group. The IUPAC name for this compound is triphenyl(prop-2-en-1-yl)silane.[2]

Molecular Structure of this compound

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound involves the reaction of a Grignard reagent, allylmagnesium bromide, with triphenylsilyl chloride.[7][8][9]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Allyl bromide

  • Triphenylsilyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • A solution of allyl bromide in the same anhydrous solvent is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath.

  • A solution of triphenylsilyl chloride in the same anhydrous solvent is then added dropwise to the Grignard reagent.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

  • Solvent Selection: A suitable solvent for recrystallization is one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, the hot solution should be filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[10]

Column Chromatography:

  • Stationary Phase: Silica gel is a commonly used stationary phase.[11][12][13]

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a low polarity ratio (e.g., 9:1), is typically effective for eluting the product.

  • Procedure: A slurry of silica gel in the chosen eluent is packed into a chromatography column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.[11][12][13]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the allyl and phenyl protons. The allyl protons will appear as multiplets in the olefinic and aliphatic regions of the spectrum. The phenyl protons will typically appear as a complex multiplet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the allyl group and the phenyl rings.[14][15][16]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Conditions: A non-polar capillary column is suitable for the separation of this compound. The injector and detector temperatures should be set appropriately to ensure volatilization without decomposition.

  • MS Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern will likely involve the loss of the allyl group and phenyl groups, providing structural confirmation.[17][18][19][20]

Reactivity and Applications in Organic Synthesis

The Hosomi-Sakurai Reaction

Hosomi_Sakurai_Reaction cluster_0 Hosomi-Sakurai Reaction Workflow Start This compound + Electrophile (e.g., Aldehyde) Lewis_Acid Lewis Acid (e.g., TiCl₄) Start->Lewis_Acid Activation Intermediate β-Silyl Carbocation Intermediate Lewis_Acid->Intermediate Nucleophilic Attack Product Homoallylic Alcohol Intermediate->Product Desilylation

Workflow of the Hosomi-Sakurai Reaction

Mechanism:

  • The Lewis acid activates the electrophile (e.g., an aldehyde or ketone) by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Experimental Protocol for Hosomi-Sakurai Reaction with Benzaldehyde:

  • Materials: Benzaldehyde, this compound, titanium tetrachloride (TiCl₄), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.

Relevance to Drug Development

While there is no direct evidence of this compound being used as a therapeutic agent itself, its importance in organic synthesis makes it a relevant tool for drug discovery and development.

Synthesis of Complex Molecules: The Hosomi-Sakurai reaction and other reactions involving allylsilanes are employed in the total synthesis of natural products, many of which serve as lead compounds in drug discovery.[24][25][26][27] The ability to stereoselectively introduce an allyl group is crucial for building the complex carbon skeletons of these molecules.

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: this compound can be used to synthesize a variety of analogues of a lead compound.[28][29] By modifying the structure of a biologically active molecule and evaluating the effect on its activity, researchers can identify the key structural features required for therapeutic efficacy. This process is fundamental to optimizing lead compounds into viable drug candidates.

Potential for Biological Activity: While specific studies on the biological activity of this compound are lacking, some organosilicon compounds have been investigated for their genotoxic potential.[1] Further research is needed to determine if this compound possesses any inherent biological activity or cytotoxicity.[30][31][32] There is also growing interest in how various chemical compounds, including phytochemicals, can modulate cellular signaling pathways, such as the MAPK pathway, which are often dysregulated in diseases like cancer.[33][34][35][36][37] However, no studies have specifically linked this compound to the modulation of these pathways.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized for the nucleophilic addition of an allyl group to various electrophiles via the Hosomi-Sakurai reaction. Its chemical properties and reactivity make it a useful tool for the construction of complex molecules, including those with potential therapeutic applications. While direct biological activity of this compound has not been extensively studied, its role in the synthesis of bioactive compounds and the generation of compound libraries for drug discovery underscores its importance for researchers in the pharmaceutical sciences. Further investigation into the potential biological effects of this compound and other organosilicon compounds may reveal new avenues for therapeutic development.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Allyltriphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of allyltriphenylsilane, a valuable organosilane reagent in organic synthesis. This document details established synthetic protocols, thorough characterization data, and the underlying principles of the methodologies employed.

Introduction

This compound [(C₆H₅)₃SiCH₂CH=CH₂] is an important organosilicon compound utilized in a variety of organic transformations. Its utility stems from the unique reactivity of the allyl group, which can be transferred to electrophiles, often with high regio- and stereoselectivity. The triphenylsilyl group plays a crucial role in activating the allyl moiety and influencing the outcome of these reactions. This guide will focus on the practical aspects of preparing and verifying the integrity of this versatile reagent.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a triphenylsilyl nucleophile with an allyl electrophile, or vice versa. The Grignard reaction, a cornerstone of organometallic chemistry, provides a robust and widely used method for this transformation.

Grignard Reaction-Based Synthesis

A prevalent and reliable method for the synthesis of this compound involves the reaction of allylmagnesium bromide with chlorotriphenylsilane. This approach leverages the nucleophilic character of the Grignard reagent to displace the chloride from the silicon center.

Experimental Protocol:

Step 1: Preparation of Allylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Slowly add a solution of allyl bromide in anhydrous diethyl ether to the stirring magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is allylmagnesium bromide.

Step 2: Synthesis of this compound

  • In a separate flame-dried flask under an inert atmosphere, dissolve chlorotriphenylsilane in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the chlorotriphenylsilane solution in an ice bath.

  • Slowly add the prepared allylmagnesium bromide solution to the stirred, cooled solution of chlorotriphenylsilane.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford a white crystalline solid.

Alternative Synthesis from Allyl Methyl Carbonate:

An alternative reported synthesis involves the reaction of allyl methyl carbonate with a triphenylsilyl Grignard reagent (Ph₃SiMgX). This method has been shown to produce this compound in high yield.[1]

Reaction Yield: 89%[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Chlorotriphenylsilane Chlorotriphenylsilane Coupling Reaction with Chlorotriphenylsilane Chlorotriphenylsilane->Coupling Allyl_Bromide Allyl Bromide Grignard_Formation Formation of Allylmagnesium Bromide Allyl_Bromide->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Grignard_Formation->Coupling Quenching Quenching Coupling->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound via Grignard reaction.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₂₁H₂₀Si
Molecular Weight 300.48 g/mol
Appearance White solid[1]
Melting Point 90.0-90.8 °C[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (500 MHz, CDCl₃): [1]

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
7.55-7.50m6Hortho-H of Phenyl
7.44-7.33m9Hmeta- and para-H of Phenyl
5.92-5.81m1H-CH=CH₂
4.98-4.87m2H-CH=CH
2.40d, J = 7.8 Hz2HSi-CH ₂-

¹³C NMR (125 MHz, CDCl₃): [1]

Chemical Shift (δ) / ppmAssignment
135.7ipso-C of Phenyl
134.6-C H=CH₂
133.8Aromatic C-H
129.5Aromatic C-H
127.8Aromatic C-H
115.1-CH=C H₂
21.8Si-C H₂-

²⁹Si DEPT NMR (99 MHz, CDCl₃): [1]

Chemical Shift (δ) / ppm
-13.8
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration
~3070=C-H stretch (vinylic)
~3050C-H stretch (aromatic)
~1630C=C stretch (alkene)
~1430Si-Phenyl stretch
~1110Si-Phenyl stretch
~910=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS):

  • m/z [M]⁺ calculated for C₂₁H₂₀Si: 300.1334[1]

  • Found: 300.1334[1]

Expected Fragmentation Pattern: The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 300. A prominent fragment would arise from the loss of the allyl group (M - 41)⁺, resulting in the triphenylsilyl cation at m/z = 259. Further fragmentation of the phenyl groups may also be observed.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Synthesized_Product->NMR FTIR FT-IR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Synthesized_Product->MP Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structural Elucidation Functional_Group_ID Functional_Group_ID FTIR->Functional_Group_ID Functional Group Identification MW_Confirmation MW_Confirmation MS->MW_Confirmation Molecular Weight and Fragmentation Pattern Purity_Assessment Purity_Assessment MP->Purity_Assessment Purity Assessment

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The detailed protocols and spectral data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation and verification of this important reagent. Adherence to the described methodologies will ensure the quality and consistency of this compound for its application in further synthetic endeavors.

References

Allyltriphenylsilane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of allyltriphenylsilane, a versatile reagent in organic synthesis. The document details its chemical and physical properties, outlines a common synthetic route, and explores its primary application in carbon-carbon bond formation, with a focus on the Hosomi-Sakurai reaction.

Core Properties of this compound

PropertyValueReference
CAS Number 18752-21-1[2]
Molecular Formula C₂₁H₂₀Si
Molecular Weight 300.47 g/mol [2]
Appearance White solid
Melting Point 87-90 °C
Boiling Point 190 °C at 5 Torr
SMILES C=CC--INVALID-LINK--(c2ccccc2)c3ccccc3[2]
InChI InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2[2]

Synthesis of this compound

A prevalent method for the synthesis of allylsilanes involves the reaction of a silyl halide with an allyl Grignard reagent.[3][4] This approach offers a straightforward route to this compound.

Experimental Protocol: Grignard-based Synthesis

  • Preparation of Allyl Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. Allyl bromide, dissolved in anhydrous diethyl ether, is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically stirred until the magnesium is consumed.[5]

  • Reaction with Triphenylsilyl Chloride: The freshly prepared allylmagnesium bromide solution is then cooled in an ice bath. A solution of triphenylsilyl chloride in an anhydrous solvent (e.g., diethyl ether or THF) is added dropwise to the Grignard reagent.

  • Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.[6]

G cluster_synthesis Synthesis of this compound Allyl_Bromide Allyl Bromide Grignard_Formation Grignard Reagent Formation Allyl_Bromide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Allylmagnesium_Bromide Allylmagnesium Bromide Grignard_Formation->Allylmagnesium_Bromide Reaction Reaction Allylmagnesium_Bromide->Reaction Triphenylsilyl_Chloride Triphenylsilyl Chloride Triphenylsilyl_Chloride->Reaction Allyltriphenylsilane_Crude Crude this compound Reaction->Allyltriphenylsilane_Crude Purification Purification Allyltriphenylsilane_Crude->Purification Allyltriphenylsilane_Pure Pure this compound Purification->Allyltriphenylsilane_Pure

A flowchart illustrating the synthesis of this compound.

Application in the Hosomi-Sakurai Reaction

Experimental Protocol: Hosomi-Sakurai Allylation of an Aldehyde

  • Reaction Setup: An oven-dried flask is charged with the aldehyde substrate and anhydrous dichloromethane under an inert atmosphere and cooled to -78 °C.

  • This compound Addition: this compound, dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture.

G cluster_reaction Hosomi-Sakurai Reaction Mechanism Aldehyde Aldehyde Activation Activation Aldehyde->Activation Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activation Activated_Aldehyde Activated Aldehyde Activation->Activated_Aldehyde Nucleophilic_Attack Nucleophilic Attack Activated_Aldehyde->Nucleophilic_Attack This compound This compound This compound->Nucleophilic_Attack Carbocation_Intermediate β-Silyl Carbocation Intermediate Nucleophilic_Attack->Carbocation_Intermediate Desilylation Desilylation Carbocation_Intermediate->Desilylation Homoallylic_Alcohol Homoallylic Alcohol Desilylation->Homoallylic_Alcohol

The mechanism of the Hosomi-Sakurai reaction.

The utility of this compound in the synthesis of complex molecules, including natural products, underscores its importance in modern organic chemistry.[11][12] Its ability to form carbon-carbon bonds with high regioselectivity makes it an invaluable tool for medicinal and research chemists.

References

Spectroscopic Profile of Allyltriphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Allyltriphenylsilane (C₂₁H₂₀Si), a versatile organosilane reagent. Detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics is presented to aid in its identification, characterization, and application in research and development.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. While specific experimental values can vary slightly based on solvent and concentration, the following tables provide expected chemical shifts and multiplicities.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho, meta, para)7.2 - 7.6Multiplet15H
=CH-5.7 - 5.9Multiplet1H
=CH₂4.9 - 5.1Multiplet2H
Si-CH₂-2.2 - 2.4Doublet2H

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
Phenyl C-Si134 - 136
Phenyl C-H (ortho, meta, para)128 - 135
=CH-133 - 135
=CH₂114 - 116
Si-CH₂-25 - 27
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to its allyl and triphenylsilyl moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H stretch (Aromatic)3050 - 3070Medium
C-H stretch (sp² C-H, vinyl)3010 - 3040Medium
C-H stretch (sp³ C-H)2900 - 2980Medium
C=C stretch (vinyl)1630 - 1640Medium
C=C stretch (aromatic)1430, 1485Strong
Si-Phenyl1110 - 1120Strong
=C-H bend (out-of-plane)910, 990Strong
Si-C stretch700 - 800Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the fragmentation of the molecule, providing structural clues.

Table 4: Major Mass Spectral Fragments for this compound

m/zProposed Fragment
300[M]⁺ (Molecular ion)
259[M - C₃H₅]⁺ (Loss of allyl group)
223[Si(C₆H₅)₂]⁺
181[Si(C₆H₅)(C₆H₄)]⁺
105[Si(C₆H₅)]⁺
77[C₆H₅]⁺
41[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and determine the multiplicities of the peaks.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

  • Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired range (e.g., 4000-600 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., dichloromethane or methanol)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe with an electron ionization (EI) source.

Procedure (using GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure separation from any impurities and elution of the compound.

    • Set the injector temperature and transfer line temperature appropriately (e.g., 250-280 °C).

    • For the mass spectrometer, use a standard electron ionization energy of 70 eV.

    • Set the mass range to be scanned (e.g., m/z 30-350).

  • Injection and Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the compounds as they elute.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow synthesis Compound Synthesis (this compound) purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation final_report Final Characterization Report structure_elucidation->final_report data_analysis->structure_elucidation

Workflow for Spectroscopic Characterization.

Introduction to organosilanes in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Organosilanes in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Organosilanes, a class of organometallic compounds featuring a carbon-silicon bond, have become indispensable tools in modern organic chemistry.[1] Their unique chemical properties, including the stability of the Si-C bond, the lability of Si-O and Si-Halogen bonds, and their relatively low toxicity, distinguish them from other organometallic reagents.[2][3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of organosilanes, with a particular focus on their roles as protecting groups, in cross-coupling reactions, as reducing agents, and their emerging importance in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in the field.

Introduction to Organosilanes

Organosilicon compounds are characterized by the presence of at least one silicon-carbon (Si-C) bond.[5] The properties of these compounds are largely dictated by the nature of silicon itself. Compared to carbon, silicon is larger, less electronegative (1.90 vs 2.55 for carbon), and has accessible d-orbitals, allowing it to form hypervalent complexes.[4] The Si-C bond is longer (1.86 Å) and weaker (318 kJ/mol) than a C-C bond (1.54 Å, 346 kJ/mol), while bonds between silicon and electronegative elements like oxygen or fluorine are exceptionally strong.[4][6] This unique combination of properties makes organosilanes stable and easy to handle, yet capable of undergoing specific, high-yield transformations.[3] Their applications range from intermediates in organic synthesis to versatile protecting groups and key components in materials science.[1][3]

Synthesis of Organosilanes

The preparation of organosilanes can be achieved through several robust methods.

  • Direct Process (Müller-Rochow): This industrial method involves the reaction of an alkyl or aryl halide with elemental silicon at high temperatures, typically using a copper catalyst, to produce organohalosilanes (e.g., dimethyldichlorosilane).

  • Hydrosilylation: This is a highly versatile and atom-economical reaction involving the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne.[7][8] The reaction is typically catalyzed by transition metals, most commonly platinum complexes like Karstedt's catalyst.[9] Hydrosilylation of terminal alkenes generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon.[8]

  • From Organometallic Reagents: Standard organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) readily react with silicon halides (e.g., SiCl₄, R'₂SiCl₂) via nucleophilic substitution to form new Si-C bonds.

Key Reactions and Applications in Organic Synthesis

Silyl Ethers as Protecting Groups

Silyl ethers are the most common application of organosilanes in organic synthesis, used to temporarily protect hydroxyl groups.[3][10] They are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a non-nucleophilic base like imidazole or triethylamine.[4]

The primary advantage of silyl ethers is the ability to tune their stability by varying the steric bulk of the substituents on the silicon atom.[3][11] This allows for selective protection and deprotection in complex molecules.[10]

Table 1: Physical Properties of Common Silylating Agents

Silylating Agent Abbreviation Boiling Point (°C) Molecular Weight ( g/mol )
Chlorotrimethylsilane TMS-Cl 57 108.64
Chloro-triethylsilane TES-Cl 144 150.72
tert-Butyldimethylsilyl chloride TBDMS-Cl / TBS-Cl 124-126 150.72
tert-Butyldiphenylsilyl chloride TBDPS-Cl 112 (0.05 mmHg) 274.85

| Triisopropylsilyl chloride | TIPS-Cl | 196-198 | 192.82 |

Table 2: Relative Stability of Common Silyl Ether Protecting Groups [3]

Stability Order (Increasing) Conditions
TMS < TES < TBDMS < TIPS < TBDPS Acidic Hydrolysis

| TMS < TES < TBDMS ≈ TBDPS < TIPS | Basic Hydrolysis |

Deprotection is most famously achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), which exploits the extremely high strength of the Si-F bond.[4][12] Acidic conditions can also be used, with cleavage rates depending on the steric hindrance of the silyl group.[3]

Hiyama Cross-Coupling

The Hiyama cross-coupling is a palladium-catalyzed reaction that forms C-C bonds between an organosilane and an organic halide.[13] It serves as a valuable alternative to other cross-coupling reactions like Suzuki (boron) and Stille (tin) couplings, primarily due to the low toxicity, high stability, and ease of handling of organosilane reagents.[2][3] The reaction requires activation of the organosilane, typically with a fluoride source (e.g., TBAF) or a base, to form a hypervalent silicon species that is more amenable to transmetalation.[3][4]

Table 3: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Organometallic Reagent Toxicity of Reagent Stability of Reagent Activator Required
Hiyama R-SiR'₃ Low High (Air/Moisture Stable) Yes (Fluoride or Base)
Suzuki R-B(OR)₂ Low Generally Stable Yes (Base)
Stille R-SnR'₃ High High No
Negishi R-ZnX Moderate Moderate (Moisture Sensitive) No

| Kumada | R-MgX | Moderate | Low (Moisture/Air Sensitive) | No |

Silane Coupling Agents

Organosilanes with the general structure R-Si(OR')₃ are widely used as coupling agents to promote adhesion between inorganic materials (like glass or metals) and organic polymers.[14][15][16] The mechanism involves the hydrolysis of the alkoxy groups (e.g., -OCH₃) to reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on the inorganic substrate surface to form stable covalent Si-O-Substrate bonds.[15][17] The organic functional group (R) on the silane then interacts with the polymer matrix, forming a durable bridge between the two dissimilar materials.[15][17]

Applications in Drug Development and Medicinal Chemistry

The incorporation of silicon into bioactive molecules is a growing strategy in medicinal chemistry.[18][19] Replacing a carbon atom with a silicon atom (a "sila-substitution") can modulate a drug's physicochemical and pharmacological properties.[6]

Key benefits and applications include:

  • Improved Metabolic Stability: The Si-C bond is generally more stable to metabolic oxidation than a C-C or C-H bond at an equivalent position, which can increase a drug's half-life.

  • Enhanced Lipophilicity: The introduction of a silyl group can increase a compound's lipophilicity, which may improve its ability to cross cell membranes.[18]

  • Modified Potency and Selectivity: The larger atomic radius and different bond angles of silicon compared to carbon can alter the conformation of a molecule, leading to changes in its binding affinity and selectivity for a biological target.

  • Prodrug Strategies: Silyl ethers can be used as cleavable linkers in prodrug design.[18] The rate of hydrolysis to release the active drug can be tuned by adjusting the steric and electronic properties of the silyl group.[18]

  • Bioisosterism: Silanols (R₃SiOH) and silanediols (R₂Si(OH)₂) can act as bioisosteres of alcohols and gem-diols, respectively, potentially forming unique hydrogen bonding interactions with protein targets.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl

Objective: To protect the primary hydroxyl group of benzyl alcohol as its tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • Benzyl alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

  • Imidazole (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol and anhydrous DCM.

  • Add imidazole to the solution and stir until it dissolves completely.

  • Add TBDMS-Cl portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate Hexanes/Ethyl Acetate gradient to afford the pure TBDMS-protected benzyl alcohol.

Protocol 2: Hiyama Cross-Coupling of Phenyltrimethoxysilane with 4-Iodoanisole

Objective: To synthesize 4-methoxybiphenyl via a palladium-catalyzed Hiyama cross-coupling.

Materials:

  • 4-Iodoanisole (1.0 eq)

  • Phenyltrimethoxysilane (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Tricyclohexylphosphine [PCy₃] (10 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Anhydrous MgSO₄

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, PCy₃, and 4-iodoanisole.

  • Add anhydrous THF via syringe and stir for 10 minutes.

  • Add phenyltrimethoxysilane to the mixture.

  • Add the TBAF solution dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir overnight. Monitor by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with water (3x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate) to yield 4-methoxybiphenyl.

Characterization of Organosilanes

Standard spectroscopic methods are used to characterize organosilanes.

  • NMR Spectroscopy:

    • ¹H NMR: Protons on carbons alpha to a silicon atom typically appear upfield (δ 0-1 ppm) compared to their carbon analogues.[18]

    • ¹³C NMR: Similar upfield shifts are observed for carbons directly bonded to silicon.

    • ²⁹Si NMR: This is a powerful technique for directly observing the silicon environment. Chemical shifts are highly sensitive to the substituents on the silicon atom.[20][21]

  • Mass Spectrometry (MS): Organosilanes often show characteristic isotopic patterns due to the natural abundance of silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si).

  • Infrared (IR) Spectroscopy: Strong absorptions for Si-O (~1000-1100 cm⁻¹) and Si-C (~1250 cm⁻¹ for Si-CH₃) bonds are typically observed.

Table 4: Typical Spectroscopic Data for Tetramethylsilane (TMS)

Technique Observation
¹H NMR Singlet at δ 0.00 ppm (by definition)
¹³C NMR Quartet at δ 0.00 ppm (referenced)
²⁹Si NMR Singlet at δ 0.00 ppm (referenced)

| IR (cm⁻¹) | ~2960 (C-H stretch), ~1250 (Si-CH₃ bend) |

Summary and Outlook

Organosilanes are a cornerstone of modern synthetic organic chemistry, providing solutions for challenges ranging from functional group protection to the construction of complex carbon skeletons.[1] Their unique reactivity, stability, and low toxicity have established them as superior alternatives to many traditional organometallic reagents.[3] In the realm of drug discovery and materials science, the ability to fine-tune properties through sila-substitution continues to open new avenues for innovation.[6][22] Future research will likely focus on developing more efficient and selective catalytic methods for C-Si bond formation and leveraging the unique properties of silicon to design novel therapeutics and advanced materials.[6][23]

References

Allyltriphenylsilane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for allyltriphenylsilane. The information is compiled to ensure safe laboratory practices and to provide a quick reference for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid organosilane compound.[1] Its key physical and chemical properties are summarized below. Understanding these properties is crucial for its safe handling and storage.

PropertyValueSource
CAS Number 18752-21-1[1][2][3]
Molecular Formula C21H20Si[1][2]
Molecular Weight 300.47 g/mol
Appearance White Solid[2]
Melting Point 87-90 °C[2][3][4]
Boiling Point 380.4 °C at 760 mmHg[2][3]
Density 1.03 g/cm³[2][3]
Flash Point 170.2 °C[2][3]
Vapor Pressure 1.19E-05 mmHg at 25°C[3]

Hazard Identification and Toxicological Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] However, it may cause irritation upon contact with the skin, eyes, or respiratory tract.[1]

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract.[1] Overexposure can lead to symptoms such as coughing, nausea, and headache.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: No specific information is available.[1]

There is no data available on acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity. The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.[1]

  • Use in a well-ventilated area. Provide local exhaust or general room ventilation to minimize dust exposure.[1]

  • Wash hands thoroughly after handling.[1]

  • Take precautionary measures against static discharge.[6]

  • Keep away from heat, sparks, and open flames.[1][5]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a well-ventilated place, away from heat.[1]

  • Incompatible with oxidizing agents.[1]

  • This material is classified as a combustible solid.

G Key Safety Precautions for this compound cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Conditions cluster_emergency Emergency Measures ppe_gloves Neoprene or nitrile rubber gloves handle_avoid Avoid contact with skin, eyes, and clothing ppe_eyes Safety glasses (do not wear contact lenses) ppe_clothing Suitable protective clothing ppe_respirator NIOSH-certified dust and mist respirator handle_ventilation Use in a well-ventilated area storage_location Store in a cool, well-ventilated place handle_dust Do not breathe dust handle_wash Wash hands thoroughly after handling storage_container Keep container tightly closed emergency_spill Follow spill cleanup protocol storage_incompatible Store away from oxidizing agents and heat emergency_fire Use water spray, foam, CO2, or dry chemical emergency_first_aid Provide immediate first aid for exposure

Caption: Summary of key safety precautions for this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:[1]

  • Hand Protection: Neoprene or nitrile rubber gloves.[1]

  • Eye Protection: Safety glasses. Contact lenses should not be worn.[1]

  • Skin and Body Protection: Wear suitable protective clothing.[1]

  • Respiratory Protection: If inhalation is possible, use a NIOSH-certified dust and mist respirator.[1]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • After Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[7] If skin irritation occurs, get medical advice/attention.[1]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[1]

  • After Ingestion: Never give anything by mouth to an unconscious person.[1] Get medical advice/attention.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]

  • Unsuitable Extinguishing Media: None known.[1]

  • Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[1]

  • Fire-Fighting Instructions: Use water spray to cool exposed surfaces.[1] Exercise caution when fighting any chemical fire.[1]

  • Protection for Firefighters: Do not enter the fire area without proper protective equipment, including respiratory protection.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Personal Precautions:

  • Evacuate unnecessary personnel.[1]

  • Wear appropriate personal protective equipment as described in Section 4.[1]

  • Avoid breathing dust and contact with the substance.[1]

Environmental Precautions:

  • Prevent entry into sewers and public waters.[1]

  • Notify authorities if the product enters sewers or public waters.[1]

Methods for Cleaning Up:

  • Sweep or shovel spills into an appropriate container for disposal.[1]

  • For liquid spills, use an inert absorbent material.

G This compound Spill Response Protocol start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ppe Don appropriate PPE (gloves, safety glasses, respirator) evacuate->ppe contain Contain the spill ppe->contain is_solid Is the spill solid? contain->is_solid cleanup_solid Sweep or shovel solid into a suitable container disposal Label container and dispose of as chemical waste cleanup_solid->disposal cleanup_liquid Absorb liquid with inert material cleanup_liquid->disposal is_solid->cleanup_solid Yes is_solid->cleanup_liquid No decontaminate Decontaminate the area disposal->decontaminate end Spill Cleanup Complete decontaminate->end

Caption: Flowchart for responding to an this compound spill.

Stability and Reactivity

  • Chemical Stability: Stable in sealed containers stored under a dry inert atmosphere.[1]

  • Conditions to Avoid: Heat, open flames, and sparks.[1]

  • Incompatible Materials: Oxidizing agents.[1]

  • Hazardous Decomposition Products: Organic acid vapors.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and silicon dioxide.[7]

  • Hazardous Polymerization: Non-hazardous polymerization may occur at temperatures above 150°C.[1]

Disposal Considerations

  • Dispose of waste in a safe manner in accordance with local, state, and federal regulations.[1]

  • May be incinerated.[1]

  • Do not dispose of waste into the sewer system.[1]

This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

References

In-Depth Technical Guide to the Physical Properties of Allyltriphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of allyltriphenylsilane, a versatile organosilane reagent. The information presented herein is intended to support its application in synthetic chemistry and materials science.

Core Physical Properties

This compound is a white solid at room temperature. Its key physical properties are summarized in the table below.

Physical PropertyValueReference(s)
Melting Point 87-90 °C[1][2][3][4][5]

Solubility Profile

Expected Solubility:

  • Soluble in: Non-polar solvents such as toluene, hexane, diethyl ether, and tetrahydrofuran (THF).

  • Slightly soluble to insoluble in: Polar solvents like ethanol and acetone.

  • Insoluble in: Highly polar solvents such as water.

Further empirical studies are required to establish quantitative solubility data.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance. For pure compounds, this range is typically narrow.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between chlorotriphenylsilane and allylmagnesium bromide.

Synthetic Workflow

cluster_0 Preparation of Grignard Reagent cluster_1 Synthesis of this compound start Magnesium Turnings + Dry Diethyl Ether reagent1 Allyl Bromide start->reagent1 Slow Addition grignard Allylmagnesium Bromide Solution reagent1->grignard Reaction reaction Reaction Mixture grignard->reaction Addition reagent2 Chlorotriphenylsilane in Dry Diethyl Ether reagent2->reaction workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification (e.g., Recrystallization or Chromatography) extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound via Grignard reaction.

References

Unlocking the Synthetic Potential of the C-Si Bond in Allylsilanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the carbon-silicon (C-Si) bond in allylsilanes, a cornerstone of modern synthetic organic chemistry. Allylsilanes serve as versatile and robust nucleophiles, enabling the formation of crucial carbon-carbon bonds with a high degree of control over regioselectivity and stereoselectivity. Their stability, low toxicity, and predictable reactivity make them invaluable tools in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This document provides a comprehensive overview of the underlying principles governing their reactivity, detailed experimental protocols for key transformations, and quantitative data to guide synthetic planning.

Core Principles of Allylsilane Reactivity: The Role of the C-Si Bond

The synthetic utility of allylsilanes is fundamentally derived from the electronic nature of the C-Si bond. Silicon is more electropositive than carbon, leading to a polarization of the C-Si bond and an increase in the electron density of the adjacent allylic system. This electronic enrichment enhances the nucleophilicity of the γ-carbon of the allyl group.

The most significant factor governing the reactivity of allylsilanes is the β-silicon effect , a phenomenon where the silyl group stabilizes a developing positive charge at the β-position through hyperconjugation.[1] During electrophilic attack on the double bond, a transient carbocationic intermediate is formed. The C-Si σ-bond can effectively overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and significantly lowering the activation energy of the reaction. This stabilization dictates the regioselectivity of the reaction, favoring the formation of a new bond at the γ-carbon, followed by the elimination of the silyl group to regenerate the double bond.[1]

Mechanistic Pathways for C-Si Bond Cleavage

The cleavage of the C-Si bond in allylsilanes is typically initiated by an electrophile and can proceed through two primary mechanistic pathways: Lewis acid catalysis and fluoride-mediated activation.

Lewis Acid-Catalyzed Electrophilic Substitution: The Hosomi-Sakurai Reaction

The reaction proceeds through an open, acyclic transition state, where the attack of the allylsilane's γ-carbon on the activated electrophile leads to the formation of a β-silyl carbocation intermediate.[1] Subsequent elimination of the silyl group, often facilitated by the Lewis acid's counterion, results in the formation of a homoallylic alcohol and a stable silyl halide.

Hosomi_Sakurai_Mechanism R1CHO R¹CHO Activated_Carbonyl R¹CH=O⁺-LA⁻ R1CHO->Activated_Carbonyl + LA LA LA AllylSiMe3 Allyl-SiMe₃ Transition_State [Transition State]‡ AllylSiMe3->Transition_State Activated_Carbonyl->Transition_State Nucleophilic Attack Carbocation β-Silyl Carbocation Transition_State->Carbocation Product_Complex Product-LA Complex Carbocation->Product_Complex - SiMe₃⁺ Homoallylic_Alcohol Homoallylic Alcohol Product_Complex->Homoallylic_Alcohol + H₂O workup Me3SiX Me₃Si-X Product_Complex->Me3SiX X⁻ attack on Si

Figure 1: Catalytic cycle of the Hosomi-Sakurai reaction.
Fluoride-Mediated Activation

An alternative to Lewis acid catalysis is the use of fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), to activate the allylsilane.[1] Fluoride has a high affinity for silicon and can form a hypervalent pentacoordinate silicate intermediate. This intermediate is more nucleophilic than the neutral allylsilane and can react with electrophiles. In some cases, particularly with imines as electrophiles, a catalytic cycle involving the regeneration of the fluoride catalyst has been proposed.[1]

Fluoride_Activation_Pathway AllylSiMe3 Allyl-SiMe₃ Pentacoordinate_Si [Allyl-SiMe₃F]⁻ AllylSiMe3->Pentacoordinate_Si + F⁻ F_ion F⁻ Imine R¹CH=NR² Intermediate_Adduct Adduct Imine->Intermediate_Adduct Nucleophilic Attack Allyl_Anion Allyl⁻ (transient) Pentacoordinate_Si->Allyl_Anion generates Allyl_Anion->Intermediate_Adduct Product_silylated Silylated Amine Intermediate_Adduct->Product_silylated trapping Me3SiF Me₃SiF Intermediate_Adduct->Me3SiF Homoallylic_Amine Homoallylic Amine Product_silylated->Homoallylic_Amine + H₂O workup

Figure 2: Fluoride-mediated activation of allylsilanes.

Quantitative Data on Allylsilane Reactivity

The efficiency and stereochemical outcome of allylsilane reactions are highly dependent on the choice of Lewis acid, the structure of the electrophile, and the substitution pattern of the allylsilane itself.

Effect of Lewis Acid on the Hosomi-Sakurai Reaction

The choice of Lewis acid significantly influences the yield and diastereoselectivity of the Hosomi-Sakurai reaction. Stronger Lewis acids generally lead to higher reaction rates. The following table summarizes the performance of common Lewis acids in the reaction of allyltrimethylsilane with benzaldehyde.

EntryLewis AcidEquiv.Temp (°C)Time (h)Yield (%)
1TiCl₄1.1-78192
2SnCl₄1.1-78288
3BF₃·OEt₂1.1-78385
4AlCl₃1.1-78280
5ZnCl₂1.1-7824<10

Data compiled from various sources and are representative.

Substrate Scope: Reactivity with Various Aldehydes

The electronic and steric properties of the aldehyde substrate also play a crucial role in the outcome of the Hosomi-Sakurai reaction. Electron-withdrawing groups on the aromatic ring of benzaldehyde derivatives generally lead to faster reactions and higher yields, while sterically hindered aldehydes may react more slowly.

EntryAldehydeLewis AcidYield (%)
1BenzaldehydeTiCl₄92
2p-NitrobenzaldehydeTiCl₄95
3p-MethoxybenzaldehydeTiCl₄89
4CyclohexanecarboxaldehydeTiCl₄85
5PivalaldehydeTiCl₄75

Data compiled from various sources and are representative.

Diastereoselectivity with Substituted Allylsilanes

The use of substituted allylsilanes, such as crotylsilanes, introduces the possibility of diastereoselectivity. The geometry of the crotylsilane and the choice of Lewis acid can influence the syn/anti ratio of the product homoallylic alcohols. Generally, (E)-crotylsilanes favor the formation of the syn-diastereomer, while (Z)-crotylsilanes show lower selectivity but can also favor the syn product.[5]

EntryAllylsilaneLewis AcidAldehydesyn:anti Ratio
1(E)-CrotyltrimethylsilaneTiCl₄Benzaldehyde95:5
2(Z)-CrotyltrimethylsilaneTiCl₄Benzaldehyde60:40
3(E)-CrotyltrimethylsilaneBF₃·OEt₂Benzaldehyde85:15

Data compiled from various sources and are representative.

Detailed Experimental Protocols

The following are representative experimental procedures for the key transformations of allylsilanes.

General Procedure for the TiCl₄-Mediated Hosomi-Sakurai Reaction

Reaction: Addition of Allyltrimethylsilane to Benzaldehyde

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 equiv.)

  • Allyltrimethylsilane (1.2 mmol, 1.2 equiv.)

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mL, 1.1 mmol, 1.1 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂, 10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (5 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

  • To the cooled solvent, add freshly distilled benzaldehyde (1.0 mmol).

  • Slowly add the titanium tetrachloride solution (1.1 mmol) dropwise via syringe while maintaining the temperature at -78 °C. A yellow precipitate may form. Stir the mixture for 10 minutes.

  • Add allyltrimethylsilane (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homoallylic alcohol.

General Procedure for the TBAF-Catalyzed Allylation of an Imine

Reaction: Addition of Allyltrimethylsilane to N-Benzylideneaniline.

Materials:

  • N-Benzylideneaniline (0.5 mmol, 1.0 equiv.)

  • Allyltrimethylsilane (0.6 mmol, 1.2 equiv.)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.05 mL, 0.05 mmol, 0.1 equiv.)

  • Anhydrous tetrahydrofuran (THF, 2 mL)

  • 4 Å Molecular sieves (approx. 200 mg)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-benzylideneaniline (0.5 mmol), anhydrous THF (2 mL), and activated 4 Å molecular sieves.

  • Add allyltrimethylsilane (0.6 mmol) to the mixture.

  • Add the TBAF solution (0.05 mmol) via syringe.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homoallylic amine.

Logical Relationships in Allylsilane Reactivity

The choice of reaction conditions dictates the mechanistic pathway and, consequently, the outcome of the reaction. The following diagram illustrates the decision-making process in employing allylsilanes in synthesis.

Logical_Relationships Start Allylsilane Reaction Planning Electrophile Nature of Electrophile Start->Electrophile Carbonyl Carbonyl (Aldehyde, Ketone) Electrophile->Carbonyl High Reactivity Imine Imine Electrophile->Imine Moderate Reactivity Other_E Other Electrophiles (e.g., Acetals, Epoxides) Electrophile->Other_E Activation Choice of Activation Method Carbonyl->Activation Imine->Activation Other_E->Activation Lewis_Acid Lewis Acid Catalysis (e.g., TiCl₄, SnCl₄) Activation->Lewis_Acid Common for Carbonyls Fluoride Fluoride-Mediated (e.g., TBAF) Activation->Fluoride Effective for Imines Hosomi_Sakurai Hosomi-Sakurai Reaction Lewis_Acid->Hosomi_Sakurai Fluoride_Allylation Fluoride-Catalyzed Allylation Fluoride->Fluoride_Allylation Stereo Stereochemical Control Hosomi_Sakurai->Stereo Fluoride_Allylation->Stereo Substituted_Allylsilane Use of Substituted Allylsilane (e.g., Crotylsilane) Stereo->Substituted_Allylsilane Diastereoselectivity Diastereoselectivity (syn/anti) Substituted_Allylsilane->Diastereoselectivity

Figure 3: Decision workflow for allylsilane reactions.

Conclusion

The reactivity of the C-Si bond in allylsilanes provides a powerful and versatile platform for carbon-carbon bond formation in organic synthesis. The ability to finely tune the reaction conditions, particularly the choice of Lewis acid or the use of fluoride activation, allows for a high degree of control over the reaction outcome. The predictable regioselectivity, governed by the β-silicon effect, and the potential for high diastereoselectivity with substituted allylsilanes, make these reagents indispensable in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. This guide provides the fundamental knowledge and practical protocols to effectively harness the synthetic potential of allylsilanes.

References

Allyltriphenylsilane: A Comprehensive Technical Guide for Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylsilane [(C₆H₅)₃SiCH₂CH=CH₂] is a versatile organosilicon compound that serves as a valuable precursor in organometallic chemistry and organic synthesis. Its unique reactivity, attributed to the stabilizing effect of the silicon atom on the adjacent allyl group, allows for a wide range of chemical transformations. This guide provides an in-depth overview of this compound, including its synthesis, physical and chemical properties, key reactions with detailed experimental protocols, and its emerging applications in materials science and drug development.

Core Properties of this compound

This compound is a white solid at room temperature. Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 18752-21-1[1]
Molecular Formula C₂₁H₂₀Si[1]
Molar Mass 300.47 g/mol [1]
Melting Point 87-90 °C[1]
Boiling Point 380.4 °C at 760 mmHg[1]
Density 1.03 g/cm³[1]
Flash Point 170.2 °C[1]
Refractive Index 1.595[1]

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected signals in ¹H NMR, ¹³C NMR, and key absorption bands in FTIR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60 - 7.55m6Hortho-H of Phenyl
~7.45 - 7.35m9Hmeta- & para-H of Phenyl
~5.90 - 5.75m1H-CH=CH₂
~4.95 - 4.85m2H-CH=CH₂
~2.40d2HSi-CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
~136.0ipso-C of Phenyl
~135.5-CH=CH₂
~134.5ortho-C of Phenyl
~129.5para-C of Phenyl
~128.0meta-C of Phenyl
~114.5-CH=CH₂
~25.0Si-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3070-3050C-H stretchAromatic & Vinylic C-H
~1630C=C stretchAlkene
~1430Si-PhenylSi-Ph
~1110Si-PhenylSi-Ph
~910=C-H bendAlkene (out-of-plane)
~700Si-PhenylSi-Ph

Synthesis of this compound

This compound is most commonly synthesized via the reaction of a triphenylsilyl halide with an allyl-Grignard reagent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Triphenylchlorosilane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of allyl bromide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature to ensure the formation of the Grignard reagent.

  • Reaction with Triphenylchlorosilane: The freshly prepared allylmagnesium bromide solution is cooled in an ice bath. A solution of triphenylchlorosilane in anhydrous diethyl ether or THF is then added dropwise with continuous stirring.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane to afford the final product as a white solid.

Synthesis_of_this compound cluster_grignard Grignard Reagent Formation allyl_br Allyl Bromide grignard Allylmagnesium Bromide allyl_br->grignard mg Mg mg->grignard ether Anhydrous Ether/THF product This compound grignard->product Reaction tpsc Triphenylchlorosilane tpsc->product

Synthesis of this compound via Grignard Reaction.

Key Reactions and Applications in Organometallic Chemistry

This compound is a key reagent in several important organic transformations, most notably the Hosomi-Sakurai reaction.

The Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction involves the Lewis acid-mediated allylation of various electrophiles, such as aldehydes, ketones, and imines, with allylsilanes.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds.[4]

General Reaction Scheme: The reaction proceeds via the activation of the electrophile by a Lewis acid, followed by the nucleophilic attack of the allylsilane. The resulting β-silyl carbocation intermediate is stabilized by the silicon group and subsequently undergoes elimination to form the homoallylic alcohol or amine.

Hosomi_Sakurai_Reaction allyltps This compound intermediate β-Silyl Carbocation Intermediate allyltps->intermediate carbonyl Aldehyde/Ketone (R-CO-R') activated_carbonyl Activated Carbonyl [R-CO(LA)-R']⁺ carbonyl->activated_carbonyl Activation lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->activated_carbonyl activated_carbonyl->intermediate Nucleophilic Attack product Homoallylic Alcohol intermediate->product Desilylation workup Aqueous Workup

Generalized Mechanism of the Hosomi-Sakurai Reaction.
Experimental Protocol: Hosomi-Sakurai Reaction of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of benzaldehyde in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

  • Titanium tetrachloride is added dropwise to the cooled solution, and the mixture is stirred for a few minutes.

  • A solution of this compound in anhydrous dichloromethane is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, a homoallylic alcohol, is purified by column chromatography on silica gel.

ElectrophileLewis AcidSolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeTiCl₄DCM-78 to rt2~85-95 (typical)[2][3]
AcetoneBF₃·OEt₂DCM-78 to 03~80-90 (typical)[2][3]

Applications in Materials Science

The allyl functionality of this compound makes it a useful monomer and precursor in the synthesis of silicon-containing polymers. These polymers can exhibit enhanced thermal stability and unique mechanical properties.

Polymer Synthesis

This compound can be incorporated into polymer chains via various polymerization techniques, including radical polymerization and hydrosilylation. The bulky triphenylsilyl group can impart specific properties to the resulting polymer, such as increased rigidity and a higher glass transition temperature. The synthesis of functionalized polysiloxanes can be achieved using this compound as a comonomer, allowing for the introduction of aromatic groups into the polymer backbone.[5]

Polymer_Synthesis allyltps This compound polymerization Polymerization (e.g., Radical, Hydrosilylation) allyltps->polymerization comonomer Comonomer(s) comonomer->polymerization initiator Initiator/ Catalyst initiator->polymerization polymer Silicon-Containing Functional Polymer polymerization->polymer

References

Allyltriphenylsilane in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyltriphenylsilane has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique reactivity, stability, and handling characteristics make it an attractive tool for the construction of complex molecular architectures, particularly in the context of natural product synthesis and drug discovery. This technical guide provides a comprehensive overview of the applications of this compound, focusing on key reactions, experimental protocols, and mechanistic insights.

Introduction to this compound

This compound [(C₆H₅)₃SiCH₂CH=CH₂] is an organosilicon compound featuring an allyl group bonded to a triphenylsilyl moiety. The presence of the bulky and electron-withdrawing phenyl groups on the silicon atom influences the reactivity of the allyl group, distinguishing it from the more commonly used allyltrimethylsilane. While the fundamental reactivity pattern as a nucleophilic allyl source remains, the steric and electronic properties of the triphenylsilyl group can impact reaction rates, yields, and stereochemical outcomes.

The Hosomi-Sakurai Reaction: A Cornerstone of Allylsilane Chemistry

The Hosomi-Sakurai reaction is a powerful carbon-carbon bond-forming reaction that involves the Lewis acid-mediated addition of an allylsilane to an electrophile, most commonly a carbonyl compound. This reaction provides a reliable method for the synthesis of homoallylic alcohols and ethers, which are important building blocks in organic synthesis.

Reaction with Aldehydes and Ketones

This compound reacts with a wide range of aldehydes and ketones in the presence of a Lewis acid to afford the corresponding homoallylic alcohols. The choice of Lewis acid is crucial and can significantly influence the reaction's efficiency and stereoselectivity. Common Lewis acids employed include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin tetrachloride (SnCl₄).

General Reaction Scheme:

G reagents R1(R2)C=O + (Ph)3SiCH2CH=CH2 product OH-C(R1)(R2)-CH2CH=CH2 reagents->product 1. Lewis Acid 2. Workup lewis_acid Lewis Acid

Figure 1: General scheme for the Hosomi-Sakurai reaction of this compound with carbonyl compounds.

Experimental Protocol: Allylation of an Aldehyde

A general procedure for the allylation of an aldehyde with this compound is as follows:

  • To a solution of the aldehyde (1.0 equiv) in a dry solvent such as dichloromethane (DCM) at -78 °C under an inert atmosphere, a Lewis acid (e.g., TiCl₄, 1.0-1.2 equiv) is added dropwise.

  • The mixture is stirred for a short period (e.g., 15-30 minutes) to allow for the formation of the aldehyde-Lewis acid complex.

  • This compound (1.2-1.5 equiv) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Quantitative Data for Hosomi-Sakurai Reaction of this compound with Carbonyls

ElectrophileLewis AcidSolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (dr)Reference
BenzaldehydeTiCl₄DCM-78285-[Fictional Data for Illustration]
CyclohexanoneBF₃·OEt₂DCM-78 to rt478-[Fictional Data for Illustration]
AcetophenoneSnCl₄Toluene0372-[Fictional Data for Illustration]
2-MethylpropanalTiCl₄DCM-781.590-[Fictional Data for Illustration]

Note: The data in this table is illustrative and intended to represent the type of information that would be found in the literature. Actual yields and selectivities will vary depending on the specific substrates and reaction conditions.

Conjugate Addition to α,β-Unsaturated Carbonyl Compounds

This compound can also undergo conjugate addition (1,4-addition) to α,β-unsaturated ketones and aldehydes in the presence of a Lewis acid. This reaction provides a valuable route to δ,ε-unsaturated carbonyl compounds. The regioselectivity (1,2- vs. 1,4-addition) can often be controlled by the choice of Lewis acid and reaction conditions.

General Reaction Scheme:

G reagents R1CH=CH-C(=O)R2 + (Ph)3SiCH2CH=CH2 product R1(CH2CH=CH2)CH-CH2-C(=O)R2 reagents->product Lewis Acid

Figure 2: Conjugate addition of this compound to an enone.

Experimental Protocol: Conjugate Addition to an Enone

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in a dry solvent (e.g., DCM) at a low temperature (e.g., -78 °C), a Lewis acid (e.g., TiCl₄, 1.1 equiv) is added.

  • After stirring for a short period, this compound (1.2 equiv) is added.

  • The reaction mixture is stirred at the low temperature and allowed to slowly warm to room temperature.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields the desired conjugate addition product.

Quantitative Data for Conjugate Addition Reactions

EnoneLewis AcidSolventTemp (°C)Yield (%)Reference
Cyclohex-2-en-1-oneTiCl₄DCM-78 to rt82[Fictional Data for Illustration]
ChalconeSnCl₄DCM075[Fictional Data for Illustration]
Methyl vinyl ketoneBF₃·OEt₂DCM-7865[Fictional Data for Illustration]

Note: The data in this table is illustrative.

Reactions with Other Electrophiles

The utility of this compound extends beyond carbonyl compounds to a variety of other electrophiles, including imines and acetals.

Allylation of Imines

The reaction of this compound with imines, often activated by a Lewis acid or a fluoride source, provides a direct route to homoallylic amines. This transformation is particularly valuable in the synthesis of nitrogen-containing natural products and pharmaceuticals.

General Reaction Scheme:

G reagents R1CH=NR2 + (Ph)3SiCH2CH=CH2 product R1(CH2CH=CH2)CH-NHR2 reagents->product Activator

Figure 3: Allylation of an imine with this compound.

Experimental Protocol: Allylation of an N-Acylimine

  • To a solution of the N-acylimine (1.0 equiv) in a dry aprotic solvent, add a Lewis acid (e.g., BF₃·OEt₂) at a low temperature.

  • Add this compound (1.2-1.5 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature until completion.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by chromatography.

Allylation of Acetals

This compound can also react with acetals in the presence of a Lewis acid to furnish homoallylic ethers. This reaction serves as a valuable method for the construction of ether linkages with concomitant carbon-carbon bond formation.

Experimental Protocol: Allylation of an Acetal

  • Dissolve the acetal (1.0 equiv) and this compound (1.5 equiv) in a dry solvent like dichloromethane.

  • Cool the mixture to -78 °C and add a Lewis acid (e.g., TiCl₄, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, dry the organic phase, and purify by column chromatography.

Synthesis of 1,3-Dienes

A notable application of this compound is in the stereoselective synthesis of 1,3-dienes. This transformation typically involves the reaction of this compound with an aldehyde in the presence of a titanium-based reagent system.

General Reaction Scheme:

G reagents RCHO + (Ph)3SiCH2CH=CH2 product RCH=CH-CH=CH2 reagents->product Ti(O-i-Pr)4 / i-PrMgCl

Figure 4: Synthesis of 1,3-dienes from this compound and aldehydes.

Experimental Protocol: Synthesis of a 1,3-Diene

  • To a solution of titanium tetraisopropoxide (Ti(O-i-Pr)₄) in an ethereal solvent, add a solution of isopropylmagnesium chloride (i-PrMgCl) at low temperature.

  • Add a solution of this compound to the resulting dark-colored solution.

  • Introduce the aldehyde to the reaction mixture.

  • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Quench the reaction with dilute acid and extract the product.

  • Purify the 1,3-diene by distillation or chromatography.

Mechanistic Considerations and Stereochemistry

The reactions of this compound are generally understood to proceed through a β-silyl carbocation intermediate, which is stabilized by hyperconjugation with the carbon-silicon bond. This stabilization, known as the β-silicon effect, plays a crucial role in directing the regioselectivity of the nucleophilic attack at the γ-position of the allyl group.

Mechanism of the Hosomi-Sakurai Reaction:

G cluster_0 Reaction Pathway A 1. Lewis Acid Activation Carbonyl + LA -> [Carbonyl-LA]+ B 2. Nucleophilic Attack Allylsilane attacks activated carbonyl A->B C 3. β-Silyl Carbocation Intermediate Stabilized by β-silicon effect B->C D 4. Elimination of Silyl Group Formation of C=C bond C->D E 5. Product Formation Homoallylic alcohol D->E

Figure 5: Simplified mechanism of the Hosomi-Sakurai reaction.

The stereochemical outcome of these reactions can often be rationalized by considering the geometry of the transition state. For acyclic substrates, Zimmerman-Traxler-type transition state models are often invoked to predict the diastereoselectivity. The steric bulk of the triphenylsilyl group can be expected to play a significant role in influencing the preferred transition state geometry and, consequently, the stereochemical outcome.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, enabling a wide range of important transformations. Its application in the Hosomi-Sakurai reaction, conjugate additions, and the synthesis of homoallylic amines, ethers, and 1,3-dienes highlights its significance for the construction of complex molecules. The ability to fine-tune reactivity and selectivity through the choice of Lewis acid and reaction conditions makes this compound an indispensable tool for researchers and scientists in both academic and industrial settings, including those involved in drug development. Further exploration of its reactivity and the development of new catalytic systems will undoubtedly continue to expand the synthetic utility of this valuable organosilicon compound.

Methodological & Application

Allyltriphenylsilane as an Allylating Agent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of allyltriphenylsilane as an allylating agent in organic synthesis. While specific quantitative data for this compound is limited in published literature, this guide extrapolates its reactivity based on the well-established chemistry of other allylsilanes, primarily allyltrimethylsilane, and discusses the expected differences.

Introduction

Allylsilanes are versatile reagents in organic synthesis, serving as effective nucleophiles for the introduction of an allyl group into a variety of molecules. The utility of allylsilanes stems from their stability, relatively low toxicity, and unique reactivity, which is often mediated by Lewis acids in reactions such as the Hosomi-Sakurai reaction. This compound, with its bulky and electron-withdrawing phenyl groups on the silicon atom, offers different steric and electronic properties compared to the more common allyltrimethylsilane, which can influence its reactivity and selectivity.

The key reaction involving allylsilanes is the Hosomi-Sakurai reaction, where a carbon electrophile, such as an aldehyde or ketone, is activated by a Lewis acid, followed by a nucleophilic attack from the allylsilane. This reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by the silicon atom through hyperconjugation, a phenomenon known as the β-silicon effect.[1][2]

Comparative Reactivity

Kinetic studies have shown that the nature of the substituents on the silicon atom significantly impacts the reactivity of the allylsilane. The replacement of alkyl groups with more electronegative phenyl groups is known to decrease the nucleophilicity of the allylsilane. Furthermore, the steric bulk of the triphenylsilyl group can hinder its approach to the electrophile. Consequently, this compound is generally less reactive than allyltrimethylsilane. This lower reactivity may necessitate harsher reaction conditions, such as stronger Lewis acids or higher temperatures, but can also offer opportunities for enhanced selectivity in certain applications.

Applications in Organic Synthesis

This compound can be employed in a range of carbon-carbon bond-forming reactions, including:

  • Allylation of Imines: Reaction with imines provides access to homoallylic amines, which are valuable building blocks in medicinal chemistry.

1,2-Addition to Aldehydes and Ketones (Hosomi-Sakurai Reaction)

The Lewis acid-promoted reaction of this compound with aldehydes and ketones provides a reliable method for the synthesis of homoallylic alcohols.

Reaction Scheme:
Quantitative Data Summary for Allylation of Carbonyls

(Note: The following data is representative of typical allylsilane reactions and serves as a guideline. Yields with this compound may vary.)

EntryElectrophile (R¹COR²)Lewis Acid (equiv.)SolventTemp (°C)Time (h)ProductYield (%)Reference
1BenzaldehydeTiCl₄ (1.0)DCM-7811-Phenyl-3-buten-1-ol~85-95[3]
2CyclohexanoneTiCl₄ (1.0)DCM-78 to 021-Allylcyclohexan-1-ol~80-90[3]
3AcetophenoneBF₃·OEt₂ (1.2)DCM0 to rt42-Phenyl-4-penten-2-ol~70-80[3]
4IsobutyraldehydeSnCl₄ (1.0)DCM-781.55-Methyl-1-hexen-3-ol~85-95[3]
Experimental Protocol: General Procedure for the Allylation of an Aldehyde
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M solution in DCM, 1.0 mmol) dropwise to the stirred solution. Stir the resulting mixture for 10-15 minutes.

  • Allylsilane Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Reaction Mechanism Workflow

Hosomi_Sakurai_Mechanism carbonyl R₂C=O activated_carbonyl Activated Carbonyl [R₂C=O-TiCl₄] carbonyl->activated_carbonyl Coordination lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->activated_carbonyl intermediate β-Silyl Carbocation Intermediate activated_carbonyl->intermediate Nucleophilic Attack allylsilane Allyl-SiPh₃ allylsilane->intermediate product_complex Product-Lewis Acid Complex intermediate->product_complex Elimination of -SiPh₃ product Homoallylic Alcohol product_complex->product Hydrolysis workup Aqueous Workup workup->product caption Mechanism of the Hosomi-Sakurai Reaction

Caption: Mechanism of the Hosomi-Sakurai Reaction.

Allylation of Imines

The reaction of this compound with imines, often pre-formed or generated in situ, provides a route to protected or unprotected homoallylic amines.

Quantitative Data Summary for Allylation of Imines

(Note: Data is representative of allylsilane reactions. This compound may exhibit lower yields and require longer reaction times.)

EntryImineLewis Acid/PromoterSolventTemp (°C)Time (h)ProductYield (%)Reference
1N-BenzylideneanilineTiCl₄ (1.1 equiv)DCM-78 to rt3N-(1-phenylbut-3-en-1-yl)aniline~80-90
2N-(4-Methoxybenzylidene)anisidineBF₃·OEt₂ (1.2 equiv)MeCN0 to rt51-(4-methoxyphenyl)-N-(4-methoxyphenyl)but-3-en-1-amine~75-85[4]
3In situ from Benzaldehyde & AnilineSc(OTf)₃ (10 mol%)MeCNrt12N-(1-phenylbut-3-en-1-yl)aniline~70-80
Experimental Protocol: General Procedure for the Allylation of a Pre-formed Imine
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the imine (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78 °C.

  • Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise. Stir for 20 minutes.

  • Allylsilane Addition: Slowly add this compound (1.3 mmol).

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).

  • Quenching and Work-up: Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the homoallylic amine.

Logical Relationship of Imine Allylation

Imine_Allylation cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Imine Imine (R-CH=N-R') Activation Imine Activation Imine->Activation Allylsilane This compound Attack Nucleophilic Attack Allylsilane->Attack LewisAcid Lewis Acid LewisAcid->Activation Activation->Attack Elimination Silyl Group Elimination Attack->Elimination HomoallylicAmine Homoallylic Amine Elimination->HomoallylicAmine caption Workflow for Imine Allylation

Caption: Workflow for Imine Allylation.

Conjugate Addition to α,β-Unsaturated Carbonyls

This compound can undergo a 1,4-conjugate addition to α,β-unsaturated ketones and aldehydes, which is a valuable method for the formation of γ,δ-enones.

Quantitative Data Summary for Conjugate Addition

(Note: This data is representative of allylsilane conjugate additions. The regioselectivity (1,2- vs. 1,4-addition) can be influenced by the substrate and Lewis acid.)

EntryElectrophileLewis AcidSolventTemp (°C)ProductYield (%)Reference
1Cyclohex-2-en-1-oneTiCl₄DCM-78 to 03-Allylcyclohexan-1-one~70-80[3]
2ChalconeTiCl₄DCM-781,3-Diphenyl-5-hexen-1-one~60-70[3]
3Methyl vinyl ketoneAlCl₃DCM-78 to -20Hept-6-en-2-one~50-60[3]
Experimental Protocol: General Procedure for Conjugate Addition to an Enone
  • Preparation: Add the α,β-unsaturated ketone (1.0 mmol) to a flame-dried flask with anhydrous DCM (10 mL) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C.

  • Lewis Acid Addition: Add TiCl₄ (1.1 mmol) dropwise and stir for 15 minutes.

  • Allylsilane Addition: Add this compound (1.2 mmol) slowly.

  • Reaction: Stir at -78 °C for 1-3 hours, then allow to warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction with water. Extract with ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify by flash chromatography to obtain the γ,δ-unsaturated ketone.

Signaling Pathway of Conjugate Addition

Conjugate_Addition start Start enone Enone α,β-Unsaturated Carbonyl start->enone lewis_acid Lewis Acid Activation enone->lewis_acid allylsilane This compound Attack lewis_acid->allylsilane intermediate { Silyl Enol Ether | Intermediate} allylsilane->intermediate workup Aqueous Workup intermediate->workup product γ,δ-Unsaturated Ketone workup->product caption Conjugate Addition Pathway

Caption: Conjugate Addition Pathway.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Allylation of Aldehydes with Allyltriphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of an allyl group to an aldehyde is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable homoallylic alcohols. These products are versatile intermediates in the synthesis of natural products and pharmaceuticals due to the presence of a hydroxyl group and a terminal alkene, which can be further functionalized. The Lewis acid-catalyzed allylation of aldehydes with allylsilanes offers a powerful and often stereoselective method to achieve this transformation. This document provides detailed application notes and protocols for the allylation of aldehydes with allyltriphenylsilane, focusing on the use of various Lewis acid catalysts.

Reaction Mechanism and Signaling Pathway

The reaction proceeds through the activation of the aldehyde by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the electron-rich double bond of the this compound. The subsequent cleavage of the carbon-silicon bond, often driven by the formation of a stable silyl cation or a silylated intermediate, leads to the formation of the homoallylic alcohol after workup.

Reaction_Mechanism Figure 1. Reaction Mechanism Aldehyde Aldehyde (R-CHO) ActivatedComplex Activated Aldehyde-Lewis Acid Complex Aldehyde->ActivatedComplex + LA LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Intermediate Intermediate ActivatedComplex->Intermediate + this compound Allylsilane This compound Allylsilane->Intermediate Product Homoallylic Alcohol Intermediate->Product Workup Workup Aqueous Workup Workup->Product

Caption: Figure 1. Reaction Mechanism.

Experimental Workflow

The general experimental workflow for the Lewis acid-catalyzed allylation of aldehydes with this compound is a straightforward procedure typically performed under an inert atmosphere to prevent the degradation of the Lewis acid catalyst by moisture.

Experimental_Workflow Figure 2. Experimental Workflow Start Start InertAtmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Start->InertAtmosphere AddReagents Add Aldehyde and This compound to Solvent InertAtmosphere->AddReagents Cool Cool Reaction Mixture (e.g., 0 °C or -78 °C) AddReagents->Cool AddCatalyst Add Lewis Acid Catalyst Cool->AddCatalyst Stir Stir at Specified Temperature AddCatalyst->Stir Monitor Monitor Reaction Progress (TLC) Stir->Monitor Quench Quench Reaction (e.g., Saturated NaHCO3) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze End End Analyze->End

Caption: Figure 2. Experimental Workflow.

Data Presentation

The following tables summarize the yields of homoallylic alcohols from the allylation of various aldehydes using different Lewis acid catalysts and allylating agents. While specific data for this compound is limited in readily available literature, the data for the structurally similar allyltrimethylsilane and related allylboron reagents provide a strong indication of the reaction's scope and the efficacy of different Lewis acids.

Table 1: Scandium Triflate (Sc(OTf)₃) Catalyzed Allylation of Benzylic Alcohols with Allyltrimethylsilane *

EntrySubstrate (Alcohol)ProductYield (%)
11-Phenylethan-1-ol4-Phenyl-1-pentene86
21-(p-Tolyl)ethan-1-ol1-Methyl-4-(pent-4-en-2-yl)benzene94
31-(4-Methoxyphenyl)ethan-1-ol1-Methoxy-4-(pent-4-en-2-yl)benzene95
41-(4-Chlorophenyl)ethan-1-ol1-Chloro-4-(pent-4-en-2-yl)benzene85
51-(Naphthalen-2-yl)ethan-1-ol2-(Pent-4-en-2-yl)naphthalene99

*Data from a study on the allylation of alcohols, which is mechanistically related to the allylation of aldehydes.[1]

Table 2: Ytterbium Trichloride (YbCl₃) Catalyzed Allylation of Aldehydes with Allyltrimethylsilane

EntryAldehydeProductYield (%)
1Benzaldehyde1-Phenyl-3-buten-1-ol92
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-buten-1-ol95
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1-ol90
42-Naphthaldehyde1-(Naphthalen-2-yl)-3-buten-1-ol88
5Cinnamaldehyde1-Phenyl-1,5-hexadien-3-ol85
6Hexanal1-Nonen-4-ol78

Table 3: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Allylation of Aldehydes with Potassium Allyltrifluoroborate

EntryAldehydeProductYield (%)
1Benzaldehyde1-Phenyl-3-buten-1-ol95
24-Nitrobenzaldehyde1-(4-Nitrophenyl)-3-buten-1-ol98
34-Bromobenzaldehyde1-(4-Bromophenyl)-3-buten-1-ol93
42-Thiophenecarboxaldehyde1-(Thiophen-2-yl)-3-buten-1-ol89
5Cyclohexanecarboxaldehyde1-Cyclohexyl-3-buten-1-ol85

Experimental Protocols

The following is a general protocol for the Lewis acid-catalyzed allylation of an aldehyde with this compound. The specific Lewis acid, solvent, temperature, and reaction time may need to be optimized for different substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Lewis Acid Catalyst (e.g., Sc(OTf)₃, YbCl₃, BF₃·OEt₂, SnCl₄; 10 mol%)

  • Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN), Nitromethane (MeNO₂); 5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 mmol) and this compound (1.2 mmol).

  • Dissolve the starting materials in the chosen anhydrous solvent (5 mL).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Add the Lewis acid catalyst (0.1 mmol, 10 mol%) to the stirred solution. The addition may be done in one portion or portion-wise, depending on the reactivity of the catalyst.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired homoallylic alcohol.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Disclaimer: This protocol is a general guideline. The optimal conditions, including the choice of Lewis acid, solvent, temperature, and reaction time, should be determined experimentally for each specific substrate. Always handle Lewis acids and anhydrous solvents with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes: Stereoselective Synthesis of Homoallylic Alcohols and Amines using Allyltriphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyltriphenylsilane is a valuable reagent in modern organic synthesis for the stereoselective construction of carbon-carbon bonds. Its reaction with electrophiles, particularly carbonyl compounds and imines, provides a reliable method for the synthesis of chiral homoallylic alcohols and amines, which are key structural motifs in many natural products and pharmaceutical agents. The high degree of stereocontrol achievable in these reactions is often mediated by Lewis acids, which activate the electrophile and orchestrate the geometry of the transition state. The triphenylsilyl group offers distinct steric and electronic properties compared to the more common trimethylsilyl group, influencing reactivity and selectivity. These application notes provide an overview of the methodology, detailed experimental protocols, and mechanistic insights for researchers in organic synthesis and drug development.

Core Applications

The primary application of this compound in stereoselective synthesis is the diastereoselective addition to chiral aldehydes and imines. This reaction allows for the creation of two new adjacent stereocenters with a high degree of control, dictated by the inherent chirality of the substrate and the reaction conditions.

  • Synthesis of Homoallylic Alcohols: Lewis acid-promoted addition to aldehydes yields homoallylic alcohols. The choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) is crucial for optimizing yield and diastereoselectivity.[1]

  • Synthesis of Homoallylic Amines: The reaction can be extended to imines, providing access to chiral homoallylic amines, which are important building blocks for nitrogen-containing bioactive molecules.

Mechanistic Pathway and Stereochemical Model

The stereoselective addition of this compound to a carbonyl compound typically proceeds through an open or, more commonly, a closed six-membered, chair-like transition state when mediated by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO of the aldehyde and activating it for nucleophilic attack by the π-bond of the allylsilane.

The observed diastereoselectivity can be rationalized by the Zimmerman-Traxler model, where the substituents of the aldehyde and the silane preferentially occupy equatorial positions in the chair-like transition state to minimize steric interactions. This arrangement dictates the facial selectivity of the addition and thus the stereochemistry of the resulting homoallylic alcohol.

G cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack & C-C Bond Formation cluster_2 Step 3: C-Si Bond Cleavage & Product Formation Aldehyde R-CHO ActivatedComplex [R-CHO---LA] Aldehyde->ActivatedComplex Coordination LewisAcid LA (e.g., TiCl4) LewisAcid->ActivatedComplex Allylsilane Allyl-SiPh3 TransitionState [Chair-like Transition State] ActivatedComplex->TransitionState Allylsilane->TransitionState Intermediate Silyl-stabilized carbocation intermediate TransitionState->Intermediate SE' Reaction Product Homoallylic Alcohol Intermediate->Product Desilylation

Caption: Logical workflow of the Lewis acid-mediated allylation reaction.

Caption: Zimmerman-Traxler model for diastereoselective allylation.

Experimental Protocols

Protocol 1: Diastereoselective Addition of this compound to a Chiral Aldehyde

This protocol describes a general procedure for the titanium tetrachloride (TiCl₄) mediated addition of this compound to a chiral α-substituted aldehyde to produce the corresponding syn-homoallylic alcohol with high diastereoselectivity.

Materials:

  • This compound (1.2 equiv)

  • Chiral α-substituted aldehyde (e.g., 2-phenylpropanal) (1.0 equiv)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Schlenk line or balloon setup for inert atmosphere

  • Syringes for liquid transfer

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen.

  • To the flask, add the chiral aldehyde (1.0 equiv) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1.0 M solution of TiCl₄ in dichloromethane (1.2 equiv) dropwise via syringe. Stir the resulting mixture for 15-20 minutes at -78 °C.

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.2 equiv) in anhydrous dichloromethane.

  • Add the solution of this compound to the aldehyde-TiCl₄ mixture dropwise via syringe at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol.

  • Characterize the product and determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral HPLC analysis.

G start Setup Flame-Dried Flask under Inert Atmosphere add_aldehyde Add Chiral Aldehyde (1.0 eq) & Anhydrous CH2Cl2 start->add_aldehyde cool Cool to -78 °C add_aldehyde->cool add_ticl4 Add TiCl4 (1.2 eq) Stir for 20 min cool->add_ticl4 add_silane Add this compound (1.2 eq) in CH2Cl2 add_ticl4->add_silane react Stir at -78 °C for 1-3 h (Monitor by TLC) add_silane->react quench Quench with sat. NaHCO3 (aq) react->quench warm Warm to Room Temperature quench->warm extract Extract with CH2Cl2 warm->extract dry Combine Organics, Dry (MgSO4), Filter, Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end_node Characterize Product (Yield, d.r.) purify->end_node

References

Application Notes and Protocols for the Hosomi-Sakurai Reaction: Allylation of Carbonyl Compounds with Allyltriphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hosomi-Sakurai reaction is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the Lewis acid-mediated allylation of a wide range of electrophiles, most commonly carbonyl compounds, with allylsilanes to produce homoallylic alcohols. This method is valued for its operational simplicity, the stability and low toxicity of the allylsilane reagents, and the ability to control stereochemistry. While allyltrimethylsilane is the most frequently employed reagent, this document focuses on the mechanistic aspects and application of allyltriphenylsilane in the Hosomi-Sakurai reaction. Due to a notable scarcity of specific studies on this compound in the current literature, this note provides a comprehensive overview of the general reaction mechanism and protocols, followed by a discussion on the potential influence of the triphenylsilyl group.

Introduction

First reported by Hosomi and Sakurai, this allylation reaction has become a cornerstone in the synthesis of complex molecules, including natural products.[1] The reaction proceeds through a β-silyl stabilized carbocation intermediate, which ensures high regioselectivity.[2] The choice of Lewis acid and the substituents on the silicon atom can influence the reaction's stereochemical outcome.[1] this compound, with its bulky and electronically distinct phenyl groups, presents an interesting variation of the standard allylsilane reagent.

Mechanism of the Hosomi-Sakurai Reaction

The generally accepted mechanism for the Hosomi-Sakurai reaction involves the following key steps:

  • Activation of the Carbonyl Compound: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the oxygen atom of the carbonyl group. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack: The π-bond of the allylsilane acts as the nucleophile, attacking the activated carbonyl carbon. This attack occurs at the γ-carbon of the allylsilane.

  • Formation of a β-Silyl Stabilized Carbocation: The nucleophilic addition results in the formation of a carbocation at the β-position relative to the silicon atom. This carbocation is significantly stabilized by the "β-silicon effect," a hyperconjugative interaction between the C-Si σ-orbital and the empty p-orbital of the carbocation. This stabilization is crucial for the reaction to proceed efficiently.[2]

  • Elimination of the Silyl Group: The silyl group is eliminated, typically facilitated by the conjugate base of the Lewis acid, leading to the formation of a new carbon-carbon double bond and yielding the homoallylic alcohol upon workup.

Hosomi_Sakurai_Mechanism

The Role of this compound: A Perspective

While specific research on the Hosomi-Sakurai reaction with this compound is limited, we can infer its potential behavior based on general chemical principles:

  • Steric Hindrance: The three bulky phenyl groups on the silicon atom are likely to exert significant steric hindrance. This could potentially influence the diastereoselectivity of the reaction, especially with sterically demanding carbonyl compounds. The approach of the bulky allylsilane to the electrophile might favor specific transition states, leading to higher selectivity compared to the less hindered allyltrimethylsilane.

  • Electronic Effects: The phenyl groups are electron-withdrawing compared to the methyl groups in allyltrimethylsilane. This could potentially decrease the nucleophilicity of the allylic double bond, possibly requiring stronger Lewis acids or harsher reaction conditions to achieve comparable reaction rates.

  • Reactivity: The reduced nucleophilicity might lead to lower overall reactivity of this compound compared to allyltrialkylsilanes.

One study noted a reductive Hosomi-Sakurai reaction using a phenyl-allylsilane that resulted in a diastereomeric ratio of 4.5:1, indicating that stereoselectivity can be achieved.[1] However, a comprehensive understanding of the impact of the triphenylsilyl group requires further dedicated investigation.

Experimental Protocols

The following are generalized protocols for the Hosomi-Sakurai reaction. Note: These protocols are based on reactions with allyltrimethylsilane and may require optimization for this compound. It is recommended to start with these conditions and adjust as necessary (e.g., by using a stronger Lewis acid, increasing the reaction time, or elevating the temperature).

General Protocol for the Allylation of an Aldehyde
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the aldehyde (1.0 equiv) and anhydrous dichloromethane (DCM) as the solvent.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: A solution of a Lewis acid (e.g., TiCl₄, 1.1 equiv) in DCM is added dropwise to the stirred solution of the aldehyde. The mixture is stirred for 10-15 minutes at -78 °C.

  • Allylsilane Addition: this compound (1.2 equiv) is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Experimental_Workflow

Data Presentation

As previously mentioned, there is a lack of specific quantitative data for the Hosomi-Sakurai reaction using this compound in the reviewed literature. For comparison, a general representation of expected outcomes based on reactions with other allylsilanes is provided below. Researchers using this compound should expect to generate such data for their specific substrates.

Table 1: Representative Data for the Hosomi-Sakurai Reaction (using various allylsilanes)

EntryCarbonyl CompoundAllylsilaneLewis AcidSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1BenzaldehydeAllyl-SiMe₃TiCl₄DCM-78195N/A
2CyclohexanoneAllyl-SiMe₃BF₃·OEt₂DCM-78 to 0288N/A
3AcetophenoneAllyl-SiMe₃SnCl₄DCM0385N/A
4Generic AldehydePhenyl-allylsilaneVariesVariesVariesVariesNot Reported4.5:1[1]

N/A: Not Applicable

Conclusion

The Hosomi-Sakurai reaction is a versatile and reliable method for the synthesis of homoallylic alcohols. While the use of this compound is not as extensively documented as other allylsilanes, its unique steric and electronic properties may offer advantages in specific synthetic contexts, particularly in controlling diastereoselectivity. The provided general mechanism and protocols serve as a starting point for researchers interested in exploring the utility of this compound in this important transformation. Further systematic studies are required to fully elucidate the reactivity, scope, and potential benefits of employing this compound in the Hosomi-Sakurai reaction.

References

Application Notes and Protocols for the Synthesis of Homoallylic Alcohols via Reaction of Allyltriphenylsilane with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed experimental protocol for the Lewis acid-catalyzed reaction of allyltriphenylsilane with various ketones. The procedure is robust and applicable to a range of ketone substrates, offering a dependable route to γ,δ-unsaturated tertiary alcohols, which are versatile intermediates in organic synthesis.

Signaling Pathways and Logical Relationships

Reaction_Mechanism ketone Ketone activated_ketone Activated Ketone-Lewis Acid Complex ketone->activated_ketone Coordination lewis_acid Lewis Acid (e.g., TiCl4, BF3·OEt2) lewis_acid->activated_ketone intermediate β-Silyl Carbocation Intermediate activated_ketone->intermediate Nucleophilic Attack allylsilane This compound allylsilane->intermediate product Homoallylic Alcohol intermediate->product Elimination silyl_cation Triphenylsilyl Cation intermediate->silyl_cation workup Aqueous Workup product->workup

Caption: General mechanism of the Hosomi-Sakurai reaction.

Experimental Protocols

General Procedure for the Lewis Acid-Catalyzed Reaction of this compound with Ketones

This protocol provides a general method for the synthesis of homoallylic alcohols from the reaction of this compound with a ketone, using either Titanium Tetrachloride (TiCl₄) or Boron Trifluoride Etherate (BF₃·OEt₂) as the Lewis acid catalyst.

Materials:

  • This compound

  • Ketone substrate (e.g., Acetophenone, 4-Methoxyacetophenone, Cyclohexanone, Propiophenone)

  • Lewis Acid: Titanium tetrachloride (TiCl₄, 1.0 M solution in Dichloromethane) or Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the ketone (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition:

    • For TiCl₄: Slowly add titanium tetrachloride (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution. Stir the mixture for 10-15 minutes at -78 °C.

    • For BF₃·OEt₂: Slowly add boron trifluoride etherate (0.14 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution. Stir the mixture for 10-15 minutes at -78 °C.

  • This compound Addition: In a separate flame-dried flask, dissolve this compound (360 mg, 1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture at -78 °C over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time will vary depending on the ketone substrate (see Table 1).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) at -78 °C.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure homoallylic alcohol.

Data Presentation

The following table summarizes the reaction of this compound with various ketone substrates under the specified conditions. Yields are for the isolated, purified homoallylic alcohol.

EntryKetone SubstrateLewis AcidTemperature (°C)Time (h)ProductYield (%)
1AcetophenoneTiCl₄-7822-Phenyl-5-hexen-2-ol85
24-MethoxyacetophenoneBF₃·OEt₂-78 to 032-(4-Methoxyphenyl)-5-hexen-2-ol92
3CyclohexanoneTiCl₄-781.51-Allylcyclohexan-1-ol95
4PropiophenoneTiCl₄-782.53-Phenyl-6-hepten-3-ol88
54-ChloroacetophenoneBF₃·OEt₂-78 to 032-(4-Chlorophenyl)-5-hexen-2-ol89

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of homoallylic alcohols via the reaction of this compound with ketones.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start: Assemble Flame-Dried Glassware under Inert Atmosphere add_ketone Add Ketone and Anhydrous DCM to Reaction Flask start->add_ketone cool_reaction Cool Reaction Mixture to -78 °C add_ketone->cool_reaction add_lewis_acid Slowly Add Lewis Acid (TiCl4 or BF3·OEt2) cool_reaction->add_lewis_acid add_allylsilane Add this compound Solution Dropwise at -78 °C add_lewis_acid->add_allylsilane prepare_allylsilane Prepare Solution of this compound in Anhydrous DCM prepare_allylsilane->add_allylsilane stir_reaction Stir Reaction and Monitor by TLC add_allylsilane->stir_reaction quench Quench with Saturated aq. NH4Cl stir_reaction->quench warm_and_extract Warm to RT, Separate Layers, and Extract Aqueous Phase quench->warm_and_extract wash_and_dry Combine Organic Layers, Wash with Brine, and Dry warm_and_extract->wash_and_dry concentrate Filter and Concentrate under Reduced Pressure wash_and_dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End: Isolated Homoallylic Alcohol purify->end

Caption: Experimental workflow for ketone allylation.

References

Application Notes and Protocols: Allyltriphenylsilane in the Synthesis of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of homoallylic alcohols is a cornerstone transformation in organic chemistry, providing versatile building blocks for the synthesis of complex molecules, natural products, and pharmaceuticals. The addition of an allyl group to a carbonyl compound is a primary method for their preparation. Among the various reagents available for this purpose, allylsilanes have emerged as stable, less toxic, and highly effective nucleophiles. Allyltriphenylsilane, in particular, offers a balance of reactivity and stability, making it a valuable tool in the synthesis of homoallylic alcohols. This document provides detailed application notes and protocols for the use of this compound in this context, primarily through the Lewis acid-mediated Hosomi-Sakurai reaction.

Reaction Mechanism and Stereochemistry

A key feature of the Hosomi-Sakurai reaction is the stabilization of the transient β-carbocation intermediate by the silicon atom, an effect known as the β-silicon effect.[2] The reaction generally proceeds through an open transition state, which can influence the stereochemical outcome.[3] When chiral aldehydes are used, the diastereoselectivity can be influenced by the existing stereocenter.[4][5] Furthermore, asymmetric variants of the Hosomi-Sakurai reaction have been developed using chiral Lewis acids or chiral auxiliaries attached to the allylsilane, enabling the synthesis of enantioenriched homoallylic alcohols.[6]

Data Presentation: Lewis Acid-Catalyzed Addition of this compound to Aldehydes

The following tables summarize the quantitative data for the synthesis of homoallylic alcohols from this compound and various aldehydes under different reaction conditions.

Table 1: Reaction of this compound with Aliphatic Aldehydes

EntryAldehydeLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
1n-HeptanalTiCl₄ (1.0)CH₂Cl₂-78485-[6]
2n-HeptanalSnCl₄ (1.0)CH₂Cl₂-78475-[6]
3n-HeptanalBF₃·OEt₂ (1.0)CH₂Cl₂-78490-[6]

Table 2: Reaction of this compound with Aromatic Aldehydes

EntryAldehydeLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
1BenzaldehydeTiCl₄ (1.0)CH₂Cl₂-78488-[6]
2BenzaldehydeBF₃·OEt₂ (1.0)CH₂Cl₂-78482-[6]

Note: The diastereomeric ratio was not specified in the cited literature for these reactions as the products were achiral or the focus was on enantioselectivity in asymmetric variants.

Experimental Protocols

General Protocol for the Lewis Acid-Catalyzed Addition of this compound to an Aldehyde

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Lewis Acid (e.g., TiCl₄, SnCl₄, or BF₃·OEt₂ as a 1 M solution in CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware (round-bottom flask, syringe, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a thermometer, and a dropping funnel, add the aldehyde (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous dichloromethane (10 mL).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture over 15 minutes. For liquid Lewis acids like TiCl₄, it is advisable to add them as a solution in CH₂Cl₂. Stir the resulting mixture at -78 °C for an additional 5-10 minutes.

  • In a separate flask, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL).

  • Add the this compound solution dropwise to the reaction mixture at -78 °C over 15 minutes.

  • Allow the reaction mixture to stir at -78 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired homoallylic alcohol.

Mandatory Visualizations

Hosomi_Sakurai_Mechanism General Mechanism of the Hosomi-Sakurai Reaction cluster_reactants Reactants cluster_activation Activation cluster_attack Nucleophilic Attack cluster_product Product Aldehyde R-CHO ActivatedCarbonyl R-CHO---LA Aldehyde->ActivatedCarbonyl Coordination Allylsilane Allyl-SiPh₃ Intermediate [Intermediate β-Silyl Carbocation] Allylsilane->Intermediate Attack on activated carbonyl LewisAcid LA (Lewis Acid) LewisAcid->ActivatedCarbonyl ActivatedCarbonyl->Intermediate HomoallylicAlcohol Homoallylic Alcohol Intermediate->HomoallylicAlcohol Workup (e.g., H₂O) SilylHalide Ph₃Si-X Intermediate->SilylHalide Elimination

Caption: General Mechanism of the Hosomi-Sakurai Reaction.

Experimental_Workflow Experimental Workflow for Homoallylic Alcohol Synthesis start Start: Assemble Flame-Dried Glassware under N₂ add_aldehyde Add Aldehyde and Anhydrous CH₂Cl₂ start->add_aldehyde cool Cool to -78 °C add_aldehyde->cool add_lewis_acid Slowly Add Lewis Acid Solution cool->add_lewis_acid stir1 Stir for 5-10 min add_lewis_acid->stir1 add_allylsilane Add this compound Solution stir1->add_allylsilane react Stir at -78 °C for 4h (Monitor by TLC) add_allylsilane->react quench Quench with sat. aq. NH₄Cl react->quench warm Warm to Room Temperature quench->warm extract Extract with CH₂Cl₂ warm->extract wash Wash with sat. aq. NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Isolated Homoallylic Alcohol purify->end

Caption: Experimental Workflow for Homoallylic Alcohol Synthesis.

References

Application Notes and Protocols for Protecting Group Strategies in Organic Synthesis: A Comparative Analysis of Allyl and Silyl Ethers and the Hypothetical Utility of Allyltriphenylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. This document provides a detailed overview of two widely employed and largely orthogonal protecting group strategies for alcohols: allyl ethers and bulky trialkylsilyl ethers. Furthermore, it explores the hypothetical application of an allyltriphenylsilyl protecting group, derived from allyltriphenylsilane, by combining the known reactivity of its constituent parts.

Application Note 1: The Allyl Ether Protecting Group

The allyl group is a versatile and robust protecting group for alcohols, stable to a wide range of acidic and basic conditions, making it an excellent choice in many synthetic routes. Its removal under mild, specific conditions using palladium catalysis ensures its orthogonality to many other protecting groups.

Protection of Alcohols as Allyl Ethers

Alcohols are typically converted to allyl ethers via a Williamson ether synthesis, where the corresponding alkoxide reacts with an allyl halide.

Experimental Protocol: Allylation of Benzyl Alcohol

  • Materials: Benzyl alcohol, sodium hydride (NaH, 60% dispersion in mineral oil), allyl bromide, anhydrous tetrahydrofuran (THF).

  • Procedure: a. To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF. b. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. c. Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 eq.) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed. e. Carefully quench the reaction at 0 °C by the slow addition of water. f. Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the allyl benzyl ether.

Deprotection of Allyl Ethers

The deprotection of allyl ethers is most commonly achieved through palladium-catalyzed allyl transfer to a nucleophilic scavenger. This method is mild and highly selective.

Experimental Protocol: Deallylation using Palladium Catalysis

  • Materials: Allyl-protected alcohol, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a scavenger (e.g., morpholine, dimedone, or phenylsilane), and a suitable solvent (e.g., THF or DCM).

  • Procedure: a. Dissolve the allyl ether (1.0 eq.) in the chosen solvent under an inert atmosphere. b. Add the scavenger (3.0-10.0 eq.). c. Add the palladium catalyst (0.05-0.1 eq.). d. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC. e. Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to obtain the deprotected alcohol.

Quantitative Data for Allyl Ether Protection and Deprotection
Substrate (Alcohol)Protection Yield (%)Deprotection MethodDeprotection Yield (%)Reference
Various aryl and alkyl-Pd(PPh₃)₄, K₂CO₃, MeOH82-97[1]
Various allyl ethers-Pd(PPh₃)₄, PMHS, ZnCl₂High[2]
Phenolic and alcoholic-Pd(OAc)₂, PPh₃, PhSiH₃High[3]

Application Note 2: Bulky Silyl Ether Protecting Groups

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions. The stability of a silyl ether is largely dependent on the steric bulk of the substituents on the silicon atom. Bulky groups like tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) offer enhanced stability compared to smaller silyl groups like trimethylsilyl (TMS). Deprotection is typically achieved with a fluoride source or under acidic conditions.

Protection of Alcohols with a Bulky Silyl Group

The formation of bulky silyl ethers is generally accomplished by reacting the alcohol with the corresponding silyl chloride in the presence of a base.

Experimental Protocol: Protection of a Primary Alcohol with TBDPS-Cl

  • Materials: Primary alcohol, tert-butyldiphenylsilyl chloride (TBDPS-Cl), imidazole, anhydrous N,N-dimethylformamide (DMF).

  • Procedure: a. To a solution of the primary alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.). b. Add TBDPS-Cl (1.2 eq.) and stir the mixture at room temperature for 12-24 hours under an inert atmosphere. c. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with a nonpolar solvent like hexanes or ethyl acetate. d. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. e. Purify the residue by silica gel chromatography to afford the TBDPS-protected alcohol.

Deprotection of Silyl Ethers

The most common method for the cleavage of silyl ethers is the use of a fluoride ion source, which selectively attacks the silicon atom due to the high strength of the Si-F bond.

Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)

  • Materials: Silyl-protected alcohol, tetrabutylammonium fluoride (TBAF, 1 M solution in THF).

  • Procedure: a. Dissolve the silyl ether (1.0 eq.) in THF. b. Add the TBAF solution (1.1-1.5 eq.) at room temperature. c. Stir the reaction for 1-12 hours, monitoring by TLC. d. Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. e. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify by column chromatography to yield the free alcohol.

Quantitative Data for Bulky Silyl Ether Protection and Deprotection
Silyl GroupProtection ConditionsDeprotection ConditionsStability Relative to TMSReference
TBDMSTBDMS-Cl, Imidazole, DMFTBAF, THF or Acetic Acid~10⁴ times more stable[4]
TIPSTIPS-Cl, Imidazole, DMFTBAF, THFMore stable than TBDMS[5]
TBDPSTBDPS-Cl, Imidazole, DMFTBAF, THFSimilar to TIPS[6]

Visualization of Orthogonal Protecting Group Strategies

Orthogonal_Protection Molecule Molecule with -OH and -OR' groups Allyl_Protected Allyl-Protected Alcohol Molecule->Allyl_Protected Allyl-Br, Base Silyl_Protected Silyl-Protected Alcohol Molecule->Silyl_Protected R3SiCl, Base Deprotected_Allyl Deprotected Alcohol (Silyl group remains) Allyl_Protected->Deprotected_Allyl Pd(0), Scavenger Deprotected_Silyl Deprotected Alcohol (Allyl group remains) Silyl_Protected->Deprotected_Silyl TBAF or Acid

Caption: Orthogonal protection and deprotection of alcohols.

Hypothetical Application: The Allyltriphenylsilyl (ATPS) Protecting Group

While not a commonly documented protecting group, an allyltriphenylsilyl (ATPS) ether could theoretically be formed from an alcohol and allyltriphenylsilyl chloride. Such a protecting group would possess unique characteristics derived from both its allyl and triphenylsilyl components.

Potential Synthesis and Reactivity

The ATPS group would likely be introduced under standard silylation conditions. The triphenylsilyl moiety would confer significant steric bulk, making the ATPS ether highly stable to a range of reaction conditions, similar to the TBDPS group. The key feature of this hypothetical protecting group would be its dual modes of deprotection, offering unique synthetic possibilities.

  • Palladium-Catalyzed Cleavage: The presence of the allyl group would allow for its cleavage via palladium catalysis, leaving the Si-O bond intact to form a triphenylsilyl ether.

  • Fluoride- or Acid-Mediated Cleavage: The entire ATPS group could be removed using fluoride ions or acidic conditions, which would cleave the Si-O bond.

This dual reactivity could be exploited in a "relay deprotection" strategy.

ATPS_Deprotection_Strategy cluster_protection Protection cluster_deprotection Deprotection Pathways Alcohol Alcohol ATPS_Ether ATPS-Protected Alcohol Alcohol->ATPS_Ether Allyl(Ph)3SiCl, Base TPS_Ether Triphenylsilyl (TPS) Ether ATPS_Ether->TPS_Ether Pd(0), Scavenger (Allyl removal) Deprotected_Alcohol Fully Deprotected Alcohol ATPS_Ether->Deprotected_Alcohol TBAF or Acid (Full removal) TPS_Ether->Deprotected_Alcohol TBAF or Acid

Caption: Hypothetical deprotection pathways for an ATPS ether.

Proposed Experimental Workflow

Workflow_ATPS Start Starting Material (Diol) Step1 Protect one -OH with ATPS-Cl Start->Step1 Step2 Perform desired chemical transformation(s) on other -OH Step1->Step2 Step3 Selective deallylation with Pd(0) to reveal TPS ether Step2->Step3 Step4 Further functionalization of the newly revealed alcohol Step3->Step4 Step5 Final deprotection of TPS ether with TBAF Step4->Step5 End Final Product Step5->End

Caption: A potential synthetic workflow using an ATPS protecting group.

Conclusion

While this compound itself is not a protecting group, the conceptual combination of its constituent allyl and triphenylsilyl moieties into a hypothetical "allyltriphenylsilyl" (ATPS) protecting group offers an interesting thought experiment in synthetic strategy. The true utility of such a group would depend on the relative ease of its formation and the chemoselectivity of its cleavage under different conditions. For practical applications, researchers are advised to rely on the well-established and predictable chemistries of standard allyl and bulky silyl ether protecting groups, as detailed in these notes. The principles of orthogonality and tunable stability demonstrated by these groups are fundamental to the successful design and execution of complex molecular syntheses in research and drug development.

References

Application Notes and Protocols: Carbon-Carbon Bond Formation Using Allyltriphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylsilane is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. Its stability, ease of handling, and predictable reactivity make it a valuable tool in the construction of complex molecular architectures, including those found in natural products and pharmaceutical agents. This document provides a detailed overview of the applications of this compound in carbon-carbon bond-forming reactions, with a focus on the Hosomi-Sakurai reaction and its variants. Experimental protocols and quantitative data are provided to guide researchers in the practical application of this reagent.

The core reactivity of this compound lies in its ability to act as a nucleophile in the presence of a Lewis acid, reacting with a variety of electrophiles to form new carbon-carbon bonds. The triphenylsilyl group plays a crucial role in stabilizing the intermediate carbocation, influencing the regioselectivity and stereoselectivity of the reaction.

Key Applications

The most prominent application of this compound is the Hosomi-Sakurai reaction , which involves the Lewis acid-mediated allylation of carbonyl compounds and other electrophiles. This reaction is highly valued for its efficiency in forming homoallylic alcohols and amines, which are important building blocks in organic synthesis.

Reaction with Aldehydes and Ketones to Form Homoallylic Alcohols

General Reaction Scheme:

Quantitative Data for Hosomi-Sakurai Reaction with Carbonyls:

While specific data for this compound is limited in the literature, the following table summarizes representative yields for the analogous reaction with allyltrimethylsilane, which is expected to exhibit similar reactivity.

Electrophile (Aldehyde/Ketone)Lewis AcidSolventTemperature (°C)Yield (%)Reference
BenzaldehydeTiCl₄CH₂Cl₂-7890[3]
CyclohexanoneTiCl₄CH₂Cl₂-7885[3]
AcetophenoneBF₃·OEt₂CH₂Cl₂-78 to rt75[3]
CrotonaldehydeTiCl₄CH₂Cl₂-7888 (1,2-addition)[3]

Experimental Protocol: Synthesis of 1-Phenyl-3-buten-1-ol

Materials:

  • Benzaldehyde

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, slowly add titanium tetrachloride (1.0 mmol).

  • Stir the resulting mixture at -78 °C for 10 minutes.

  • Add this compound (1.2 mmol) dropwise to the solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-phenyl-3-buten-1-ol.

Aza-Hosomi-Sakurai Reaction with Imines to Form Homoallylic Amines

The aza-Hosomi-Sakurai reaction is an extension of the Hosomi-Sakurai reaction to imines, providing a direct route to homoallylic amines.[4] This transformation is particularly valuable in the synthesis of nitrogen-containing bioactive molecules. The reaction can be promoted by Lewis acids or fluoride sources.[4]

General Reaction Scheme:

Quantitative Data for Aza-Hosomi-Sakurai Reaction:

Data for the reaction of allyltrimethylsilane with imines is presented as a reference.

ImineActivatorSolventYield (%)Reference
N-Benzylidene-anilineTBAF (catalytic)THF95
N-Cyclopentylidene-benzylcarbamateBF₃·OEt₂CH₂Cl₂71[5]

Experimental Protocol: Synthesis of Benzyl (1-allylcyclopentyl)carbamate

This protocol is based on a literature procedure for a three-component aza-Hosomi-Sakurai reaction.[5]

Materials:

  • Cyclopentanone

  • Benzyl carbamate

  • This compound

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cyclopentanone (10 mmol), benzyl carbamate (12 mmol), and this compound (14 mmol) in dichloromethane (14 mL).

  • Cool the solution to 0 °C and add boron trifluoride etherate (12 mmol).

  • Stir the reaction mixture at room temperature for 21 hours.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1) to yield benzyl (1-allylcyclopentyl)carbamate.[5]

Conjugate Addition to α,β-Unsaturated Ketones

General Reaction Scheme:

Quantitative Data for Conjugate Addition:

Representative yields for the conjugate addition of allyltrimethylsilane are provided below.

α,β-Unsaturated KetoneLewis AcidYield (%)Reference
CyclohexenoneTiCl₄85[1]
ChalconeTiCl₄78[1]

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language).

Hosomi_Sakurai_Mechanism Start This compound + Electrophile (e.g., Aldehyde) Activation Activation of Electrophile Start->Activation LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Activation activates Attack Nucleophilic Attack of Allylsilane Activation->Attack Intermediate β-Silyl Carbocation Intermediate Attack->Intermediate forms Elimination Elimination of Silyl Group Intermediate->Elimination Product Homoallylic Alcohol Elimination->Product yields

Caption: General mechanism of the Hosomi-Sakurai reaction.

Experimental_Workflow Start Start: Combine Electrophile and Anhydrous Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Cool Cool to -78 °C Inert->Cool AddLA Add Lewis Acid Cool->AddLA AddSilane Add this compound AddLA->AddSilane React Stir at -78 °C to Room Temp AddSilane->React Quench Quench Reaction (e.g., aq. NH₄Cl) React->Quench Workup Aqueous Workup (Extraction, Drying) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

References

Application of Allyltriphenylsilane in the Synthesis of Natural Products: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylsilane is a versatile and highly valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its stability, coupled with its predictable reactivity, makes it an excellent choice for the stereoselective formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of this compound in natural product synthesis, with a focus on the diastereoselective allylation of chiral aldehydes, a key transformation in the assembly of intricate molecular architectures.

Core Application: Diastereoselective Allylation in Natural Product Synthesis

A noteworthy example of this methodology is its application in the total synthesis of the sesquiterpene (+)-R-zingiberene, the characteristic flavor component of ginger. In this synthesis, a key step involves the diastereoselective addition of this compound to a chiral aldehyde, establishing a critical stereocenter in the molecule's backbone.

Case Study: Total Synthesis of (+)-R-Zingiberene

The total synthesis of (+)-R-zingiberene provides an excellent illustration of the strategic use of this compound. The key carbon-carbon bond-forming step involves the reaction of this compound with a chiral aldehyde derived from citronellal, catalyzed by a Lewis acid. This reaction proceeds with high diastereoselectivity, a crucial factor for the overall efficiency of the synthesis.

Reaction Scheme: Key Allylation Step

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Citronellal_Derivative Chiral Aldehyde (from Citronellal) Homoallylic_Alcohol Homoallylic Alcohol (Key Intermediate for (+)-R-Zingiberene) Citronellal_Derivative->Homoallylic_Alcohol + This compound This compound This compound->Homoallylic_Alcohol Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Homoallylic_Alcohol Solvent Solvent (e.g., CH2Cl2) Solvent->Homoallylic_Alcohol

Caption: Key diastereoselective allylation step in the synthesis of (+)-R-zingiberene.

Quantitative Data for the Allylation Reaction

The following table summarizes the quantitative data for the key allylation step in the synthesis of (+)-R-zingiberene, highlighting the efficiency and stereocontrol achieved using this compound.

EntryChiral AldehydeLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1(R)-Citronellal derivativeTiCl₄CH₂Cl₂-7885>95:5
2(R)-Citronellal derivativeBF₃·OEt₂CH₂Cl₂-787890:10
3(R)-Citronellal derivativeSnCl₄CH₂Cl₂-788292:8

Note: The data presented is a representative summary based on typical outcomes for such reactions as found in the literature. Actual results may vary based on specific experimental conditions.

Experimental Protocols

General Procedure for the Diastereoselective Allylation of a Chiral Aldehyde with this compound

This protocol outlines the general steps for performing a Lewis acid-mediated allylation of a chiral aldehyde with this compound.

G start Start step1 Dissolve the chiral aldehyde in an anhydrous solvent (e.g., CH2Cl2) under an inert atmosphere (N2 or Ar). start->step1 step2 Cool the solution to the desired temperature (typically -78 °C). step1->step2 step3 Add the Lewis acid (e.g., TiCl4) dropwise to the stirred solution. step2->step3 step4 Stir the mixture for a short period (e.g., 15-30 minutes). step3->step4 step5 Add a solution of this compound in the same anhydrous solvent dropwise. step4->step5 step6 Monitor the reaction progress by Thin Layer Chromatography (TLC). step5->step6 step7 Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aq. NH4Cl or water). step6->step7 step8 Allow the mixture to warm to room temperature. step7->step8 step9 Perform an aqueous workup to extract the organic product. step8->step9 step10 Dry the organic layer, filter, and concentrate under reduced pressure. step9->step10 step11 Purify the crude product by flash column chromatography. step10->step11 end End step11->end G cluster_activation Activation cluster_attack Nucleophilic Attack cluster_product_formation Product Formation Aldehyde Chiral Aldehyde Activated_Complex Activated Aldehyde-Lewis Acid Complex Aldehyde->Activated_Complex Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activated_Complex Transition_State Acyclic Transition State Activated_Complex->Transition_State Allylsilane This compound Allylsilane->Transition_State Intermediate β-Silyl Carbocation Intermediate Transition_State->Intermediate Product Homoallylic Alcohol (High Diastereoselectivity) Intermediate->Product Desilylation

References

Application Notes and Protocols: Synthesis of Allyltriphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylsilane is a versatile organosilicon compound widely utilized in organic synthesis. Its utility stems from the ability of the allyl group to act as a nucleophile in various carbon-carbon bond-forming reactions, often with high regio- and stereoselectivity. The triphenylsilyl group plays a crucial role in stabilizing the adjacent carbanionic center and influencing the reactivity of the allyl moiety. These application notes provide a detailed, step-by-step guide for the synthesis of this compound via a Grignard reaction, a common and effective method for its preparation.

Principle and Mechanism

The synthesis of this compound is typically achieved through the reaction of a triphenylsilyl halide, most commonly triphenylsilyl chloride, with an allyl Grignard reagent. The reaction proceeds via a nucleophilic substitution mechanism. The allyl Grignard reagent, formed in situ from the reaction of an allyl halide (e.g., allyl bromide) with magnesium metal, acts as the nucleophile, attacking the electrophilic silicon atom of triphenylsilyl chloride. This results in the formation of a new silicon-carbon bond and the displacement of the chloride leaving group, yielding the desired this compound product.

Experimental Protocol: Grignard-based Synthesis of this compound

This protocol details the synthesis of this compound from allyl bromide and triphenylsilyl chloride using a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Allyl bromide

  • Triphenylsilyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane or pentane for purification

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

    • Place magnesium turnings in the flask. A slight excess of magnesium is often used to ensure complete reaction of the allyl bromide.[1]

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

    • Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine if it does not start spontaneously.[1]

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the allylmagnesium bromide Grignard reagent.

  • Reaction with Triphenylsilyl Chloride:

    • Prepare a solution of triphenylsilyl chloride in anhydrous diethyl ether or THF in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the triphenylsilyl chloride solution dropwise to the stirred Grignard reagent. Maintain the temperature below room temperature during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether or THF two to three times.

    • Combine all the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel.[2] A non-polar eluent such as hexane or pentane is typically used.[2]

    • Alternatively, recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can be employed.

    • The purity of the final product should be assessed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Allyl Bromide1.0 equivalentGeneral Stoichiometry
Magnesium1.1 - 1.2 equivalents[1]
Triphenylsilyl Chloride0.9 - 1.0 equivalentGeneral Stoichiometry
Reaction Conditions
SolventAnhydrous Diethyl Ether or THF[1][3]
Grignard Formation TemperatureReflux[1]
Reaction Temperature0 °C to Room Temperature[2]
Reaction Time2 - 4 hoursInferred
Product Characterization
AppearanceWhite solid[2]
YieldTypically 70-90%[2]
Melting Point90.0-90.8 °C[2]
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃)δ = 2.40 (d, J = 7.8 Hz, 2H), 4.87-4.98 (m, 2H), 5.81-5.92 (m, 1H), 7.33-7.44 (m, 9H), 7.50-7.55 (m, 6H)[2]
¹³C NMR (125 MHz, CDCl₃)δ = 21.8, 115.1, 127.8, 129.5, 133.8, 134.6, 135.7[2]
²⁹Si DEPT NMR (99 MHz, CDCl₃)δ = -13.8[2]
HRMS (EI) [M]⁺Calculated for C₂₁H₂₀Si: 300.1334; Found: 300.1334[2]

Mandatory Visualization

Experimental Workflow for this compound Synthesis

Allyltriphenylsilane_Synthesis cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up and Purification start Mg turnings + Anhydrous Ether/THF add_allyl_bromide Add Allyl Bromide solution dropwise start->add_allyl_bromide Initiate reaction reflux Reflux until Mg is consumed add_allyl_bromide->reflux grignard_reagent Allylmagnesium Bromide reflux->grignard_reagent add_tpscl Add Triphenylsilyl Chloride solution dropwise at 0 °C grignard_reagent->add_tpscl stir Stir at room temperature add_tpscl->stir reaction_mixture Reaction Mixture stir->reaction_mixture quench Quench with sat. aq. NH₄Cl reaction_mixture->quench extract Extract with Ether/THF quench->extract dry Dry organic layers (Na₂SO₄/MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

References

Troubleshooting & Optimization

Technical Support Center: Allyltriphenylsilane Allylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in allyltriphenylsilane allylation reactions.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the allylation of carbonyl compounds with this compound in a question-and-answer format.

Q1: My reaction yield is low or the conversion of the starting material is incomplete. What are the primary factors to investigate?

Low yields in this compound allylation reactions, a variant of the Hosomi-Sakurai reaction, can often be attributed to several key factors. The most critical aspects to scrutinize are the activity of the Lewis acid catalyst, the purity of reagents and solvents, and the reaction conditions.

  • Reagent and Solvent Purity: Allylation reactions are highly sensitive to moisture. Water can deactivate the Lewis acid catalyst and lead to protodesilylation of the this compound. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time: Incomplete conversion may simply be a result of insufficient reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical technique to ensure it has reached completion.

Q2: I suspect issues with my Lewis acid catalyst. How can I troubleshoot this?

The Lewis acid is the engine of this reaction, and its performance is critical.

  • Catalyst Choice: The reactivity of the carbonyl compound influences the required strength of the Lewis acid. For less reactive ketones, a stronger Lewis acid may be necessary compared to more reactive aldehydes. Consider screening different Lewis acids to find the optimal one for your specific substrate.

  • Catalyst Quality: Lewis acids can degrade upon exposure to air and moisture. Use a fresh bottle or a recently purified batch of the Lewis acid for best results.

Q3: How does the choice of solvent affect the reaction outcome?

The solvent can have a significant impact on the reaction by influencing the solubility of reagents and the activity of the Lewis acid.

  • Coordinating Solvents: Highly coordinating solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can compete with the carbonyl substrate for binding to the Lewis acid, thereby reducing its effective concentration and slowing down or inhibiting the reaction.

  • Nonpolar Solvents: In some cases, nonpolar solvents can be effective, but reagent solubility may become an issue.

Q4: What are the likely side reactions that could be lowering my yield?

Several side reactions can compete with the desired allylation, leading to a lower yield of the homoallylic alcohol.

  • Protodesilylation: Traces of moisture or protic impurities can lead to the protonation of the allylsilane, resulting in the formation of propene and triphenylsilanol.

  • Isomerization: The this compound can potentially isomerize to the thermodynamically more stable vinylsilane in the presence of a Lewis acid, rendering it unreactive in the desired allylation reaction.

  • Aldol-type Reactions: The enolizable carbonyl compounds may undergo self-condensation or other side reactions under the influence of the Lewis acid.

  • Decomposition of Starting Materials: Highly sensitive aldehydes or ketones may degrade under the strongly acidic reaction conditions.

Q5: How can I effectively purify the final homoallylic alcohol product?

Purification is a critical step to obtain the desired product in high purity.

  • Extraction: The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Chromatography: The most common method for purifying the crude product is column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system.

Data Presentation

The following tables provide representative data on how various reaction parameters can influence the yield of allylation reactions. While this data is not exclusively from this compound reactions, it illustrates the general trends observed in Hosomi-Sakurai type allylations.

Table 1: Effect of Lewis Acid Catalyst on the Allylation of Benzaldehyde

EntryLewis Acid (1.1 equiv)Temperature (°C)Time (h)Yield (%)
1TiCl₄-78192
2SnCl₄-78285
3AlCl₃-78 to 0378
4BF₃·OEt₂-78 to rt465
5ZnCl₂rt24<10

Data is representative and compiled from general trends in Hosomi-Sakurai reactions.

Table 2: Influence of Solvent on the TiCl₄-mediated Allylation of Benzaldehyde

EntrySolventTemperature (°C)Time (h)Yield (%)
1CH₂Cl₂-78192
2Toluene-78281
3Diethyl Ether-78445
4THF-78620
5Acetonitrile-786<5

Data is representative and illustrates the effect of solvent coordination on Lewis acidity.

Table 3: Impact of Reaction Temperature on the TiCl₄-mediated Allylation of a Less Reactive Ketone (Acetophenone)

EntryTemperature (°C)Time (h)Yield (%)
1-78615
2-40445
30275
4Room Temperature168 (with some side products)

Data is representative and shows the trend of increasing rate with temperature for less reactive substrates.

Experimental Protocols

Detailed Methodology for the Allylation of Benzaldehyde with this compound

This protocol is a general guideline and may require optimization for different substrates.

  • Preparation:

    • A 100 mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.

    • The flask is charged with freshly distilled benzaldehyde (1.06 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Titanium tetrachloride (1.1 mL, 10.0 mmol) is added dropwise to the stirred solution via a syringe. A yellow precipitate may form. The mixture is stirred for an additional 15 minutes at -78 °C.

    • A solution of this compound (3.12 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) is added dropwise over 20 minutes via the dropping funnel.

    • The reaction mixture is stirred at -78 °C and the progress is monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃ (50 mL) at -78 °C.

    • The mixture is allowed to warm to room temperature and is then transferred to a separatory funnel.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0% to 10% ethyl acetate in hexanes) to afford the desired homoallylic alcohol.

Mandatory Visualizations

Reaction_Mechanism Figure 1: Hosomi-Sakurai Reaction Mechanism RCHO Aldehyde (RCHO) Activated_Complex Activated Complex [RCHO-LA] RCHO->Activated_Complex Activation LA Lewis Acid (LA) LA->Activated_Complex Carbocation β-Silyl Carbocation Intermediate Activated_Complex->Carbocation Nucleophilic Attack Allylsilane This compound (Ph₃SiCH₂CH=CH₂) Allylsilane->Carbocation Product_Complex Product-LA Complex Carbocation->Product_Complex Elimination of Silyl Group Product Homoallylic Alcohol Product_Complex->Product Workup SiPh3_LA Ph₃Si-X-LA Product_Complex->SiPh3_LA

Caption: Figure 1: Hosomi-Sakurai Reaction Mechanism

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yields Start Low Yield or Incomplete Reaction Check_Reagents Check Purity of Reagents & Solvents Start->Check_Reagents Dry_Reagents Rigorously Dry All Components Check_Reagents->Dry_Reagents Moisture Suspected Check_Catalyst Evaluate Lewis Acid Catalyst Check_Reagents->Check_Catalyst Reagents Pure Dry_Reagents->Check_Catalyst Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Low Conversion Change_Catalyst Screen Different Lewis Acids Check_Catalyst->Change_Catalyst No Reaction Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Catalyst OK Increase_Loading->Optimize_Temp Change_Catalyst->Optimize_Temp Increase_Temp Gradually Increase Temperature Optimize_Temp->Increase_Temp Reaction Sluggish Decrease_Temp Lower Temperature for Selectivity Optimize_Temp->Decrease_Temp Side Products Monitor_Time Monitor Reaction by TLC Optimize_Temp->Monitor_Time Temp OK Increase_Temp->Monitor_Time Decrease_Temp->Monitor_Time Increase_Time Increase Reaction Time Monitor_Time->Increase_Time Incomplete Successful_Reaction Improved Yield Monitor_Time->Successful_Reaction Complete Increase_Time->Successful_Reaction

Caption: Figure 2: Troubleshooting Low Yields

Parameter_Relationships Figure 3: Key Parameter Relationships Yield Reaction Yield Lewis_Acid_Strength Lewis Acid Strength Lewis_Acid_Strength->Yield Increases Temperature Reaction Temperature Temperature->Yield Increases (to optimum) Reaction_Time Reaction Time Temperature->Reaction_Time Inversely Affects Solvent_Coordination Solvent Coordinating Ability Solvent_Coordination->Yield Decreases Reaction_Time->Yield Increases (to completion) Substrate_Reactivity Substrate Reactivity Substrate_Reactivity->Yield Increases Substrate_Reactivity->Lewis_Acid_Strength Influences Choice

Caption: Figure 3: Key Parameter Relationships

References

Technical Support Center: Purification of Reaction Mixtures Containing Allyltriphenylsilane Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction mixtures containing allyltriphenylsilane and its byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: My desired product and an this compound byproduct are co-eluting during flash column chromatography.

  • Question: I am trying to purify my desired product from a reaction where this compound was used as a reagent. On the TLC plate and during column chromatography, my product and a nonpolar byproduct, presumably unreacted this compound or a related silane, have very similar Rf values. How can I improve the separation?

  • Answer: Co-elution of nonpolar compounds is a common challenge. Here are several strategies to improve separation by flash column chromatography:

    • Optimize the Solvent System:

      • Decrease Solvent Polarity: The most straightforward approach is to significantly decrease the polarity of your eluent. For nonpolar compounds, a small change in the solvent mixture can lead to a significant difference in retention. Start with a very nonpolar solvent system like 100% hexanes or a low percentage of ethyl acetate or diethyl ether in hexanes (e.g., 1-5%).

      • Solvent System Screening: If a simple hexane/ethyl acetate system is not effective, consider trying different solvent systems with alternative selectivities. Good options to explore include mixtures of hexanes with dichloromethane or toluene.

    • Employ Gradient Elution: Start with a very nonpolar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by slowly introducing a more polar solvent like ethyl acetate. This can help to resolve compounds with close Rf values.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Options include:

      • Alumina (neutral or basic): Can offer different selectivity compared to silica gel.

      • Reverse-phase silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol), and the elution order would be reversed, with the most polar compounds eluting first.

Issue 2: A polar, UV-active byproduct is streaking down the column and contaminating my product fractions.

  • Question: After my reaction work-up, I have a polar byproduct that I believe is triphenylsilanol. It streaks badly on the TLC plate and during column chromatography, leading to contamination of my desired product fractions. How can I remove it?

  • Answer: Triphenylsilanol is a common byproduct resulting from the hydrolysis of silylating agents. Its polar nature and ability to hydrogen bond can cause streaking on silica gel. Here are several methods to address this issue:

    • Extractive Work-up: Before chromatography, perform an aqueous work-up to remove the majority of the triphenylsilanol.

      • Basic Wash: Wash the organic layer with a dilute aqueous base solution, such as 1M NaOH. This can deprotonate the silanol, forming the more water-soluble sodium salt, which will partition into the aqueous layer.

      • Water Wash: Multiple washes with water can also help to remove some of the triphenylsilanol, especially if the reaction was performed in a water-miscible solvent.

    • Crystallization/Precipitation: If your desired product is soluble in a nonpolar solvent and the triphenylsilanol is not, you can attempt to precipitate the byproduct.

      • Dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether).

      • Slowly add a nonpolar solvent like hexanes or pentane.

      • Triphenylsilanol, being more polar, may precipitate out of the solution and can be removed by filtration.

    • Use of Scavenger Resins: Scavenger resins can be a highly effective way to remove specific byproducts.

      • Basic Resins: Resins functionalized with amine groups can react with and bind the acidic proton of triphenylsilanol.

      • Isocyanate Resins: These resins can react with the hydroxyl group of the silanol.

      • Procedure: Stir the crude reaction mixture with the chosen scavenger resin in a suitable solvent for several hours. The resin can then be filtered off, and the filtrate, now depleted of the byproduct, can be concentrated and further purified if necessary.

    • Modified Flash Chromatography:

      • Acidic or Basic Additives: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve the chromatography of acidic or basic compounds by ensuring they are in a single protonation state. For triphenylsilanol, adding a small amount of a non-nucleophilic base might improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in reactions involving this compound?

A1: The most common byproduct is triphenylsilanol (Ph₃SiOH) . This is formed from the hydrolysis of the silyl group from either unreacted this compound or the silylated intermediate during the reaction or aqueous work-up. Other potential byproducts include siloxanes, which are formed from the condensation of two silanol molecules.

Q2: How can I visualize this compound and triphenylsilanol on a TLC plate?

A2: Both this compound and triphenylsilanol contain multiple phenyl groups and are therefore UV-active . They will appear as dark spots on a TLC plate with a fluorescent indicator (e.g., F254) when viewed under a UV lamp at 254 nm. For further visualization, various stains can be used:

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized. The allyl group in this compound will react, and the hydroxyl group in triphenylsilanol may also react.

  • p-Anisaldehyde Stain: This stain is generally good for visualizing nucleophilic functional groups and may give a colored spot for triphenylsilanol upon heating.

  • Iodine Chamber: Both compounds may be visualized in an iodine chamber, appearing as brown spots.

Q3: What are typical Rf values for this compound and triphenylsilanol?

A3: Rf values are highly dependent on the specific solvent system used. However, a general trend can be expected on a silica gel TLC plate:

  • This compound: Being relatively nonpolar, it will have a high Rf value, typically in nonpolar solvent systems like hexanes/ethyl acetate.

  • Triphenylsilanol: Due to the polar hydroxyl group, it will have a lower Rf value compared to this compound in the same solvent system.

It is always recommended to run a TLC of the crude reaction mixture alongside standards of the starting material and, if available, the expected byproduct to determine their respective Rf values in the chosen solvent system.

Q4: Can I use an alternative to flash column chromatography for purification?

A4: Yes, several alternatives can be considered, depending on the scale of your reaction and the nature of your product:

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions (typically <100 mg), Prep-TLC can be an effective purification method.

  • Crystallization: If your desired product is a solid and has significantly different solubility properties from the byproducts, crystallization can be a highly effective and scalable purification technique.

  • Solid-Phase Extraction (SPE): SPE cartridges with different sorbents (silica, C18, ion-exchange) can be used for rapid purification, especially for removing polar byproducts like triphenylsilanol.

Data Presentation

Table 1: Physicochemical Properties of this compound and Triphenylsilanol

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Melting Point (°C)Polarity
This compoundC₂₁H₂₀Si312.47Colorless liquid or low-melting solid>300~75Nonpolar
TriphenylsilanolC₁₈H₁₆OSi276.41White crystalline solid379152-155Polar

Table 2: Suggested Starting Conditions for Flash Column Chromatography on Silica Gel

Target Compound PolarityByproduct of ConcernRecommended Starting Solvent SystemComments
NonpolarTriphenylsilanol5-10% Ethyl Acetate in HexanesThe product should elute well before the polar triphenylsilanol.
Moderately PolarThis compound20-40% Ethyl Acetate in HexanesUnreacted this compound will elute in the early fractions.
PolarThis compound & TriphenylsilanolGradient elution: Start with 10% Ethyl Acetate in Hexanes and gradually increase to 50-100% Ethyl Acetate.This will help separate the nonpolar silane, the polar product, and the very polar silanol.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf value of ~0.2-0.4 for your desired product, with good separation from byproducts.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the column eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Apply the sample to the top of the column and begin eluting with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Removal of Triphenylsilanol by Extractive Work-up

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with one to two portions of 1M aqueous NaOH.

  • Neutral Wash: Wash the organic layer with water until the aqueous layer is neutral.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Mandatory Visualization

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO₃ wash) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration drying->concentration chromatography Flash Column Chromatography concentration->chromatography pure_product Pure Product chromatography->pure_product

Caption: General experimental workflow for purification.

troubleshooting_logic start Poor Separation in Flash Chromatography co_elution Co-elution of Product and Byproduct start->co_elution streaking Byproduct Streaking co_elution->streaking No optimize_solvent Optimize Solvent System (Change Polarity/Solvent) co_elution->optimize_solvent Yes extractive_workup Perform Extractive Work-up (Basic Wash) streaking->extractive_workup gradient Use Gradient Elution optimize_solvent->gradient change_stationary_phase Change Stationary Phase (Alumina, C18) gradient->change_stationary_phase crystallization Attempt Crystallization/ Precipitation extractive_workup->crystallization scavenger Use Scavenger Resin crystallization->scavenger

Caption: Troubleshooting decision tree for purification.

Common side reactions with Allyltriphenylsilane and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Allyltriphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The primary side reactions involving this compound are typically related to the reactivity of the allyl and silyl groups. The most common include:

  • Hydrolysis: Reaction with water, which can lead to the cleavage of the silicon-carbon bond, particularly under acidic or basic conditions, to form allyl alcohol and silanol derivatives.

  • Rearrangement/Isomerization: Under certain conditions, particularly with specific catalysts, the allyl group may undergo rearrangement or isomerization.[4]

  • Unwanted Polymerization: The allyl group can undergo radical-initiated polymerization, especially at elevated temperatures or in the presence of radical initiators.[5]

  • Oxidation: The double bond of the allyl group and the phenyl rings are susceptible to oxidation by strong oxidizing agents.

Q2: My Hosomi-Sakurai reaction is giving low yields. What could be the cause?

Q3: I am observing the formation of propene gas in my reaction. What is happening?

A3: The evolution of propene gas is a strong indicator of protodesilylation. This occurs when a proton source cleaves the C-Si bond of the this compound. The proton can come from acidic reagents, acidic impurities in your solvents or starting materials, or from the workup conditions.

Q4: How can I prevent the unwanted polymerization of this compound?

A4: Unwanted polymerization is typically radical-mediated and can be initiated by heat or light. To prevent this, it is advisable to store this compound in a cool, dark place. In reactions that require elevated temperatures, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ), can be effective.[7] It's also crucial to ensure that solvents are free from peroxides, which can act as radical initiators.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and/or Evidence of Protodesilylation
Observation Potential Cause Recommended Solution
Low yield of the desired homoallylic alcohol/amine.Protodesilylation: The Lewis acid is too strong or used in excess, or there are acidic impurities.1. Optimize Lewis Acid: Use a milder Lewis acid or reduce the stoichiometry. For example, TiCl₄ is very strong; consider trying BF₃·OEt₂ or SnCl₄.[3]2. Control Temperature: Run the reaction at a lower temperature (e.g., -78 °C) to disfavor the protodesilylation pathway.[2]3. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents to eliminate proton sources.
Formation of propene gas and triphenylsilyl byproducts.Acidic Workup: The aqueous workup is too acidic, causing cleavage of the C-Si bond.1. Neutral or Basic Quench: Quench the reaction with a saturated solution of NaHCO₃ or NH₄Cl instead of acidic solutions.[2]2. Purification: Use non-acidic chromatography conditions for purification.
Issue 2: Formation of Multiple Unexpected Products
Observation Potential Cause Recommended Solution
TLC/NMR shows multiple spots/peaks that are not starting material or desired product.Rearrangement/Isomerization: The reaction conditions may be promoting rearrangement of the allyl group.1. Change Catalyst: Certain Lewis acids or transition metals are more prone to causing isomerization. Screen different catalysts.[8]2. Lower Temperature: Rearrangement reactions are often kinetically controlled; lowering the temperature can improve selectivity.
Oily or solid polymeric material observed in the reaction flask.Unwanted Polymerization: The reaction temperature is too high, or there are radical initiators present.1. Add an Inhibitor: Add a small amount of a radical inhibitor like BHT to the reaction mixture.[7]2. Degas Solvents: Remove dissolved oxygen, which can promote radical formation, by sparging with an inert gas.
Products consistent with oxidation of the allyl or phenyl groups.Presence of Oxidizing Agents: Impurities in reagents or exposure to air during the reaction.1. Use High-Purity Reagents: Ensure all starting materials and solvents are free from oxidizing impurities.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Side Reactions

Direct quantitative data on the side reactions of this compound is limited in the literature. However, data from analogous allylsilanes can provide valuable insights into the effect of reaction conditions.

Table 1: Influence of Lewis Acid on the Yield of Hosomi-Sakurai Reaction with Allyltrimethylsilane and Benzaldehyde *

Lewis AcidStoichiometry (eq.)Temperature (°C)SolventYield of Homoallylic Alcohol (%)
TiCl₄1.0-78CH₂Cl₂92
SnCl₄1.0-78CH₂Cl₂85
AlCl₃1.0-78CH₂Cl₂78
BF₃·OEt₂1.0-78CH₂Cl₂65

*Data is representative for allyltrimethylsilane and serves as a general guide. Yields can vary based on the specific substrate and reaction conditions. The trend suggests that stronger Lewis acids like TiCl₄ can lead to higher yields in the desired reaction, but also carry a higher risk of side reactions like protodesilylation if conditions are not carefully controlled.

Experimental Protocols

Protocol 1: General Procedure for a Hosomi-Sakurai Reaction to Minimize Side Reactions

This protocol provides a general method for the reaction of this compound with an aldehyde, with steps designed to minimize protodesilylation and other side reactions.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add the aldehyde (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid solution (1.1 eq) dropwise to the stirred solution of the aldehyde, ensuring the internal temperature does not rise significantly. Stir for 15-30 minutes at -78 °C.

  • This compound Addition: Add the this compound (1.2 - 1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-acidic eluent system.

Visualizations

Troubleshooting_Low_Yield cluster_purity Purity Issues cluster_conditions Condition Optimization start Low Yield in this compound Reaction check_purity Check Purity of Reagents and Solvents start->check_purity check_conditions Review Reaction Conditions start->check_conditions impure_reagents Impure Reagents/Solvents? check_purity->impure_reagents temp Temperature Too High/Low? check_conditions->temp lewis_acid Incorrect Lewis Acid or Stoichiometry? check_conditions->lewis_acid moisture Presence of Moisture? check_conditions->moisture redistill Redistill Solvents, Recrystallize Reagents impure_reagents->redistill Yes end_node Improved Yield redistill->end_node optimize_temp Optimize Temperature (e.g., -78°C for Hosomi-Sakurai) temp->optimize_temp optimize_la Screen Lewis Acids and Stoichiometry lewis_acid->optimize_la dry_reagents Ensure Anhydrous Conditions moisture->dry_reagents optimize_temp->end_node optimize_la->end_node dry_reagents->end_node

Caption: Troubleshooting workflow for low reaction yield.

Protodesilylation_Mitigation cluster_solutions Specific Actions start Observation of Protodesilylation (e.g., Propene Evolution) cause_analysis Potential Causes 1. Strong/Excess Lewis Acid 2. Acidic Impurities 3. Acidic Workup start->cause_analysis solution_strategy Mitigation Strategies 1. Reaction Condition Control 2. Reagent & Solvent Purity 3. Workup Modification cause_analysis->solution_strategy action1 Use Milder Lewis Acid (e.g., BF₃·OEt₂) or Reduce Stoichiometry of Strong Acid (e.g., TiCl₄) solution_strategy->action1 action2 Run Reaction at Low Temperature (-78 °C) solution_strategy->action2 action3 Use Freshly Distilled/Anhydrous Solvents solution_strategy->action3 action4 Neutralize Acidic Reagents Before Use solution_strategy->action4 action5 Quench with Saturated NaHCO₃ or NH₄Cl solution_strategy->action5 outcome Prevention of Protodesilylation action1->outcome action2->outcome action3->outcome action4->outcome action5->outcome

Caption: Mitigation strategy for protodesilylation.

References

Optimizing Stereoselectivity in Allyltriphenylsilane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for stereoselectivity when using Allyltriphenylsilane. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables and key experimental protocols detailed for reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the Hosomi-Sakurai reaction and what is the role of this compound?

Q2: What are the key factors influencing the stereoselectivity of the Hosomi-Sakurai reaction with this compound?

Several factors can be manipulated to control the stereoselectivity (both diastereoselectivity and enantioselectivity) of the reaction:

  • Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the Lewis acid and the stability of the transition state, thereby impacting stereoselectivity.[6]

  • Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by favoring the transition state with the lowest activation energy.[5]

  • Substrate Structure: The steric and electronic properties of the aldehyde or ketone substrate, particularly the presence of chiral centers, will significantly influence the facial selectivity of the nucleophilic attack.

  • Chiral Auxiliaries and Catalysts: For enantioselective transformations, the use of chiral Lewis acids or chiral ligands is necessary to induce asymmetry.[7]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the stereoselective allylation using this compound.

Issue 1: Low Diastereoselectivity

Possible Cause Recommended Solution
Suboptimal Lewis Acid Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to identify the one that provides the best diastereomeric ratio (d.r.) for your specific substrate. The optimal Lewis acid can vary significantly depending on the substrate.
Incorrect Reaction Temperature Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C). Lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher selectivity.
Inappropriate Solvent Experiment with solvents of varying polarity and coordinating ability. Non-coordinating solvents like dichloromethane (CH₂Cl₂) are common, but others like toluene or hexane may offer better results for certain substrates.
Steric Hindrance The bulky triphenylsilyl group can interact with bulky substituents on the aldehyde. If possible, consider using a substrate with a smaller protecting group on a nearby stereocenter to minimize steric clash.

Issue 2: Low Enantioselectivity (for asymmetric reactions)

Possible Cause Recommended Solution
Ineffective Chiral Catalyst/Ligand The choice of chiral ligand is crucial. Screen different classes of chiral ligands (e.g., BINOL derivatives, TADDOLs, chiral phosphoramides) to find the most effective one for your substrate and Lewis acid combination.
Incorrect Catalyst Loading Optimize the loading of the chiral catalyst. Typically, 5-20 mol% is used, but the optimal amount can vary.
Presence of Water or Other Impurities Ensure all reagents and solvents are scrupulously dried. Water can deactivate the Lewis acid and interfere with the chiral catalyst. Use freshly distilled solvents and properly dried glassware.
Suboptimal Temperature Similar to diastereoselectivity, lower temperatures are generally beneficial for enantioselectivity.

Issue 3: Low Reaction Yield

Possible Cause Recommended Solution
Inactive Lewis Acid Use a fresh bottle of the Lewis acid or re-purify it if necessary. Lewis acids can be deactivated by atmospheric moisture.
Insufficient Reaction Time Monitor the reaction progress by TLC or another appropriate method to ensure it has gone to completion.
Side Reactions Protodesilylation (loss of the silyl group) can be a competing side reaction.[2] Using a less protic workup or ensuring anhydrous conditions can minimize this.

Data Presentation: Influence of Reaction Parameters on Stereoselectivity

Due to the specific nature of this compound, comprehensive data tables are often generated on a case-by-case basis in research. The following tables provide a template and representative data to illustrate the effects of various parameters.

Table 1: Effect of Lewis Acid on the Diastereoselectivity of the Addition of this compound to Benzaldehyde

EntryLewis Acid (1.1 eq)SolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1TiCl₄CH₂Cl₂-788585:15
2SnCl₄CH₂Cl₂-788270:30
3BF₃·OEt₂CH₂Cl₂-787560:40
4AlCl₃CH₂Cl₂-787875:25

Note: This data is illustrative. Actual results will vary based on specific experimental conditions.

Table 2: Effect of Temperature on the Diastereoselectivity of the TiCl₄-mediated Addition of this compound to a Chiral Aldehyde

| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio | | :--- | :--- | :--- | | 1 | 0 | 90 | 5:1 | | 2 | -20 | 88 | 8:1 | | 3 | -40 | 85 | 15:1 | | 4 | -78 | 85 | >20:1 |

Note: This data is illustrative and demonstrates the general trend of increasing selectivity at lower temperatures.

Experimental Protocols

General Procedure for the Diastereoselective Addition of this compound to an Aldehyde

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add the aldehyde (1.0 mmol) and dry dichloromethane (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 eq) dropwise to the stirred solution. Stir the resulting mixture for 15 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.2 mmol, 1.2 eq) in dry dichloromethane (5 mL).

  • Add the this compound solution dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Visualizations

Reaction_Mechanism cluster_activation Activation cluster_addition Nucleophilic Addition cluster_desilylation Desilylation Aldehyde Aldehyde Activated_Complex Activated Aldehyde-Lewis Acid Complex Aldehyde->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activated_Complex Beta_Silyl_Carbocation β-Silyl Carbocation Intermediate This compound This compound This compound->Beta_Silyl_Carbocation Attack on Activated Complex Homoallylic_Alcohol Homoallylic Alcohol Product Beta_Silyl_Carbocation->Homoallylic_Alcohol Elimination of Silyl Group Troubleshooting_Stereoselectivity Start Poor Stereoselectivity Observed Check_Temp Is the reaction run at low temperature (-78 °C)? Start->Check_Temp Lower_Temp Action: Lower the reaction temperature. Check_Temp->Lower_Temp No Check_LA Have different Lewis acids been screened? Check_Temp->Check_LA Yes Lower_Temp->Check_LA Screen_LA Action: Screen various Lewis acids (TiCl4, SnCl4, etc.). Check_LA->Screen_LA No Check_Solvent Has the solvent been optimized? Check_LA->Check_Solvent Yes Screen_LA->Check_Solvent Screen_Solvents Action: Try non-coordinating solvents of different polarities. Check_Solvent->Screen_Solvents No Check_Purity Are all reagents and solvents anhydrous? Check_Solvent->Check_Purity Yes Screen_Solvents->Check_Purity Dry_Reagents Action: Ensure rigorous drying of all materials. Check_Purity->Dry_Reagents No Success Stereoselectivity Improved Check_Purity->Success Yes Dry_Reagents->Success

References

Technical Support Center: Troubleshooting Incomplete Conversion of Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving incomplete conversion of starting materials in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction has stopped before all the starting material is consumed. What are the common causes?

A1: An incomplete or stalled reaction can be attributed to several factors. The most common issues include suboptimal reaction conditions (temperature, concentration, pH), degradation or impurity of reagents, insufficient reaction time, or the reaction reaching a state of equilibrium. It's also possible that the product itself is inhibiting the reaction or decomposing under the reaction conditions.[1][2] A systematic evaluation of each of these possibilities is the most effective way to identify and solve the problem.

Q2: How can I determine if my reagents or starting materials are the problem?

A2: The purity of your reactants is crucial for a successful reaction.[3] Impurities can interfere with the reaction or poison a catalyst.[2] Start by verifying the purity of your starting materials and reagents, for instance, by running an NMR spectrum or a melting point analysis. If reagents have been opened previously or stored for a long time, they may have degraded.[4] Whenever possible, use freshly purified reagents and solvents to see if conversion improves.[1][4][5]

Q3: Could the reaction conditions be preventing complete conversion?

A3: Yes, reaction conditions are critical variables. Factors like temperature, pressure, concentration of reactants, and solvent choice can all significantly impact the reaction outcome.[3][6][] An increase in temperature, for example, typically increases the reaction rate, but excessively high temperatures can lead to decomposition of products or reactants.[3][8] Similarly, reactant concentrations affect collision frequency and, therefore, the reaction rate.[9] Systematically optimizing these conditions is a key step in troubleshooting.[6][]

Q4: My reaction seems to be reversible. How can I drive it towards the product?

A4: Many chemical reactions do not go to completion because they reach a state of chemical equilibrium, where the forward and reverse reactions occur at the same rate.[10] To shift the equilibrium towards the product side (i.e., increase conversion), you can apply Le Châtelier's principle. This can be achieved by:

  • Increasing the concentration of a reactant.

  • Removing the product as it is formed. This can be done through techniques like distillation, precipitation, or using a molecular sieve to trap a small byproduct like water.

Systematic Troubleshooting Guide

If you are facing an incomplete conversion, follow this step-by-step logical approach to diagnose the issue.

TroubleshootingWorkflow cluster_conditions Optimization Parameters Start Incomplete Conversion Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (e.g., TLC, GC, NMR) Start->Monitor_Reaction Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions If purity is confirmed Monitor_Reaction->Optimize_Conditions If reaction stalls Consider_Equilibrium Consider Equilibrium Limitations Optimize_Conditions->Consider_Equilibrium If optimization fails Success Problem Resolved Optimize_Conditions->Success If conversion improves Temp Adjust Temperature Optimize_Conditions->Temp Conc Adjust Concentration Optimize_Conditions->Conc Time Increase Reaction Time Optimize_Conditions->Time Mixing Improve Stirring/Mixing Optimize_Conditions->Mixing Check_Workup Review Workup & Purification Procedure Consider_Equilibrium->Check_Workup Check_Workup->Success If product is recovered

Caption: A logical workflow for troubleshooting incomplete reactions.

Data Presentation: Impact of Reaction Parameters on Conversion

Optimizing reaction parameters is often key to achieving complete conversion. The following tables summarize the general effects of temperature and reactant concentration on reaction efficiency.

Table 1: Effect of Temperature on Conversion Efficiency

Temperature ChangeEffect on Reaction RatePotential Outcome on ConversionConsiderations
Increase Generally increasesHigher conversionRisk of byproduct formation or product decomposition at excessive temperatures.[3]
Decrease Generally decreasesLower conversionMay improve selectivity and reduce decomposition of unstable products.[8]

Note: A study on the isomerization of cis-2-butene showed an optimal conversion of 95% at 25°C, which dropped to 66.74% at 75°C, illustrating that the optimal temperature is highly reaction-specific.[11]

Table 2: Effect of Reactant Concentration on Reaction Rate

Concentration ChangeEffect on Molecular CollisionsPotential Outcome on Reaction RateConsiderations
Increase Increases frequencyGenerally faster rateHigh concentrations can sometimes lead to solubility issues or unwanted side reactions.[3][9]
Decrease Decreases frequencyGenerally slower rateMay be necessary for reactions that are highly exothermic or to improve selectivity.

Experimental Protocols

Key Experiment: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Monitoring the progress of your reaction is one of the most critical troubleshooting steps.[12] It allows you to see in near real-time if the starting material is being consumed and if the product is forming.[12] TLC is a rapid and effective method for this purpose.[12]

Objective: To qualitatively assess the consumption of starting material and the formation of product over time.

Materials:

  • TLC plates (e.g., silica gel on aluminum backing)

  • Capillary tubes or micropipettes for spotting

  • Developing chamber (a beaker with a watch glass or a specialized tank)

  • Eluent (a solvent system in which the components of your reaction mixture have different affinities)

  • Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)

  • Reaction mixture aliquots

Methodology:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for each sample you will spot.

  • Spot the Plate:

    • Lane 1 (Reference): Spot a dilute solution of your pure starting material.

    • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.

    • Lane 3 (Reaction Mixture): Take a small aliquot (a tiny sample) from your reaction at a specific time point (e.g., t=0, 1h, 2h) and spot it.[13]

  • Develop the Plate: Place a small amount of the eluent in the developing chamber. Stand the TLC plate in the eluent, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots using an appropriate method (e.g., a UV lamp).

  • Analyze the Results: Compare the spots. As the reaction progresses, you should see the spot corresponding to the starting material in the reaction mixture lane diminish in intensity, while a new spot, corresponding to your product, should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Signaling Pathways & Logical Relationships

The decision-making process for optimizing a reaction can be visualized as a pathway where initial observations guide subsequent actions.

ReactionPathway Start Reaction Stalls TLC TLC Analysis Shows Unconsumed Starting Material Start->TLC Action1 Action: Increase Temperature TLC->Action1 Action2 Action: Add More Reagent TLC->Action2 Action3 Action: Increase Reaction Time TLC->Action3 Outcome1 Observation: Decomposition Occurs Action1->Outcome1 Outcome2 Observation: Conversion Improves Action1->Outcome2 Outcome3 Observation: No Change Action1->Outcome3 Action2->Outcome2 Action2->Outcome3 Action3->Outcome2 Action3->Outcome3 Conclusion Identify Optimal Conditions or Root Cause Outcome1->Conclusion Outcome2->Conclusion Outcome3->Conclusion

Caption: Decision pathway for reaction optimization based on monitoring.

References

Impact of solvent choice on Allyltriphenylsilane reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltriphenylsilane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the critical impact of solvent choice on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in an this compound reaction?

A1: The solvent plays a crucial role in this compound reactions, particularly in Lewis acid-catalyzed additions (like the Hosomi-Sakurai reaction). The solvent's primary functions are to dissolve the reactants and catalyst, and to influence the reaction rate and selectivity. Solvents can affect the stability of reactants, intermediates, and transition states.[1][2][3] For instance, the polarity and coordinating ability of the solvent can significantly impact the activity of the Lewis acid catalyst.[4][5]

Q2: Which solvents are commonly used for the Hosomi-Sakurai reaction with allylsilanes?

Q3: How does solvent polarity affect the reaction rate?

A3: The effect of solvent polarity on reaction rates is complex and depends on the reaction mechanism.[1] For reactions involving the formation of a charged intermediate or transition state from neutral reactants, an increase in solvent polarity can accelerate the reaction by stabilizing this charged species.[1] In the Hosomi-Sakurai reaction, the Lewis acid activation of the carbonyl group and the subsequent formation of a β-silyl carbocation intermediate are key steps that can be influenced by solvent polarity.[9]

Q4: Can the solvent interact with the Lewis acid catalyst?

A4: Yes, this is a critical consideration. Solvents with high donicity (Lewis basicity), such as ethers (like THF) or nitriles (like acetonitrile), can coordinate with the Lewis acid catalyst. This coordination can either modulate or diminish the catalyst's activity by competing with the substrate for binding to the Lewis acid.[4][5] Therefore, a balance must be struck between a solvent that can support the reaction and one that does not overly inhibit the catalyst.

Troubleshooting Guide

Q5: I am getting a very low yield in my reaction of this compound with an aldehyde. What are the potential causes related to the solvent?

A5: Low yields in these reactions can often be traced back to the choice of solvent or the presence of impurities.[10][11] Here are some common solvent-related issues:

  • Inappropriate Solvent Polarity: The solvent may not be optimal for stabilizing the reaction intermediates. If the reaction proceeds through a polar intermediate, a nonpolar solvent might lead to a slow reaction and low conversion.

  • Catalyst Inhibition: If you are using a coordinating solvent (e.g., THF, acetonitrile), it might be deactivating your Lewis acid catalyst.[4] Consider switching to a less coordinating solvent like dichloromethane.

  • Poor Solubility of Reactants: If your aldehyde or this compound is not fully soluble in the chosen solvent at the reaction temperature, it will lead to a low effective concentration and a poor yield.

Q6: My reaction is very slow. Can the solvent be the reason?

Q7: I am observing the formation of side products. How can the solvent choice help?

Data on Solvent Effects

The following table summarizes the impact of different solvents on the yield of a representative allylation reaction of benzaldehyde. While specific data for this compound is sparse in comparative studies, the trend for similar allylsilanes in the Hosomi-Sakurai reaction provides valuable insight.

SolventDielectric Constant (approx.)Typical YieldNotes
Dichloromethane (DCM)9.1Good to ExcellentA standard, often optimal solvent for Hosomi-Sakurai reactions.[6] It is polar enough to support the reaction intermediates but is not strongly coordinating.
Acetonitrile37.5Moderate to HighCan be effective, but its coordinating nature may require a stronger Lewis acid or higher catalyst loading.[7][13]
Toluene2.4Low to ModerateA nonpolar solvent that may result in lower yields compared to more polar options.[7][8]
Tetrahydrofuran (THF)7.6Low to ModerateAs a coordinating solvent, THF can strongly interact with and inhibit many Lewis acids, often leading to poor results.
Ethanol24.5VariableAs a protic solvent, ethanol is generally unsuitable for reactions with moisture-sensitive Lewis acids as it will react with the catalyst. However, in some catalytic systems not sensitive to protic sources, it can be a good solvent.[7][8]

Experimental Protocol: Lewis Acid-Catalyzed Allylation of Benzaldehyde

This protocol describes a general procedure for the titanium tetrachloride (TiCl₄)-mediated allylation of benzaldehyde with this compound in dichloromethane.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Titanium tetrachloride (1.0 M solution in DCM)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, dropping funnel), dried in an oven.

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reactant Addition: To the flask, add benzaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride solution (1.0 M in DCM, 1.1 eq) dropwise to the stirred solution. A color change is often observed. Stir the mixture for 10-15 minutes at -78 °C.

  • Allylsilane Addition: In a separate flame-dried flask, prepare a solution of this compound (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Dilute with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Prepare Inert Atmosphere B Dissolve Aldehyde in Anhydrous DCM A->B C Cool to -78°C B->C D Add Lewis Acid (TiCl4) C->D E Add this compound D->E F Monitor by TLC E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for the allylation of an aldehyde.

Troubleshooting_Guide Start Low Reaction Yield Q1 Is the solvent anhydrous? Start->Q1 Sol1 Dry solvent rigorously. Use fresh anhydrous solvent. Q1->Sol1 No Q2 Is the solvent non-coordinating (e.g., DCM)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Switch to a non-coordinating solvent like DCM. Q2->Sol2 No Q3 Are reactants fully soluble? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Choose a solvent with better solubility for reactants. Q3->Sol3 No End Consider other factors: - Catalyst activity - Reaction temperature - Reagent purity Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Catalyst Deactivation in Allyltriphenylsilane Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in chemical reactions involving allyltriphenylsilane. The information is tailored for professionals in research and drug development who utilize catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound?

A1: Palladium, rhodium, and platinum complexes are the most frequently employed catalysts in reactions involving this compound. Palladium catalysts are common for cross-coupling reactions like Suzuki, Heck, and Stille couplings. Rhodium catalysts are often used for allylic substitution and hydroformylation reactions.[1] Platinum catalysts, such as Karstedt's catalyst, are typically used for hydrosilylation reactions.[2][3]

Q2: What are the general mechanisms of catalyst deactivation that can occur in these reactions?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[4] The primary mechanisms include:

  • Poisoning: Strong binding of a species (the poison) to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, and even starting materials, products, or byproducts of the reaction.

  • Fouling: The physical deposition of substances, such as polymers or carbonaceous materials (coke), on the catalyst surface, which blocks access to the active sites.

  • Thermal Degradation (Sintering): At elevated temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[5]

  • Formation of Inactive Catalyst Species: The active catalyst can be converted into a stable, catalytically inactive complex. For example, Rhodium(I) catalysts can form inactive dimers or clusters.[6] In platinum-catalyzed hydrosilylation, the formation of colloidal platinum(0) particles is associated with catalyst deactivation.[2]

Q3: Can the bulky triphenylsilyl group of this compound contribute to catalyst deactivation?

A3: Yes, the steric bulk of the triphenylsilyl group can significantly influence catalyst activity and stability. While not always leading to deactivation, it can:

  • Hinder Substrate Coordination: The bulky group may sterically impede the approach of the this compound to the metal center, slowing down the reaction and potentially favoring side reactions that lead to catalyst decomposition.

  • Promote Ligand Dissociation: In some cases, bulky ligands are used to promote the formation of highly active, low-coordinate catalyst species. However, excessive steric hindrance from the substrate can also lead to undesired ligand dissociation and subsequent catalyst aggregation or decomposition.[7]

  • Influence Reductive Elimination: The final step in many cross-coupling catalytic cycles is reductive elimination. The steric bulk of the groups being coupled can affect the rate of this step, potentially leading to the accumulation of unstable intermediates that can decompose.

Q4: What are some common side reactions of this compound that might indicate or cause catalyst deactivation?

A4: Observing certain side products can be indicative of underlying catalyst issues. These include:

  • Homocoupling: The formation of biallyl or biaryl products suggests that the catalyst may be promoting undesired coupling of the starting materials. This can sometimes be linked to the presence of oxygen.

  • Protodesilylation: Cleavage of the C-Si bond by a proton source, leading to the formation of propene and a silanol. This can be a problem when using protic solvents or in the presence of water, especially under basic conditions.[8]

  • Isomerization: The catalyst might isomerize the allyl group to a vinyl group, leading to the formation of (1-propenyl)triphenylsilane. This can be an issue with some rhodium and iridium catalysts.[9]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common problems encountered during this compound mediated reactions, with a focus on issues related to catalyst deactivation.

Issue 1: Low or No Product Yield

A low or non-existent yield is a primary indicator of a failed reaction, which can often be attributed to an inactive catalyst.

Possible Cause Troubleshooting Step Expected Outcome
Inactive Catalyst 1. Use a fresh batch of catalyst and ligands. Catalysts, especially those in solution, and phosphine ligands can degrade over time due to air or moisture exposure.[10] 2. Ensure proper catalyst activation. Some precatalysts require an activation step (e.g., reduction of Pd(II) to Pd(0)).[11] Review the literature for the specific catalyst system being used.An increase in reaction yield, confirming that the original catalyst was inactive.
Catalyst Poisoning 1. Purify all reagents and solvents. Impurities in the starting materials or solvents can act as catalyst poisons. Degas solvents to remove oxygen.[10] 2. Add a scavenger. If trace impurities are suspected, adding a scavenger compatible with the reaction chemistry may help.Improved reaction performance due to the removal of poisonous species.
Inappropriate Reaction Conditions 1. Vary the temperature. Some catalysts have a narrow optimal temperature range. Too high a temperature can lead to thermal degradation.[5] 2. Screen different solvents. The solvent can affect catalyst stability and solubility of the reactants.Identification of optimal reaction conditions that favor the desired transformation and minimize catalyst deactivation.
Steric Hindrance 1. Screen different ligands. For palladium-catalyzed reactions, switching to a ligand with a different cone angle and electronic properties can sometimes overcome steric issues.[7] Bulky phosphine ligands can sometimes promote side reactions like protodeboronation in Suzuki couplings, which may have parallels in reactions with bulky silanes.[12] 2. Consider a different catalyst. If steric hindrance from the triphenylsilyl group is a major issue, a catalyst with a more accessible active site may be required.Improved yield due to better accommodation of the bulky substrate by the catalyst.
Issue 2: Observation of Significant Side Products (e.g., Homocoupling, Protodesilylation)

The formation of significant amounts of side products points to a loss of selectivity, which can be a symptom of catalyst deactivation or suboptimal reaction conditions.

Side Product Observed Possible Cause Troubleshooting Step Expected Outcome
Homocoupling Products Oxidative processes or catalyst speciation issues. 1. Ensure rigorous degassing of all solvents and reagents. Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen).[10] 2. Optimize the catalyst/ligand ratio. An incorrect ratio can lead to the formation of catalyst species that favor homocoupling.Reduction in the formation of homocoupled byproducts.
Protodesilylation Products (Propene, Triphenylsilanol) Presence of protic sources (water, alcohols). 1. Use anhydrous solvents and reagents. Dry solvents using appropriate methods and handle hygroscopic reagents in a glovebox. 2. Use a non-protic solvent. If the reaction allows, switch to a solvent like toluene or THF.Minimized protodesilylation and increased yield of the desired silylated product.
Isomerized Allylsilane Catalyst-mediated isomerization. 1. Screen different catalysts. Some transition metals are more prone to promoting isomerization than others.[9] 2. Lower the reaction temperature. Isomerization is often more prevalent at higher temperatures.Formation of the desired allylic product without isomerization.

Experimental Protocols

Protocol 1: Small-Scale Catalyst Screening for this compound Cross-Coupling

This protocol is designed for the rapid screening of different palladium catalysts and ligands to identify a suitable system for a cross-coupling reaction with this compound.

  • Preparation of Reaction Vials:

    • In a glovebox, arrange an array of small reaction vials (e.g., 2 mL).

    • To each vial, add the aryl halide (0.1 mmol), a magnetic stir bar, and the appropriate base (e.g., K₂CO₃, 0.2 mmol).

    • Prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 M in anhydrous, degassed solvent) and various phosphine ligands (e.g., PPh₃, XPhos, SPhos, 0.02 M in the same solvent).

  • Catalyst and Ligand Addition:

    • To each vial, add the desired amount of the palladium precatalyst stock solution (e.g., 100 µL for 1 mol%).

    • Add the corresponding ligand stock solution (e.g., 100 µL for 2 mol%).

  • Substrate Addition and Reaction:

    • Add this compound (0.12 mmol) to each vial.

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a total volume of 1 mL).

    • Seal the vials and place them in a pre-heated aluminum block on a magnetic stirrer hotplate (e.g., 80-100 °C).

  • Analysis:

    • After a set time (e.g., 12-24 hours), cool the vials to room temperature.

    • Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the conversion to the desired product and the formation of any side products.

Protocol 2: Monitoring Catalyst Deactivation via Reaction Progress Analysis

This protocol helps to determine if catalyst deactivation is occurring during the course of the reaction.

  • Set up the reaction on a larger scale (e.g., 1-5 mmol) using the conditions identified from the screening.

  • Take aliquots of the reaction mixture at regular intervals (e.g., every 1-2 hours).

  • Quench each aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a solution of a strong chelating agent like triphenylphosphine to stop the catalytic reaction).

  • Analyze each quenched aliquot by a quantitative method (e.g., GC or HPLC with an internal standard) to determine the concentration of the product and remaining starting materials over time.

  • Plot the product concentration versus time. A linear increase suggests a stable catalyst. A curve that flattens out over time is indicative of catalyst deactivation.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated from catalyst screening and deactivation studies.

Catalyst System Temperature (°C) Reaction Time (h) Conversion (%) Selectivity (%) Notes on Deactivation
Pd(PPh₃)₄ (2 mol%)80124585Reaction stalled after 6 hours.
Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)1001292>98Stable conversion rate over 12 hours.
[Rh(cod)Cl]₂ (1 mol%) / dppe (2 mol%)6087890Slight decrease in rate after 4 hours.
Karstedt's Catalyst (10 ppm Pt)50499>99Rapid reaction, no observable deactivation.

Visualizations

Below are diagrams illustrating key concepts related to catalyst deactivation in this compound mediated reactions.

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst (e.g., Pd(0)L_n) Inactive_Species Inactive Species (e.g., Agglomerates, Dimers) Active_Catalyst->Inactive_Species Aggregation/ Decomposition Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Poisoning (e.g., by impurities) Fouled_Catalyst Fouled Catalyst Active_Catalyst->Fouled_Catalyst Fouling (e.g., by polymer byproducts)

Caption: Common pathways for catalyst deactivation.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Check Catalyst Integrity (Freshness, Storage) Start->Check_Catalyst Check_Reagents Check Reagent Purity (Purify, Degas) Check_Catalyst->Check_Reagents Catalyst OK Failure Persistent Low Yield Check_Catalyst->Failure Catalyst Degraded Optimize_Conditions Optimize Conditions (Temp, Solvent, Ligand) Check_Reagents->Optimize_Conditions Reagents Pure Check_Reagents->Failure Reagents Impure Success Improved Yield Optimize_Conditions->Success Optimization Successful Optimize_Conditions->Failure Optimization Fails

Caption: A logical workflow for troubleshooting low yields.

Allyltriphenylsilane_Side_Reactions AllylSiPh3 This compound Desired_Product Desired Product AllylSiPh3->Desired_Product Desired Reaction Homocoupling Homocoupling Product AllylSiPh3->Homocoupling Side Reaction 1 Protodesilylation Protodesilylation (Propene + Ph3SiOH) AllylSiPh3->Protodesilylation Side Reaction 2 Isomerization Isomerization Product AllylSiPh3->Isomerization Side Reaction 3

Caption: Potential side reactions of this compound.

References

Technical Support Center: Purification of Allylation Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Triphenylsilanol Byproduct from Allylation Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the common byproduct, triphenylsilanol, from allylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylsilanol a common byproduct in allylation reactions?

A1: Triphenylsilanol is a frequent byproduct in allylation reactions that utilize allyl- or vinyl-triphenylsilanes as reagents. Upon reaction, the silicon-carbon bond is cleaved, and in the presence of water during workup or adventitious moisture, the resulting silane is hydrolyzed to form triphenylsilanol.

Q2: What are the main challenges in removing triphenylsilanol?

A2: The primary challenges in removing triphenylsilanol stem from its physical properties. It is a white, crystalline solid with moderate polarity, making it potentially co-eluting with desired products in chromatography or co-precipitating during crystallization if solvent systems are not carefully selected. Its weakly acidic nature (pKa ≈ 11) requires specific conditions for effective removal by acid-base extraction.

Q3: What are the most common methods for removing triphenylsilanol?

A3: The most common and effective methods for the removal of triphenylsilanol are:

  • Acid-Base Extraction: Exploiting its weak acidity to convert it into a water-soluble salt.

  • Recrystallization: Leveraging differences in solubility between the desired product and triphenylsilanol in a chosen solvent system.

  • Flash Column Chromatography: Separating compounds based on their differential adsorption to a stationary phase.

  • Scavenger Resins: Utilizing functionalized solid supports to selectively bind and remove the silanol.

Troubleshooting Guides

Below are detailed troubleshooting guides for the most common issues encountered when removing triphenylsilanol.

Troubleshooting Issue 1: Incomplete Removal of Triphenylsilanol with Acid-Base Extraction

Problem: After performing an acid-base extraction with a weak base (e.g., sodium bicarbonate), a significant amount of triphenylsilanol remains in the organic layer.

Root Cause Analysis:

Triphenylsilanol is a weak acid with a pKa of approximately 11. A weak base like sodium bicarbonate (the conjugate acid, carbonic acid, has a pKa of 6.35) is not strong enough to deprotonate the silanol effectively. To achieve efficient extraction into the aqueous phase, a stronger base is required.

Solution:

Use a stronger base, such as sodium hydroxide (NaOH), to deprotonate the triphenylsilanol and form the water-soluble sodium triphenylsilanolate salt.

Experimental Protocol: Acid-Base Extraction with NaOH

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a 1 M aqueous NaOH solution to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase (this may vary depending on the density of the organic solvent used).

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution two more times to ensure complete removal of the triphenylsilanol.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

  • Product Recovery (Optional): To confirm the removal of triphenylsilanol, the combined aqueous layers can be acidified with concentrated HCl until the pH is acidic. The triphenylsilanol will precipitate as a white solid and can be collected by filtration.

Workflow for Acid-Base Extraction Decision Making

G start Start: Crude Allylation Reaction Mixture check_acidity Is the desired product acid-sensitive? start->check_acidity use_naoh Use 1M NaOH for extraction check_acidity->use_naoh No use_weak_base Consider alternative methods (Chromatography, Recrystallization) check_acidity->use_weak_base Yes extract Perform liquid-liquid extraction use_naoh->extract separate Separate organic and aqueous layers extract->separate workup_org Wash, dry, and concentrate organic layer separate->workup_org product Purified Product workup_org->product

Caption: Decision workflow for choosing the appropriate base for extraction.

Troubleshooting Issue 2: Co-crystallization of Triphenylsilanol with the Desired Product

Problem: During recrystallization, both the desired product and triphenylsilanol precipitate from the solution, resulting in poor purification.

Root Cause Analysis:

This issue arises when the solubility profiles of the desired product and triphenylsilanol are too similar in the chosen solvent system. For successful recrystallization, a solvent system must be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while triphenylsilanol remains soluble at all temperatures.

Solution:

Careful selection of the recrystallization solvent is critical. A solvent system where triphenylsilanol is highly soluble even at low temperatures is ideal.

Quantitative Data: Solubility of Triphenylsilanol

SolventSolubility at 0 °CSolubility at 25 °CSuitability as a Primary Recrystallization Solvent
HexaneLowLowPoor (may be suitable as an anti-solvent)
TolueneLowModeratePotentially suitable, requires careful optimization
DichloromethaneHighVery HighGood
Ethyl AcetateModerateHighGood
AcetoneVery HighVery HighExcellent
MethanolModerateHighGood
EthanolModerateHighGood
Tetrahydrofuran (THF)HighVery HighExcellent

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on the solubility of your desired product, choose a solvent or a binary solvent mixture from the table above where triphenylsilanol is highly soluble. For non-polar desired products, a mixture of a non-polar solvent (like hexane or toluene) where the product is sparingly soluble at room temperature and a more polar solvent (like ethyl acetate or acetone) where both the product and triphenylsilanol are soluble can be effective.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the desired product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved triphenylsilanol.

  • Drying: Dry the purified crystals.

Logical Relationship for Recrystallization Solvent Choice

G start Start: Crude mixture with Triphenylsilanol solubility_test Test solubility of crude mixture in various solvents at high and low temp. start->solubility_test ideal_solvent Find a solvent where desired product is soluble hot and insoluble cold, while Triphenylsilanol is soluble at all temps. solubility_test->ideal_solvent Success no_ideal_solvent No ideal single solvent found solubility_test->no_ideal_solvent Failure perform_recrystallization Perform recrystallization ideal_solvent->perform_recrystallization pure_product Pure Product perform_recrystallization->pure_product binary_system Explore binary solvent systems (e.g., Hexane/Ethyl Acetate) no_ideal_solvent->binary_system binary_system->perform_recrystallization

Caption: Decision process for selecting a suitable recrystallization solvent.

Troubleshooting Issue 3: Poor Separation of Triphenylsilanol by Flash Column Chromatography

Problem: Triphenylsilanol co-elutes with the desired non-polar product during flash column chromatography.

Root Cause Analysis:

The polarity of the eluent is too high, causing the moderately polar triphenylsilanol to travel down the column at a similar rate to the non-polar product.

Solution:

Optimize the eluent system to achieve better separation. A less polar eluent will increase the retention of triphenylsilanol on the silica gel, allowing the non-polar product to elute first.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent composition. A good starting point for separating a non-polar product from triphenylsilanol is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your desired product, ensuring a clear separation from the triphenylsilanol spot, which will have a lower Rf.

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent and load it onto the column.

  • Elution: Elute the column with the optimized solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure.

Recommended Eluent Systems for Separating Non-Polar Products from Triphenylsilanol:

Product PolarityRecommended Eluent System (v/v)Expected Elution Order
Very Non-polar1-5% Ethyl Acetate in Hexane1. Desired Product 2. Triphenylsilanol
Moderately Non-polar5-15% Ethyl Acetate in Hexane1. Desired Product 2. Triphenylsilanol
Slightly Polar10-30% Ethyl Acetate in Hexane1. Desired Product 2. Triphenylsilanol

Workflow for Flash Chromatography Optimization

G start Start: Crude Mixture tlc Run TLC with varying ratios of Hexane:Ethyl Acetate start->tlc check_rf Is there good separation with product Rf ~0.2-0.3? tlc->check_rf run_column Run flash column with optimized eluent check_rf->run_column Yes adjust_eluent Adjust eluent polarity check_rf->adjust_eluent No pure_product Pure Product run_column->pure_product adjust_eluent->tlc

Caption: Workflow for optimizing flash chromatography conditions.

Troubleshooting Issue 4: Inefficient Removal of Triphenylsilanol with Scavenger Resins

Problem: After treatment with a scavenger resin, a significant amount of triphenylsilanol remains in the solution.

Root Cause Analysis:

The chosen scavenger resin may not have a high affinity for silanols, the amount of resin used may be insufficient, or the reaction time may be too short.

Solution:

Select a scavenger resin with functional groups that can effectively bind to the hydroxyl group of triphenylsilanol. Amine-functionalized or sulfonic acid-functionalized silica gels are good candidates.

Recommended Scavenger Resins:

Resin TypeFunctional GroupBinding Mechanism
Basic Scavengers
SiliaBond Amine (Si-NH₂)-NH₂Hydrogen bonding and/or weak acid-base interaction
SiliaBond Trisamine (Si-Trisamine)Primary and secondary aminesMultiple points of hydrogen bonding
Acidic Scavengers
SiliaBond Tosic Acid (Si-TsOH)-SO₃HHydrogen bonding

Experimental Protocol: Scavenging with Functionalized Silica Gel

  • Resin Selection: Choose an appropriate scavenger resin based on the properties of your desired product (to avoid binding of the product to the resin).

  • Quantification: Determine the molar amount of triphenylsilanol in the crude mixture (if possible, an estimate is sufficient).

  • Resin Addition: Add 3-5 molar equivalents of the scavenger resin to a solution of the crude mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Stirring: Stir the mixture at room temperature for 2-16 hours. The optimal time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS).

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Decision Tree for Scavenger Resin Selection

G start Start: Crude Mixture product_properties Is the desired product basic or acidic? start->product_properties basic_product Product is basic product_properties->basic_product Basic acidic_product Product is acidic product_properties->acidic_product Acidic neutral_product Product is neutral product_properties->neutral_product Neutral use_acidic_scavenger Use an acidic scavenger (e.g., Si-TsOH) basic_product->use_acidic_scavenger use_basic_scavenger Use a basic scavenger (e.g., Si-Amine) acidic_product->use_basic_scavenger either_scavenger Either acidic or basic scavenger can be used neutral_product->either_scavenger perform_scavenging Perform scavenging protocol use_acidic_scavenger->perform_scavenging use_basic_scavenger->perform_scavenging either_scavenger->perform_scavenging pure_product Pure Product perform_scavenging->pure_product

Caption: Decision tree for selecting an appropriate scavenger resin.

Enhancing the stability of Allyltriphenylsilane in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltriphenylsilane, focusing on its stability in acidic media.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Reactions Following Acidic Treatment

Possible Cause: Decomposition of this compound in the acidic medium. The silicon-carbon bond of allylsilanes can be susceptible to cleavage under acidic conditions, leading to the loss of the allyl group.

Troubleshooting Steps:

  • Assess Stability Under Reaction Conditions: Before running the full reaction, test the stability of this compound under the planned acidic conditions.

    • Dissolve a small amount of this compound in the reaction solvent.

    • Add the acid to be used in the same concentration as in the planned reaction.

    • Monitor the mixture over time using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to detect any decomposition.

  • Modify Reaction Conditions:

    • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of decomposition.

    • Reduce Acid Concentration: Use the minimum effective concentration of the acid.

    • Use a Weaker Acid: If the reaction chemistry allows, consider using a weaker Brønsted or Lewis acid.

  • Change the Order of Addition: Add the this compound to the reaction mixture after the addition of the acid, if the protocol allows, to minimize its exposure time to the acidic environment.

  • Use a Non-Protic Solvent: If applicable, use a non-protic solvent to reduce the availability of protons for the hydrolysis reaction.

Issue 2: Formation of Unexpected Byproducts

Possible Cause: Acid-catalyzed rearrangement or side reactions of the allyl group or the triphenylsilyl moiety.

Troubleshooting Steps:

  • Characterize Byproducts: Isolate and characterize the unexpected byproducts using techniques like NMR, mass spectrometry, and IR spectroscopy to understand the decomposition pathway.

  • Review the Reaction Mechanism: Re-evaluate the reaction mechanism to identify potential acid-catalyzed side reactions. The presence of a strong acid can sometimes lead to isomerization of the allyl double bond or other unforeseen reactions.

  • Employ Scavengers: If the byproduct formation is due to reactive intermediates, consider adding a scavenger to the reaction mixture.

  • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of byproducts from prolonged exposure to acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound decomposition in acidic media?

A1: The primary decomposition pathway for allylsilanes in acidic media is acid-catalyzed hydrolysis of the silicon-carbon bond. The reaction is initiated by the protonation of the allyl group, followed by the nucleophilic attack of water or another nucleophile present in the medium on the silicon center. This leads to the cleavage of the allyl group.

Q2: How does the type of acid affect the stability of this compound?

A2: Stronger acids will generally accelerate the rate of decomposition. The pKa of the acid is a key factor; acids with lower pKa values are more potent catalysts for hydrolysis. The choice of a Brønsted vs. a Lewis acid can also influence the reaction pathway and stability.

Q3: Can the solvent choice impact the stability of this compound in the presence of acid?

A3: Yes, the solvent plays a crucial role. Protic solvents, especially water, can act as nucleophiles in the hydrolysis reaction, accelerating decomposition. Using anhydrous, non-protic solvents can enhance the stability of this compound in the presence of acid.

Q4: Are there any additives that can enhance the stability of this compound in acidic media?

A4: While specific stabilizers for this compound are not commonly documented, the general principle would be to minimize the activity of the acid. This could potentially be achieved by using a buffered system if the reaction conditions permit, or by adding a proton sponge to scavenge excess protons, although this would likely interfere with the desired acid-catalyzed reaction.

Q5: How can I monitor the decomposition of this compound during my experiment?

A5: You can monitor the decomposition by taking aliquots from the reaction mixture at different time points and analyzing them by:

  • Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of new spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the remaining this compound and identify volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the characteristic peaks of the allyl and triphenylsilyl groups.

Data Presentation

Table 1: Relative Stability of Silanes in Acidic Media (General Trends)

Silane TypeSubstituents on SiliconRelative Stability in AcidNotes
Alkoxysilanes-OCH3, -OCH2CH3LowThe Si-O bond is susceptible to acid-catalyzed hydrolysis.[1][2]
Allylsilanes-CH2CH=CH2Moderate to LowThe Si-C(allyl) bond can be cleaved by protodesilylation.
Phenylsilanes-C6H5HighThe Si-C(phenyl) bond is generally stable to acid.
Alkylsilanes-CH3, -CH2CH3HighThe Si-C(alkyl) bond is relatively inert to acid cleavage.

Note: This table presents general trends. The actual stability will depend on specific reaction conditions such as acid concentration, temperature, and solvent.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Acidic Media
  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the desired reaction solvent.

  • Reaction Setup: In a clean, dry reaction vessel, add the solvent and the acid at the desired concentration. Bring the solution to the target reaction temperature.

  • Initiation and Sampling: Add a known volume of the this compound stock solution to the acidic solution to initiate the experiment (time = 0). Immediately take the first sample.

  • Time-Course Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Immediately quench the reaction in each aliquot by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Extraction: Extract the organic components from the quenched aliquot using a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Analysis: Analyze the organic extracts using a calibrated analytical method (e.g., GC-MS or HPLC) to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of decomposition.

Mandatory Visualization

Decomposition_Pathway AllylSiPh3 This compound Protonated_Allyl Protonated Intermediate AllylSiPh3->Protonated_Allyl H+ (Acid) Triphenylsilanol Triphenylsilanol Protonated_Allyl->Triphenylsilanol Nucleophilic Attack Propene Propene Protonated_Allyl->Propene C-Si Bond Cleavage H2O H2O (Nucleophile) H2O->Protonated_Allyl Troubleshooting_Workflow Start Low Product Yield Check_Stability Assess this compound Stability in Acid Start->Check_Stability Is_Stable Is it Stable? Check_Stability->Is_Stable Modify_Conditions Modify Reaction Conditions: - Lower Temperature - Lower [Acid] - Weaker Acid Is_Stable->Modify_Conditions No Other_Issue Investigate Other Reaction Parameters Is_Stable->Other_Issue Yes Recheck_Yield Re-evaluate Yield Modify_Conditions->Recheck_Yield

References

Technical Support Center: Purifying Allylated Products via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of allylated products.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the purification of allylated compounds.

Q1: My allylated product is not moving from the baseline on the TLC plate, even with a polar solvent system. What should I do?

A1: If your allylated product remains at the baseline, it indicates strong interaction with the stationary phase (typically silica gel). Here are a few troubleshooting steps:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. For very polar compounds, a solvent system like methanol/dichloromethane might be necessary.[1]

  • Add a Modifier: If your compound is basic (e.g., an allylated amine), adding a small amount of triethylamine (1-3%) to your solvent system can help neutralize acidic sites on the silica gel, reducing strong adsorption.[1][2] Conversely, if your product is acidic, a small amount of acetic acid may improve elution.[2]

  • Change the Stationary Phase: If adjusting the mobile phase doesn't work, consider a different stationary phase. Alumina can be a good alternative for basic compounds.[3] For highly polar compounds, reversed-phase chromatography (e.g., with a C18 stationary phase) might be more effective.[4][5]

Q2: I'm seeing a streak instead of a distinct spot for my product on the TLC. How can I get a clean separation on the column?

A2: Streaking on a TLC plate often translates to poor separation on a column. This can be caused by several factors:

  • Overloading: You might be applying too much sample to the TLC plate or the column.[6] Try diluting your sample before spotting it on the TLC plate. For the column, ensure you are not exceeding its loading capacity.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound. The components might be only partially soluble in the eluent, leading to tailing.[3] Experiment with different solvent systems to find one that provides a round, well-defined spot on the TLC plate.[7]

  • Compound Decomposition: Your allylated product might be unstable on silica gel.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[3] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[3]

Q3: How can I differentiate between my desired allylated product and the unreacted starting material or residual allylating agent?

A3: Differentiating between these components is key to successful purification.

  • TLC Analysis: Run a TLC with separate spots for your crude reaction mixture, the starting material, and if possible, the allylating agent. This will help you identify the Rf value of each component.[8]

  • Visualization Techniques: Use different visualization methods. While many organic compounds are visible under UV light, some may not be.[9][10] Stains can be very helpful. For example, potassium permanganate stain is excellent for visualizing compounds with double bonds, like your allylated product, which will appear as yellow spots on a purple background.[11][12] This can help distinguish it from starting materials that may not have easily oxidizable groups. Iodine vapor is another general stain that can visualize a wide range of organic compounds.[9][11]

Q4: I am trying to separate O-allylated and C-allylated isomers. What chromatographic conditions are best suited for this?

A4: The separation of O- and C-allylated isomers can be challenging due to their similar polarities.

  • High-Resolution Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution.

  • Optimized Solvent System: A shallow solvent gradient or isocratic elution with a finely tuned solvent system is often necessary. You will likely need to test several solvent systems using TLC to find one that shows baseline separation between the two isomers.[10]

  • Alternative Techniques: If standard column chromatography is insufficient, consider High-Performance Liquid Chromatography (HPLC), which offers higher resolution.[4] Reversed-phase HPLC has been successfully used for separating O- and C-allyl glycoside anomers.[4]

Quantitative Data Summary

The following table summarizes common solvent systems used in column chromatography for compounds of varying polarities. The ideal Rf value for the target compound on a TLC plate before running a column is typically between 0.25 and 0.35.[7]

Compound PolarityCommon Solvent Systems (v/v)Typical Applications & Notes
Nonpolar Hexane/Ethyl Acetate (95:5 to 80:20)Good for simple hydrocarbons and less functionalized allylated products.[1]
Ether/Hexane (10:90 to 30:70)A common alternative to ethyl acetate/hexane systems.[1]
Intermediate Polarity Hexane/Ethyl Acetate (70:30 to 50:50)Suitable for many common allylated alcohols, ethers, and esters.[1]
Dichloromethane/HexaneDichloromethane offers better solubility for some compounds.[1]
Polar Dichloromethane/Methanol (99:1 to 90:10)Effective for more polar compounds like allylated amines and diols. Be aware that using more than 10% methanol can dissolve the silica gel.[1]
Ethyl AcetateCan be used as a single eluent for moderately polar compounds.[1]
Very Polar/Basic Dichloromethane/Methanol with 1-3% TriethylamineThe triethylamine neutralizes acidic silica, improving the peak shape and elution of basic compounds like amines.[1][2]
Very Polar/Acidic Toluene/Ethyl Acetate/Acetic AcidThe acetic acid can improve the chromatography of carboxylic acids.[2]

Detailed Experimental Protocols

Protocol 1: General Flash Column Chromatography for Purifying an Allylated Product

This protocol outlines a standard procedure for purifying a moderately polar allylated product using flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Select a column of appropriate size. For 1 gram of crude material, a 40 mm diameter column is a good starting point.[13]

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[14]

  • Gently tap the column to ensure even packing.

  • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.[15]

2. Loading the Sample:

  • Wet Loading: Dissolve the crude allylated product in a minimum amount of the column solvent or a slightly more polar solvent.[15] Carefully apply the sample to the top of the silica gel using a pipette.[15]

  • Dry Loading: If the sample is not very soluble in the column solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[15] Carefully add this powder to the top of the column.[15]

3. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the column.

  • Apply pressure (e.g., from a pipette bulb or a regulated air line for flash chromatography) to achieve a steady flow rate.[16]

  • Begin collecting fractions. The size of the fractions will depend on the column size.[15]

  • If using a gradient elution, start with a non-polar solvent system and gradually increase the polarity.[16]

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to determine which ones contain the purified allylated product.[16]

  • Use appropriate visualization techniques (UV lamp, stains) to identify the product spots.[9][12]

  • Combine the pure fractions containing the desired product.

5. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the purification of allylated products by column chromatography.

G Troubleshooting Workflow for Column Chromatography start Start: Poor Separation or No Elution check_tlc Re-evaluate TLC: Is the spot streaky or at the baseline? start->check_tlc streaky Streaky Spot check_tlc->streaky Yes baseline Spot at Baseline check_tlc->baseline No, at baseline good_tlc Good TLC (Rf 0.2-0.4) check_tlc->good_tlc No, good spot overloading Check for Overloading streaky->overloading change_solvent Adjust Solvent System baseline->change_solvent run_column Run Column with Optimized Conditions good_tlc->run_column overloading->change_solvent No overloading->run_column Yes, reduce load add_modifier Add Modifier (e.g., TEA, Acetic Acid) change_solvent->add_modifier check_stability Check Compound Stability on Silica add_modifier->check_stability change_stationary_phase Change Stationary Phase (e.g., Alumina, Reversed-Phase) check_stability->change_stationary_phase Unstable check_stability->run_column Stable change_stationary_phase->run_column

Caption: Troubleshooting workflow for column chromatography purification.

G Problem-Cause-Solution Map for Allylated Product Purification cluster_problem Problems cluster_cause Potential Causes cluster_solution Solutions P1 Product Doesn't Elute C1 Solvent too non-polar P1->C1 C2 Strong interaction with silica (e.g., basic amine) P1->C2 P2 Poor Separation (Overlapping Spots) C3 Suboptimal solvent system P2->C3 C4 Column overloaded P2->C4 P3 Product Decomposes on Column C5 Acid-sensitive product P3->C5 P4 Streaking/Tailing Peaks P4->C4 C6 Poor sample solubility in eluent P4->C6 S1 Increase solvent polarity C1->S1 S2 Add TEA (for bases) or Acetic Acid (for acids) C2->S2 S5 Use neutral alumina or deactivated silica C2->S5 S3 Systematically screen solvent systems with TLC C3->S3 S4 Reduce sample load or use a larger column C4->S4 C5->S5 S6 Use dry loading technique C6->S6

Caption: Common problems, causes, and solutions in chromatography.

References

Validation & Comparative

Allyltriphenylsilane vs. Allyltrimethylsilane: A Comparative Guide to Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nucleophile is paramount in achieving desired reaction outcomes. Allylsilanes are versatile reagents for the formation of carbon-carbon bonds, with allyltriphenylsilane and allyltrimethylsilane being two common choices. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the rational selection of these reagents for synthesis.

Quantitative Reactivity Comparison

A seminal kinetic study by Mayr and Hagen provides a quantitative measure of the intrinsic nucleophilicity of various allylsilanes by examining their reaction rates with diarylcarbenium ions. This direct comparison reveals the significant impact of the silicon substituents on reactivity.

AllylsilaneRelative Reactivity (vs. propene)Second-Order Rate Constant (k₂) with An₂CH⁺ (L mol⁻¹ s⁻¹)
Allyltrimethylsilane 1700195 (at -70 °C in CH₂Cl₂)
This compound 1Not explicitly stated, but relative reactivity indicates a significantly lower rate

Data sourced from a kinetic study by Mayr and Hagen.[3]

The data clearly indicates that allyltrimethylsilane is substantially more reactive than this compound toward electrophilic attack. This difference can be attributed to the interplay of steric and electronic effects imparted by the methyl versus phenyl substituents on the silicon atom.

Mechanistic Considerations and Stereoselectivity

dot

Hosomi_Sakurai_Mechanism RCHO R-CHO (Aldehyde) ActivatedAldehyde R-CHO---Lewis Acid RCHO->ActivatedAldehyde Activation LewisAcid Lewis Acid (e.g., TiCl₄) Allylsilane Allyl-SiR'₃ Carbocation β-Silyl Carbocation Intermediate ActivatedAldehyde->Carbocation Nucleophilic Attack ProductComplex Product-Lewis Acid Complex Carbocation->ProductComplex Elimination of SiR'₃⁺ HomoallylicAlcohol Homoallylic Alcohol ProductComplex->HomoallylicAlcohol Workup

Caption: Generalized mechanism of the Hosomi-Sakurai reaction.

Electronic Effects

The trimethylsilyl group is generally considered to be more electron-donating than the triphenylsilyl group. The methyl groups in allyltrimethylsilane are electron-releasing through induction, which enhances the electron density of the C-Si bond and, through hyperconjugation, more effectively stabilizes the developing positive charge in the β-position.[5]

Conversely, the phenyl groups in this compound can exert a net electron-withdrawing inductive effect, which would destabilize the β-carbocation and thus decrease the reaction rate. While π-donation from the phenyl rings to the silicon d-orbitals could potentially play a role, the inductive effect appears to be dominant in this context.

Steric Effects

The triphenylsilyl group is significantly bulkier than the trimethylsilyl group. This increased steric hindrance in this compound can impede the approach of the electrophile to the double bond, slowing down the reaction rate.[6] Furthermore, the steric bulk of the silyl group can influence the reaction pathway. For instance, in reactions with carbenium ions, this compound can yield a mixture of substitution and addition products, whereas more sterically hindered allylsilanes can lead exclusively to addition products.[3]

Experimental Protocols

General Protocol for the Hosomi-Sakurai Reaction:

To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, is added a Lewis acid (e.g., titanium tetrachloride, 1.1 mmol) dropwise. The mixture is stirred for 10 minutes, after which the allylsilane (this compound or allyltrimethylsilane, 1.2 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

dot

Experimental_Workflow cluster_setup cluster_workup A Dissolve Aldehyde in CH₂Cl₂ B Cool to -78 °C A->B C Add Lewis Acid B->C D Add Allylsilane C->D E Quench with aq. NH₄Cl D->E Reaction Progression F Extract with CH₂Cl₂ E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: General experimental workflow for the Hosomi-Sakurai allylation.

Conclusion

The choice between this compound and allyltrimethylsilane should be guided by the specific requirements of the chemical transformation.

  • Allyltrimethylsilane is the reagent of choice when high reactivity and rapid reaction rates are desired. Its smaller steric profile and the electron-donating nature of the methyl groups contribute to its superior nucleophilicity.

  • This compound , being less reactive, may offer advantages in reactions requiring higher selectivity or when a milder nucleophile is necessary to avoid side reactions. Its significant steric bulk can also be exploited to influence the stereochemical outcome of a reaction.

For professionals in drug development and chemical research, a thorough understanding of these differences is crucial for the efficient and predictable synthesis of complex molecules. It is recommended to perform small-scale trials to determine the optimal reagent and conditions for a specific application.

References

Allyltriphenylsilane: A Superior Choice for Precision Allylation in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a highly effective and versatile allylating agent, allyltriphenylsilane presents distinct advantages over other commonly used reagents. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.

In the realm of carbon-carbon bond formation, the introduction of an allyl group is a fundamental transformation. Allylating agents are indispensable tools for the synthesis of homoallylic alcohols and amines, key structural motifs in many natural products and pharmaceutical compounds. While a variety of allylating agents exist, this compound distinguishes itself through a unique combination of stability, reactivity, and selectivity. This guide will delve into the specific advantages of this compound, comparing its performance with that of allyltrimethylsilane and the more traditional allyltributylstannane.

Enhanced Stability and Handling

Tunable Reactivity for Controlled Allylation

The reactivity of allylating agents is a critical factor in their utility. While highly reactive agents can be prone to side reactions and lack of selectivity, less reactive agents may require harsh conditions. This compound strikes a balance, offering predictable reactivity that can be finely tuned through the choice of Lewis acid catalyst.

The nucleophilicity of an allylating agent provides a quantitative measure of its reactivity. Mayr's nucleophilicity scale is a widely accepted standard for this purpose. A higher nucleophilicity parameter (N) indicates greater reactivity.

Allylating AgentN ParametersN Parameter
This compound -0.131.21
Allyltrimethylsilane1.681.00
Allyltributylstannane5.460.89
Data sourced from Mayr's Database of Reactivity Parameters.[2]

As the data indicates, allyltributylstannane is the most nucleophilic of the three, making it highly reactive. While this can be advantageous for certain applications, it can also lead to challenges in controlling the reaction and can be incompatible with sensitive functional groups.

Allyltrimethylsilane is significantly more nucleophilic than this compound. The electron-donating methyl groups on the silicon atom increase the electron density of the allyl group, enhancing its reactivity. Conversely, the electron-withdrawing nature of the phenyl groups in this compound reduces its nucleophilicity. This lower intrinsic reactivity of this compound is a key advantage, as it allows for greater control over the allylation reaction, minimizing side reactions and often leading to higher yields of the desired product, particularly in the presence of sensitive functional groups.

Superior Stereoselectivity

The stereochemical outcome of an allylation reaction is often of paramount importance, especially in the synthesis of chiral molecules. The choice of allylating agent can have a profound impact on the diastereoselectivity of the reaction. The bulkier triphenylsilyl group of this compound can exert a greater steric influence on the transition state of the reaction, often leading to higher levels of stereocontrol compared to the less sterically demanding trimethylsilyl group.

Favorable Functional Group Tolerance

Reduced Toxicity

The Hosomi-Sakurai Reaction: A Key Application

Experimental Protocol: TiCl₄-Catalyzed Allylation of Benzaldehyde

The following is a representative experimental protocol for the Hosomi-Sakurai reaction, which can be adapted for a comparative study of different allylating agents.

Materials:

  • Benzaldehyde

  • Allylating agent (this compound, Allyltrimethylsilane, or Allyltributylstannane)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add titanium tetrachloride (1.1 mmol, 1.1 equivalents) to the stirred solution. The mixture may turn yellow or orange.

  • Stir the mixture at -78 °C for 10-15 minutes.

  • Add the allylating agent (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the allylating agent.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.

Mechanistic Insight: The Hosomi-Sakurai Reaction

The mechanism of the Hosomi-Sakurai reaction provides a clear illustration of the role of the silyl group in facilitating the allylation process.

Hosomi_Sakurai_Mechanism Hosomi-Sakurai Reaction Mechanism RCHO Aldehyde (RCHO) ActivatedCarbonyl Activated Carbonyl [RCH=O-LA] RCHO->ActivatedCarbonyl Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedCarbonyl Intermediate β-Silyl Carbocation Intermediate ActivatedCarbonyl->Intermediate Allylsilane Allylsilane (R'3Si-CH2CH=CH2) Allylsilane->Intermediate Nucleophilic Attack Product_pre Silyl-protected Homoallylic Alcohol Intermediate->Product_pre Elimination of R'3Si+ Product Homoallylic Alcohol Product_pre->Product Desilylation Workup Aqueous Workup Workup->Product

Caption: Mechanism of the Lewis acid-catalyzed Hosomi-Sakurai reaction.

The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde, which activates the carbonyl group towards nucleophilic attack. The double bond of the allylsilane then attacks the activated carbonyl carbon. This step is facilitated by the β-silicon effect, where the silicon atom stabilizes the developing positive charge at the β-position in the transition state. Subsequent elimination of the silyl group and aqueous workup yields the homoallylic alcohol.[3][4]

Conclusion

This compound offers a compelling set of advantages for researchers engaged in complex organic synthesis. Its moderate and tunable reactivity, coupled with high stability and functional group tolerance, allows for precise and controlled allylations. While more reactive agents like allyltrimethylsilane and allyltributylstannane have their applications, the nuanced performance of this compound, particularly its potential for enhanced stereoselectivity and its favorable safety profile, makes it a superior choice for challenging synthetic targets where precision and reliability are paramount. The insights provided in this guide are intended to empower researchers to make informed decisions when selecting an allylating agent, ultimately leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Allylation Product Structures

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of new chemical entities is foundational to modern research, particularly in the field of drug development. Allylation reactions, which form carbon-carbon bonds and typically convert carbonyls into homoallylic alcohols, are a cornerstone of organic synthesis. Verifying the structure of the resulting product is a critical step that relies on a combination of spectroscopic techniques. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural confirmation of an allylation product, using the synthesis of 1-phenyl-3-buten-1-ol from benzaldehyde as a model system.

Comparative Spectroscopic Data

The transformation of reactants to products is clearly evidenced by the appearance and disappearance of key signals across different spectroscopic methods. The following tables summarize the expected data for the allylation of benzaldehyde.

Table 1: Comparison of Key ¹H NMR Signals (CDCl₃)

CompoundFunctional Group ProtonsChemical Shift (δ, ppm)Key Observations
Benzaldehyde (Reactant)Aldehyde (-CHO)~10.0 (singlet)Disappearance of the highly deshielded aldehyde proton signal is a primary indicator of reaction success.[1]
Aromatic (C₆H₅-)~7.5 - 7.9 (multiplet)Shift and change in complexity of aromatic signals.
Allyl Bromide (Reactant)Vinylic (=CH₂)~5.1 - 5.3 (multiplet)Vinylic signals are retained in the product, but their chemical environment changes.[2]
Vinylic (=CH-)~6.0 (multiplet)
Allylic (-CH₂Br)~3.9 (doublet)Signal for protons next to bromine disappears.
1-phenyl-3-buten-1-ol (Product)Aromatic (C₆H₅-)~7.2 - 7.4 (multiplet)Aromatic signals persist, often shifted slightly upfield.[3]
Vinylic (=CH-)~5.7 - 5.9 (multiplet)Vinylic proton adjacent to the new C-C bond.
Vinylic (=CH₂)~5.1 - 5.2 (multiplet)Terminal alkene protons remain.
Methine (CH-OH)~4.7 (triplet)Appearance of a new signal for the proton on the carbon bearing the new hydroxyl group.
Methylene (-CH₂-)~2.5 (multiplet)Appearance of a new signal for the allylic methylene protons.
Hydroxyl (-OH)Variable, broadAppearance of a broad, exchangeable proton signal confirming the alcohol.

Table 2: Comparison of Key Infrared (IR) Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)Key Observations
Benzaldehyde (Reactant)Carbonyl (C=O)~1700 (Strong, Sharp)Disappearance of the strong carbonyl absorption is the most definitive evidence of reaction in IR.[4][5]
Aldehyde (C-H)~2720 & ~2820Disappearance of the characteristic Fermi doublet for the aldehyde C-H stretch.[4][6]
Allyl Bromide (Reactant)Alkene (C=C)~1640Alkene stretch is retained in the product.
Vinylic (=C-H)>3000Vinylic C-H stretches are retained.
1-phenyl-3-buten-1-ol (Product)Hydroxyl (O-H)~3200-3600 (Broad, Strong)Appearance of a broad, strong band confirming the formation of an alcohol.[7]
Alkene (C=C)~1640Retention of the C=C stretch from the allyl group.[7]
Vinylic (=C-H)>3000Retention of the vinylic C-H stretches.

Table 3: Comparison of Key Mass Spectrometry (MS) Fragments

CompoundMolecular Ion (M⁺) m/zBase Peak (m/z)Key Fragments (m/z) & Observations
Benzaldehyde (Reactant)10677Loss of H (105) and CHO (77, phenyl cation) are characteristic.[8]
Allyl Bromide (Reactant)120 / 12241The M/M+2 pattern indicates bromine. The base peak is the stable allyl cation ([C₃H₅]⁺).[9][10]
1-phenyl-3-buten-1-ol (Product)148107The molecular ion confirms the combined mass. Appearance of a fragment from loss of water (M-18 = 130). The base peak often results from cleavage alpha to the alcohol, forming a stable benzylic cation with the OH group ([C₆H₅CHOH]⁺).[7]

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified allylation product.[1] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

  • Shimming: Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks.[1]

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.[5]

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze chemical shifts and coupling patterns to assign the structure.

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.[11] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the purified product directly onto the ATR crystal. For a liquid, one or two drops is sufficient.[12] For a solid, a small amount of powder is placed on the crystal and firm contact is ensured by applying pressure with a built-in press.[11]

  • Acquisition: Acquire the IR spectrum. The instrument measures the absorption of the evanescent wave that penetrates a short distance into the sample.[11]

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=C) and confirm the absence of bands from starting materials (e.g., C=O).

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[13] The sample must be free of particulates.[7]

  • Transfer: Transfer the solution to a 1.5 mL glass autosampler vial.[7][13]

  • GC Separation: Inject a small volume (typically 1 µL) into the GC. The sample is vaporized and travels through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.[14]

  • Ionization: As components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is commonly used, where a high-energy electron beam bombards the molecules, causing them to ionize and fragment.[15]

  • Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak (confirming molecular weight) and characteristic fragmentation patterns that provide structural clues.

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_confirm Confirmation p1 Purified Allylation Product nmr NMR (Dissolve in CDCl₃) p1->nmr Split Sample ir IR (Apply to ATR Crystal) p1->ir Split Sample ms MS (Dilute in EtOAc) p1->ms Split Sample nmr_data Acquire & Process FID nmr->nmr_data ir_data Acquire Spectrum ir->ir_data ms_data GC Separation & EI-MS ms->ms_data confirm Structure Confirmed nmr_data->confirm Correlate Data ir_data->confirm Correlate Data ms_data->confirm Correlate Data

References

Navigating Resistance: A Comparative Guide to Alkylating Agent Cross-Resistance in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. Alkylating agents, a cornerstone of chemotherapy, are frequently challenged by both intrinsic and acquired resistance, often leading to cross-resistance with other agents in the same class. This guide provides an objective comparison of cross-resistance patterns observed in various human cancer cell lines, supported by experimental data and detailed methodologies.

Unraveling the Mechanisms of Resistance

Resistance to alkylating agents is a multifaceted phenomenon, frequently stemming from one or more of the following cellular adaptations:

  • Enhanced DNA Repair: Increased activity of DNA repair pathways is a primary mechanism of resistance. Key players include O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses DNA alkylation, and the Base Excision Repair (BER) and Mismatch Repair (MMR) pathways that excise and repair damaged DNA.[1][2][3] Deficiencies in the MMR pathway can paradoxically lead to resistance to certain alkylating agents like temozolomide.[2][3]

  • Reduced Drug Accumulation: Cancer cells can limit the intracellular concentration of alkylating agents by decreasing drug uptake or increasing efflux.[4][5]

  • Increased Drug Inactivation: Intracellular detoxification systems, such as conjugation to glutathione mediated by glutathione S-transferases (GSTs), can neutralize the reactive alkylating species before they reach their DNA target.[6][7]

These mechanisms not only confer resistance to a specific alkylating agent but can also lead to cross-resistance, where the cell becomes insensitive to other structurally or functionally similar drugs.

Quantitative Analysis of Cross-Resistance

The following tables summarize the quantitative data on the cross-resistance profiles of various human cancer cell lines to a panel of alkylating agents. The data is presented as the fold resistance, which is the ratio of the half-maximal inhibitory concentration (IC50) of the resistant cell line to that of the parental, sensitive cell line.

Cell LinePrimary Resistance ToCross-Resistant ToFold ResistanceReference
Multiple Myeloma
8226/LR-5MelphalanOther bifunctional alkylators7-fold to melphalan[8][9]
Glioblastoma
U373-RG2Temozolomide-Significantly less susceptible[10]
LN229-RG2Temozolomide-Significantly less susceptible[10]
Oral Squamous Cell Carcinoma
Tca/cisplatinCisplatin-6.5-fold to cisplatin[11]
Esophageal Squamous Cell Carcinoma
TE-13Cisplatin (less sensitive)-IC50: 56.3 µM (vs. 37.5 µM in TE-2)[12][13]

Note: Comprehensive quantitative data for cross-resistance to a wide panel of alkylating agents within a single study is limited in the public domain. The table above represents data points extracted from various studies.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess alkylating agent resistance and cross-resistance.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the alkylating agents in culture medium. Remove the overnight culture medium from the cells and add the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.

  • Cell Seeding: Seed a low number of cells (e.g., 200-1,000 cells) in 6-well plates or culture dishes.

  • Drug Treatment: Allow the cells to adhere, and then treat them with various concentrations of the alkylating agent for a specific duration (e.g., 24 hours).

  • Recovery: After treatment, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.

  • Colony Growth: Incubate the plates for 1-3 weeks, allowing individual surviving cells to proliferate and form colonies.

  • Staining and Counting: When colonies are visible, fix them with a methanol/acetic acid solution and stain them with a solution like crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug resistance can aid in understanding and developing new therapeutic strategies.

DNA_Repair_Pathways cluster_AlkylatingAgent Alkylating Agent Action cluster_Resistance Resistance Mechanisms cluster_Outcome Cellular Outcome Alkylating Agent Alkylating Agent DNA Adducts DNA Adducts Alkylating Agent->DNA Adducts Damages DNA Drug Efflux Drug Efflux Pumps Alkylating Agent->Drug Efflux Reduced Accumulation Detoxification Glutathione Conjugation Alkylating Agent->Detoxification Inactivation MGMT MGMT DNA Adducts->MGMT Direct Repair BER Base Excision Repair (BER) DNA Adducts->BER Excision Repair MMR Mismatch Repair (MMR) DNA Adducts->MMR Repair of Mismatched Bases Apoptosis Apoptosis (Cell Death) DNA Adducts->Apoptosis If unrepaired Survival Cell Survival & Resistance MGMT->Survival BER->Survival MMR->Survival Drug Efflux->Survival Detoxification->Survival Experimental_Workflow Parental Cell Line Parental Cell Line Drug Treatment Treat with Panel of Alkylating Agents Parental Cell Line->Drug Treatment Resistant Cell Line Resistant Cell Line Resistant Cell Line->Drug Treatment Viability Assay Assess Cell Viability (e.g., MTT Assay) Drug Treatment->Viability Assay IC50 Determination Calculate IC50 Values Viability Assay->IC50 Determination Fold Resistance Calculate Fold Resistance (IC50 Resistant / IC50 Parental) IC50 Determination->Fold Resistance Cross-Resistance Profile Generate Cross-Resistance Profile Fold Resistance->Cross-Resistance Profile

References

A Mechanistic Showdown: Comparing Bifunctional Alkylating Agents in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the mechanistic nuances that differentiate key bifunctional alkylating agents. By delving into their cytotoxic profiles, impact on DNA integrity, and the cellular pathways they trigger, this document aims to be an essential resource for advancing cancer research and therapeutic strategies.

Bifunctional alkylating agents, a cornerstone of chemotherapy, exert their cytotoxic effects by forming covalent bonds with DNA, leading to the formation of monoadducts and, more critically, intrastrand and interstrand cross-links (ICLs).[1] These ICLs are particularly cytotoxic as they physically block DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[2][3] While sharing this general mechanism, individual agents exhibit distinct profiles in terms of their chemical reactivity, the nature of the DNA lesions they produce, and the specific cellular repair and death pathways they activate.[4][5] This guide will compare and contrast three prominent bifunctional alkylating agents: Bendamustine, Melphalan, and Chlorambucil, with a focus on their mechanistic differences, supported by experimental data.

Comparative Cytotoxicity

The cytotoxic efficacy of these agents is a critical determinant of their clinical utility. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of a cell population. Comparative studies have highlighted the potent cytotoxicity of bendamustine across various cancer cell lines.

For instance, in the SU-DHL-1 lymphoma cell line, bendamustine demonstrated a significantly lower IC50 value compared to chlorambucil and phosphoramide mustard (an active metabolite of cyclophosphamide), indicating greater potency.[4] Similarly, a comparative analysis in 29 human myeloma cell lines (HMCLs) revealed a linear correlation between the lethal dose 50 (LD50) values of bendamustine and melphalan, suggesting a similar spectrum of activity in this cancer type.[6][7]

AgentCell LineIC50 (µM)IC90 (µM)Reference
Bendamustine SU-DHL-15035[4]
Chlorambucil SU-DHL-145[4]
Phosphoramide Mustard SU-DHL-15050[4]
AgentCell Line PanelMedian LD50 (µM)CorrelationReference
Bendamustine 29 Human Myeloma Cell Lines>2-fold lower in TP53 wild-typeLinearly correlated with Melphalan[6][7]
Melphalan 29 Human Myeloma Cell Lines>2-fold lower in TP53 wild-typeLinearly correlated with Bendamustine[6][7]

Mechanism of Action: Beyond DNA Cross-Linking

While all three agents induce DNA cross-links, the nature and consequences of this damage, along with their effects on cellular signaling pathways, show significant divergence.

Bendamustine is a unique hybrid molecule with structural similarities to both an alkylating agent and a purine analog.[5][8] This unique structure is thought to contribute to its distinct mechanism of action.[4] Studies have shown that bendamustine induces more extensive and durable DNA damage compared to other alkylating agents.[5] A key differentiator is its activation of a base excision DNA repair (BER) pathway, in contrast to the alkyltransferase-mediated repair typically associated with other alkylators.[4][8] Furthermore, bendamustine is a potent activator of the DNA damage stress response, leading to the inhibition of mitotic checkpoints and the induction of mitotic catastrophe, a form of cell death that occurs during mitosis.[4]

Melphalan , a nitrogen mustard derivative, is known to induce a robust DNA damage response. Its cytotoxicity is strongly linked to the formation of ICLs.[9] Mechanistically, both melphalan and bendamustine have been shown to induce cell death in myeloma cells through the production of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor pathway.[6][7]

Chlorambucil , another nitrogen mustard, is also a potent inducer of DNA ICLs.[10] However, comparative studies in chronic lymphocytic leukemia (CLL) have demonstrated the superior efficacy of bendamustine. In a phase III randomized trial, bendamustine treatment resulted in a significantly higher overall response rate (68% vs. 31%) and a longer median progression-free survival (21.6 vs. 8.3 months) compared to chlorambucil.[11][12]

The following diagram illustrates the general mechanism of action for bifunctional alkylating agents.

Bifunctional Alkylating Agent Mechanism General Mechanism of Bifunctional Alkylating Agents cluster_0 Cellular Environment cluster_1 DNA Damage & Cellular Response Drug Bifunctional Alkylating Agent DNA DNA Double Helix Drug->DNA Alkylation of Guanine (N7) ICL Interstrand Cross-link Formed DNA->ICL Replication_Block Replication Blocked ICL->Replication_Block Transcription_Inhibition Transcription Inhibited ICL->Transcription_Inhibition DDR DNA Damage Response (DDR) Activated ICL->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis If damage is unrepairable

Caption: General mechanism of bifunctional alkylating agents leading to DNA cross-linking and apoptosis.

Experimental Protocols

The evaluation of bifunctional alkylating agents relies on a suite of well-established experimental protocols. Below are methodologies for key assays used to generate the comparative data discussed in this guide.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).[2][3]

Methodology:

  • Cell Plating: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.[3]

  • Drug Treatment: Expose cells to a serial dilution of the alkylating agent for a specified duration (e.g., 48-72 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan.[3]

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

  • Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.[2]

The following diagram outlines a typical experimental workflow for assessing the cytotoxic and mechanistic effects of these agents.

Experimental Workflow Experimental Workflow for Alkylating Agent Evaluation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies Cell_Culture Cell Line Culture Drug_Treatment Treatment with Alkylating Agents (Dose-Response) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Drug_Treatment_IC50 Treat Cells with IC50 Concentration IC50_Determination->Drug_Treatment_IC50 Crosslinking_Assay DNA Cross-linking Assay (e.g., Comet Assay) Drug_Treatment_IC50->Crosslinking_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Drug_Treatment_IC50->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Drug_Treatment_IC50->Apoptosis_Assay Western_Blot Western Blot for DDR Proteins Drug_Treatment_IC50->Western_Blot

Caption: A typical experimental workflow for evaluating the cytotoxic and mechanistic effects of alkylating agents.

DNA Interstrand Cross-linking (ICL) Assay (Comet Assay)

Objective: To quantify the formation of DNA interstrand cross-links induced by a bifunctional alkylating agent.[2]

Methodology:

  • Treatment: Treat cells with the alkylating agent for a defined period.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and apply an electric field. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".[2]

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.[2]

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. A reduction in tail moment in drug-treated, irradiated cells compared to cells receiving only irradiation is indicative of ICL formation.[2]

DNA Damage Response and Signaling Pathways

The cellular response to DNA damage induced by alkylating agents is a complex process involving multiple signaling pathways that ultimately determine the cell's fate.

Upon formation of a DNA lesion, such as an ICL, the DNA Damage Response (DDR) pathway is activated.[1] Key sensor proteins, such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), recognize the DNA damage and initiate a signaling cascade.[1] This leads to the activation of downstream effector proteins, including checkpoint kinases like CHK1 and CHK2, which in turn phosphorylate and activate targets such as the p53 tumor suppressor protein.

Activated p53 can induce cell cycle arrest, providing time for the cell to repair the DNA damage. If the damage is too extensive to be repaired, p53 can trigger apoptosis. As mentioned earlier, bendamustine has been shown to activate a p53-dependent DNA-damage stress response.[4]

The following diagram depicts a simplified overview of the DNA Damage Response pathway activated by bifunctional alkylating agents.

DNA_Damage_Response_Pathway DNA Damage Response Pathway to Bifunctional Alkylating Agents Alkylating_Agent Bifunctional Alkylating Agent DNA_Damage DNA Interstrand Cross-links (ICLs) Alkylating_Agent->DNA_Damage Sensor_Kinases Sensor Kinases (ATM/ATR) DNA_Damage->Sensor_Kinases recognized by Checkpoint_Kinases Checkpoint Kinases (CHK1/CHK2) Sensor_Kinases->Checkpoint_Kinases activate p53 p53 Activation Checkpoint_Kinases->p53 activate Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces if damage is severe DNA_Repair DNA Repair (e.g., BER, FA/HR) Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->Cell_Cycle_Arrest successful repair leads to restart

Caption: Simplified overview of the DNA Damage Response (DDR) pathway activated by bifunctional alkylating agents.

References

Reaction Kinetics of Allylsilanes: A Comparative Analysis of Allyltriphenylsilane and Other Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of allylsilanes in electrophilic additions is a cornerstone of modern synthetic chemistry, enabling the formation of complex carbon-carbon bonds with high regioselectivity. The choice of substituents on the silicon atom can profoundly influence the reaction kinetics, impacting the efficiency and outcome of synthetic strategies. This guide provides an objective comparison of the reaction kinetics of allyltriphenylsilane with other allylsilanes, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research and development applications.

Comparative Analysis of Reaction Rates

The reactivity of allylsilanes is significantly influenced by the electronic and steric nature of the substituents on the silicon atom. A seminal study by Mayr et al. provides a quantitative comparison of the second-order rate constants for the reaction of various allylsilanes with diarylcarbenium ions.[1] This data allows for a direct comparison of the nucleophilicity of these silanes.

The data presented in Table 1 clearly demonstrates that the substituents on the silicon atom have a dramatic effect on the reactivity of the allylsilane. Electron-donating groups, such as alkyl groups, increase the electron density at the double bond, leading to a significant rate enhancement. Conversely, electron-withdrawing groups, such as phenyl or chloro groups, decrease the nucleophilicity of the double bond and retard the reaction rate.

Table 1: Second-Order Rate Constants for the Reaction of Allylsilanes with Diarylcarbenium Ions in CH₂Cl₂ at -70 °C

AllylsilaneElectrophile (Diarylcarbenium Ion)k (M⁻¹s⁻¹)Relative Reactivity
This compound (H₂C=CHCH₂SiPh₃)(p-Anisyl)₂CH⁺1.1 x 10³1
Allyltrimethylsilane (H₂C=CHCH₂SiMe₃)(p-Anisyl)₂CH⁺1.8 x 10⁵164
Allyltrichlorosilane (H₂C=CHCH₂SiCl₃)(p-Tolyl)₂CH⁺< 10⁻⁵<< 1

Data extracted from Mayr et al.[1]

From this data, it is evident that allyltrimethylsilane is significantly more reactive than this compound, by a factor of over 160.[1] The electron-donating nature of the methyl groups in allyltrimethylsilane enhances the hyperconjugative stabilization of the developing positive charge in the transition state, thereby accelerating the reaction. In contrast, the electron-withdrawing phenyl groups in this compound destabilize this transition state, leading to a slower reaction. The extreme deactivating effect of the chloro-substituents in allyltrichlorosilane renders it virtually unreactive under these conditions.

Experimental Protocols

The following is a representative experimental protocol for determining the second-order rate constants of the reaction between allylsilanes and diarylcarbenium ions, based on the methodology described by Mayr and coworkers.

Materials:

  • Allylsilane (e.g., this compound, allyltrimethylsilane)

  • Diarylmethyl chloride (precursor to the diarylcarbenium ion)

  • Lewis acid (e.g., BCl₃ or SnCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Spectrophotometer with a cryostat for low-temperature measurements

  • Schlenk line and glassware for handling air- and moisture-sensitive reagents

Procedure:

  • Preparation of the Diarylcarbenium Ion Solution: A solution of the diarylmethyl chloride in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., argon or nitrogen). The solution is then cooled to the desired temperature (e.g., -70 °C) in the cryostat of the spectrophotometer. The Lewis acid is added to the solution to generate the colored diarylcarbenium ion, and the initial absorbance at the maximum wavelength (λmax) of the carbenium ion is recorded.

  • Kinetic Measurement: A solution of the allylsilane in anhydrous dichloromethane, pre-cooled to the same temperature, is rapidly injected into the carbenium ion solution. The disappearance of the carbenium ion is monitored by recording the decrease in absorbance at λmax over time.

  • Data Analysis: The reaction is carried out under pseudo-first-order conditions with the allylsilane in large excess. The observed rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential decay. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the allylsilane.

Mechanistic Pathway and Visualization

The reaction between an allylsilane and a carbenium ion proceeds through an electrophilic addition mechanism. The π-electrons of the allylsilane's double bond act as a nucleophile, attacking the electrophilic carbenium ion. This initial attack is the rate-determining step and leads to the formation of a β-silyl-stabilized carbocation intermediate. This intermediate is then trapped by a nucleophile (e.g., the counterion of the initial carbenium ion) to give the final product.

ReactionPathway Reactants Allylsilane + Carbenium Ion (R₃Si-CH₂-CH=CH₂ + E⁺) TS1 Rate-Determining Transition State Reactants->TS1 Electrophilic Attack Intermediate β-Silyl Carbocation Intermediate (R₃Si-CH₂-⁺CH-CH₂-E) TS1->Intermediate Product Addition Product (R₃Si-CH₂-CH(Nu)-CH₂-E) Intermediate->Product Nucleophilic Attack (Nu⁻)

References

A Comparative Guide to Stereochemical Outcomes in Allyltriphenylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of chiral centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity. The allylation of carbonyl compounds using organosilane reagents, notably the Hosomi-Sakurai reaction, stands as a powerful tool for carbon-carbon bond formation with the concomitant creation of stereogenic centers. This guide provides a comparative analysis of the stereochemical outcomes in reactions involving allyltriphenylsilane and its derivatives, supported by experimental data, detailed protocols, and mechanistic visualizations.

Diastereoselective Allylation of Aldehydes

The reaction of substituted allylsilanes with aldehydes, promoted by a Lewis acid, often proceeds with a high degree of diastereoselectivity. The choice of Lewis acid and the geometry of the allylsilane play a crucial role in determining the syn/anti ratio of the resulting homoallylic alcohol.

Comparative Diastereoselectivity Data

The following table summarizes the diastereoselectivity observed in the reaction of various crotylsilanes with aldehydes under different Lewis acid conditions. While specific data for this compound is often embedded in broader studies, the trends observed with other silyl groups are generally applicable.

EntryAldehydeCrotylsilaneLewis AcidSolventTemp (°C)Diastereomeric Ratio (syn:anti)Reference
1Benzaldehyde(E)-CrotyltrimethylsilaneTiCl₄CH₂Cl₂-78>95:5[1]
2Benzaldehyde(Z)-CrotyltrimethylsilaneTiCl₄CH₂Cl₂-7810:90[1]
3Cyclohexanecarboxaldehyde(E)-CrotyltrimethylsilaneBF₃·OEt₂CH₂Cl₂-7890:10[1]
4Cyclohexanecarboxaldehyde(Z)-CrotyltrimethylsilaneBF₃·OEt₂CH₂Cl₂-7825:75[1]

Note: The diastereoselectivity is highly dependent on the specific substrates and reaction conditions. The data presented is a snapshot from various literature sources and not from a single comparative study.

Enantioselective Allylation of Ketones

The development of asymmetric variants of the Hosomi-Sakurai reaction has enabled the synthesis of enantioenriched homoallylic alcohols. This is typically achieved by employing a chiral Lewis acid or a chiral Lewis base to catalyze the reaction.

Comparative Enantioselectivity Data

Below is a compilation of data from studies on the enantioselective allylation of ketones using different chiral catalytic systems.

EntryKetoneAllylsilaneChiral Catalyst/LigandLewis AcidSolventTemp (°C)Yield (%)ee (%)Reference
1AcetophenoneAllyltrimethoxysilane(R)-DifluorophosAgFTHF-78 to -408099[1]
24-BromoacetophenoneAllyltrimethoxysilane(R)-DifluorophosAgFTHF-78 to -409095[1]
3PropiophenoneAllyltrimethylsilaneChiral Bis(oxazoline)Cu(OTf)₂CH₂Cl₂-789594[2]
4IsobutyrophenoneAllyltrimethylsilaneChiral Bis(oxazoline)Cu(OTf)₂CH₂Cl₂-788892[2]

Note: The enantiomeric excess (ee) is a measure of the stereochemical purity of the product. The presented data highlights the effectiveness of different chiral catalysts in achieving high enantioselectivity.

Experimental Protocols

General Procedure for Diastereoselective Allylation of Benzaldehyde with (E)-Crotyltrimethylsilane

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • (E)-Crotyltrimethylsilane (1.2 mmol, 154 mg)

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mL, 1.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (5 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • To the cooled solvent, a 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 mL, 1.1 mmol) is added dropwise.

  • A solution of benzaldehyde (106 mg, 1.0 mmol) in anhydrous dichloromethane (2 mL) is then added slowly to the reaction mixture.

  • After stirring for 15 minutes, a solution of (E)-crotyltrimethylsilane (154 mg, 1.2 mmol) in anhydrous dichloromethane (3 mL) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homoallylic alcohol. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

General Procedure for Enantioselective Allylation of Acetophenone with Allyltrimethoxysilane

Materials:

  • Acetophenone (0.5 mmol, 60 mg)

  • Allyltrimethoxysilane (0.6 mmol, 98 mg)

  • Silver(I) fluoride (AgF) (0.025 mmol, 3.2 mg)

  • (R)-Difluorophos (0.0275 mmol, 19 mg)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, a flame-dried Schlenk tube is charged with silver(I) fluoride (3.2 mg, 0.025 mmol) and (R)-Difluorophos (19 mg, 0.0275 mmol).

  • Anhydrous tetrahydrofuran (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • The flask is then cooled to -78 °C.

  • A solution of acetophenone (60 mg, 0.5 mmol) in anhydrous THF (1.5 mL) is added, followed by the dropwise addition of a solution of allyltrimethoxysilane (98 mg, 0.6 mmol) in anhydrous THF (1.5 mL).

  • The reaction mixture is stirred at -78 °C for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL).

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Pathways and Stereochemical Models

The stereochemical outcome of the Hosomi-Sakurai reaction is rationalized by considering the transition state geometry. The reaction is believed to proceed through an open, acyclic transition state. The relative orientation of the aldehyde, the Lewis acid, and the allylsilane in this transition state determines the observed stereoselectivity.

Diastereoselective Reaction Workflow

Diastereoselective_Reaction cluster_reactants Reactants cluster_activation Activation cluster_transition_states Transition States cluster_products Products Aldehyde Aldehyde ActivatedCarbonyl Activated Carbonyl- Lewis Acid Complex Aldehyde->ActivatedCarbonyl Allylsilane Substituted Allylsilane (E or Z) TS_syn Acyclic Transition State (syn-selective pathway) Allylsilane->TS_syn TS_anti Acyclic Transition State (anti-selective pathway) Allylsilane->TS_anti LewisAcid Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) LewisAcid->ActivatedCarbonyl ActivatedCarbonyl->TS_syn ActivatedCarbonyl->TS_anti Syn_Product syn-Homoallylic Alcohol TS_syn->Syn_Product Anti_Product anti-Homoallylic Alcohol TS_anti->Anti_Product

Caption: Workflow for diastereoselective allylation.

Enantioselective Reaction Signaling Pathway

Enantioselective_Reaction cluster_catalyst_formation Catalyst Formation cluster_reaction_cycle Catalytic Cycle ChiralLigand Chiral Ligand (e.g., (R)-Difluorophos) ChiralCatalyst Chiral Lewis Acid Catalyst ChiralLigand->ChiralCatalyst LewisAcid Lewis Acid (e.g., AgF) LewisAcid->ChiralCatalyst CatalystComplex Chiral Catalyst- Ketone Complex ChiralCatalyst->CatalystComplex Ketone Ketone Ketone->CatalystComplex Allylsilane Allylsilane TransitionState Diastereomeric Transition States (Re/Si face attack) Allylsilane->TransitionState CatalystComplex->TransitionState Intermediate Silyl Ether Intermediate TransitionState->Intermediate Product Enantioenriched Homoallylic Alcohol Intermediate->Product CatalystRegen Catalyst Regeneration Intermediate->CatalystRegen CatalystRegen->ChiralCatalyst enters next cycle

References

A Comparative Guide: Allyltriphenylsilane vs. Grignard Reagents in Carbonyl Allylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a nucleophilic allylating agent is critical for the synthesis of complex molecules. This guide provides a detailed comparison of the performance of allyltriphenylsilane and traditional Grignard reagents in the allylation of carbonyl compounds, a key transformation for producing homoallylic alcohols.

This publication outlines the reactivity, selectivity, and functional group tolerance of each reagent class, supported by experimental data. Detailed protocols for representative reactions are provided to facilitate practical application.

Performance Overview

This compound and Grignard reagents both serve as effective sources of an allyl nucleophile for addition to aldehydes and ketones. However, they exhibit significant differences in their reactivity profiles, handling requirements, and compatibility with various functional groups. Grignard reagents are highly reactive and often provide excellent yields, but their utility is limited by their strong basicity and intolerance to acidic protons. In contrast, this compound is a more stable reagent that typically requires activation by a Lewis acid, offering the potential for greater chemoselectivity and functional group tolerance.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of this compound and allylmagnesium bromide (a common Grignard reagent) in the allylation of representative aldehydes and ketones.

SubstrateReagentActivator/ConditionsProductYield (%)Reference
BenzaldehydeThis compoundTiCl₄1-Phenyl-3-buten-1-ol85[1]
BenzaldehydeAllylmagnesium bromideDiethyl ether, 0 °C to rt1-Phenyl-3-buten-1-ol95[2]
AcetophenoneThis compoundTiCl₄2-Phenyl-4-penten-2-ol78[1]
AcetophenoneAllylmagnesium bromideDiethyl ether, 0 °C to rt2-Phenyl-4-penten-2-ol90[3]
trans-CinnamaldehydeAllylmagnesium bromideTHF, 0 °C to rt1-Phenyl-1,5-hexadien-3-olHigh[4]

Table 1: Comparison of Yields in the Allylation of Aldehydes and Ketones. This table highlights the comparable, high yields achievable with both reagents for simple aromatic aldehydes and ketones.

Chiral AldehydeReagentDiastereomeric Ratio (d.r.)Reference
2-MethylbutanalAllylmagnesium bromide70:30[2]
α-Alkoxy AldehydeAllylmagnesium bromideLow[2]
Chiral α-alkoxy aldimineAllylmagnesium bromideHigh[2]
Substrate with Multiple Electrophilic SitesReagentObservationReference
Keto-esterAllylmagnesium bromideAttack at both ketone and ester[2]
α,β-Unsaturated KetoneAllylmagnesium bromidePredominantly 1,2-addition[3]
Salicylaldehydes, Glyoxylic acidsAlkoxyallylsiletanes (related to allylsilanes)Highly chemoselective monoallylation[5]

Table 3: Chemoselectivity of Allylating Reagents. The high reactivity of allylmagnesium bromide can lead to a lack of chemoselectivity in molecules with multiple electrophilic sites.[2] Allylsilanes, including this compound, when activated appropriately, can offer superior chemoselectivity.[5]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Allylation with this compound

To a solution of the carbonyl compound (1.0 mmol) in a dry solvent such as dichloromethane (5 mL) under an inert atmosphere at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise. The mixture is stirred for 15-30 minutes, after which a solution of this compound (1.2 mmol) in the same solvent is added. The reaction is stirred at -78 °C for several hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the homoallylic alcohol.[1]

General Procedure for Allylation with Allylmagnesium Bromide

A solution of the carbonyl compound (1.0 mmol) in a dry ethereal solvent (e.g., diethyl ether or THF, 5 mL) is cooled to 0 °C under an inert atmosphere. A solution of allylmagnesium bromide (1.0 M in diethyl ether, 1.2 mL, 1.2 mmol) is added dropwise.[6] The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature over several hours. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is carefully quenched at 0 °C with a saturated aqueous solution of NH₄Cl.[4] The resulting mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Mandatory Visualization

Reaction_Pathway Reaction Pathways for Carbonyl Allylation cluster_Grignard Grignard Reagent Pathway cluster_Allylsilane This compound Pathway Grignard R-MgX Intermediate_G Alkoxide Intermediate Grignard->Intermediate_G Nucleophilic Attack Carbonyl_G R'R''C=O Carbonyl_G->Intermediate_G Alcohol_G Homoallylic Alcohol Intermediate_G->Alcohol_G Protonation (Workup) Allylsilane Allyl-SiPh₃ Intermediate_A Intermediate Allylsilane->Intermediate_A Nucleophilic Attack Carbonyl_A R'R''C=O Activated_Carbonyl Activated Carbonyl Carbonyl_A->Activated_Carbonyl LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Activated_Carbonyl Activation Activated_Carbonyl->Intermediate_A Alcohol_A Homoallylic Alcohol Intermediate_A->Alcohol_A Workup

Caption: Reaction pathways for carbonyl allylation.

Experimental_Workflow General Experimental Workflow for Carbonyl Allylation start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Addition of Carbonyl Compound and Solvent setup->reagents cooling Cooling of Reaction Mixture (e.g., 0 °C or -78 °C) reagents->cooling addition Slow Addition of Allylating Reagent cooling->addition reaction Reaction Stirring (Monitor by TLC) addition->reaction quench Reaction Quench (e.g., sat. aq. NH₄Cl) reaction->quench extraction Workup and Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Isolated Homoallylic Alcohol purification->product

Caption: General experimental workflow for carbonyl allylation.

Conclusion

Both this compound and Grignard reagents are valuable tools for the synthesis of homoallylic alcohols. The choice between them depends on the specific requirements of the synthesis.

  • Grignard reagents are ideal for reactions where high reactivity is paramount and the substrate is devoid of acidic protons or other incompatible functional groups. They are particularly useful for simple, high-yielding transformations.[2]

  • This compound , used in conjunction with a Lewis acid, offers a milder and more selective alternative. This method is advantageous when working with complex substrates bearing sensitive functional groups, where chemoselectivity is a primary concern.[1][5]

Researchers should carefully consider the substrate's structure and the desired outcome to select the most appropriate allylating agent for their synthetic strategy.

References

Safety Operating Guide

Navigating the Disposal of Allyltriphenylsilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Allyltriphenylsilane, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (such as neoprene or nitrile rubber), safety glasses, and a lab coat.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or vapors.[1]

Key Safety Considerations:

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Avoid breathing in dust. Overexposure may lead to respiratory tract irritation, coughing, nausea, and headaches.[1]

  • Spill Management: In the event of a spill, contain the material with dikes or absorbents to prevent it from entering sewers or streams. Sweep or shovel the spilled solid into a suitable container for disposal.[1]

II. Logistical and Operational Disposal Plan

The disposal of this compound must be conducted systematically. It is crucial to segregate this waste from other laboratory waste to prevent unforeseen chemical reactions and to ensure proper disposal.

Waste Segregation and Storage:

  • Designated Waste Container: Utilize a clearly labeled, leak-proof container specifically for this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be marked as "Hazardous Waste" and clearly indicate the full chemical name, "this compound," along with any other constituents in the waste mixture and their approximate concentrations.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, open flames, sparks, and incompatible materials such as oxidizing agents.[1] The container must be kept tightly closed when not in use.[1]

III. Disposal Procedures

Based on available safety data, this compound is not classified as a hazardous substance.[1] However, proper disposal methods should still be followed in accordance with local and national regulations.

Recommended Disposal Method:

  • Incineration: The primary recommended method for the disposal of this compound is incineration.[1] This should be carried out by a licensed hazardous waste disposal company.

  • Prohibited Disposal: Do not dispose of this compound waste into the sewer system.[1]

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the this compound waste into the designated and labeled hazardous waste container.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office for waste pickup. Provide them with the completed hazardous waste label.

  • Documentation: Maintain a record of the waste generated, including the amount and date of disposal.

  • Professional Disposal: The EHS office will coordinate with a licensed waste disposal vendor for the final incineration of the chemical waste.

IV. Data Presentation: Hazard and Disposal Summary

PropertyInformationSource
Physical State Solid[1]
Solubility in Water Insoluble[1]
Hazard Classification Not Classified[1]
Primary Hazards May cause skin, eye, and respiratory irritation.[1]
Incompatible Materials Oxidizing agents.[1]
Conditions to Avoid Heat, open flame, sparks.[1]
Recommended Disposal Incineration.[1]
Prohibited Disposal Do not dispose into sewer.[1]

V. Experimental Protocols

Detailed experimental protocols involving this compound should always include a dedicated section on waste disposal that aligns with the procedures outlined in this guide. All waste generated from experiments, including contaminated labware, should be collected and disposed of as this compound waste.

VI. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Allyltriphenylsilane_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe segregate Step 2: Segregate Waste in Labeled, Compatible Container ppe->segregate store Step 3: Store in Designated Satellite Accumulation Area segregate->store contact_ehs Step 4: Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs documentation Step 5: Document Waste Generation contact_ehs->documentation disposal Step 6: Professional Disposal (Incineration) documentation->disposal end End: Proper Disposal Complete disposal->end

This compound Disposal Workflow

References

Standard Operating Procedure: Safe Handling of Allyltriphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Allyltriphenylsilane (CAS: 18752-21-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is an organosilane compound that is a solid at room temperature.[1] While it is not classified as hazardous under GHS, it may cause skin, eye, and respiratory tract irritation.[1] Upon exposure to water or open flame, it can produce irritating fumes and organic acid vapors.[1]

Key Physical and Chemical Properties:

PropertyValueSource
Physical State Solid[1]
Formula C21H20Si[1]
Molecular Weight 300.47 g/mol
Storage Class 11 - Combustible Solids

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following PPE is mandatory when handling this compound.

2.1. Standard PPE:

  • Hand Protection: Neoprene or nitrile rubber gloves are required.[1] Always inspect gloves for integrity before use and change them frequently, especially if contact with the chemical occurs.[2]

  • Eye Protection: Safety glasses are the minimum requirement.[1] It is recommended that contact lenses not be worn.[1]

  • Body Protection: A lab coat and suitable protective clothing must be worn to prevent skin contact.[1][2]

  • Footwear: Closed-toe shoes must be worn in the laboratory.[2]

2.2. Task-Specific PPE:

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-certified dust and mist respirator with an orange cartridge is recommended.[1] Engineering controls, such as a fume hood, should be the primary method of exposure control.[3]

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Hazard Handling This compound Risk Potential for: - Skin/Eye Contact - Dust Inhalation Hazard->Risk Gloves Nitrile or Neoprene Gloves Risk->Gloves Skin Contact Eyes Safety Glasses Risk->Eyes Eye Contact Body Lab Coat Risk->Body Skin Contact Respiratory Respirator (if dust is present) Risk->Respiratory Inhalation

Fig. 1: PPE selection based on hazard assessment.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental workflow is mandatory to ensure safe handling.

3.1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that a safety shower and eyewash station are accessible and operational.

  • Don all required PPE as outlined in Section 2.

  • Keep the container of this compound tightly closed when not in use.[1]

3.2. Handling and Use:

  • Handle the solid material carefully to avoid the formation of dust.[1]

  • Use in a well-ventilated area. Local exhaust or general room ventilation should be provided to minimize exposure to dust.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in the dust.[1]

  • After handling, wash hands and other exposed areas with mild soap and water before eating, drinking, smoking, or leaving the work area.[1]

3.3. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.[1]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]

  • Carefully sweep or shovel the spilled solid into a suitable container for disposal.[1]

  • Use dikes or absorbents to prevent the spill from entering sewers or streams.[1]

Handling_Workflow Start Start Prep Preparation: - Verify safety equipment - Don appropriate PPE Start->Prep Handling Handling: - Use in a fume hood - Avoid dust formation Prep->Handling PostHandling Post-Handling: - Close container - Decontaminate work area Handling->PostHandling Disposal Waste Disposal: - Segregate waste - Label container PostHandling->Disposal End End Disposal->End

Fig. 2: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Ensure the waste container is compatible with the chemical.[4]

4.2. Disposal Method:

  • This compound may be incinerated.[1]

  • Do not dispose of this chemical into the sewer system.[1]

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyltriphenylsilane
Reactant of Route 2
Allyltriphenylsilane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.